Acid Brown 425
Description
Properties
CAS No. |
119509-49-8 |
|---|---|
Molecular Formula |
C14H15NO5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of C.I. Acid Brown 425
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for C.I. Acid Brown 425, a significant member of the azo metal complex dye class. This document outlines the chemical properties, a representative experimental protocol for its synthesis, and relevant quantitative data. The information presented herein is intended for professionals in research and development who require a thorough understanding of the manufacturing process of this dye.
Chemical and Physical Properties
C.I. This compound is a chromium complex of a bis-azo dye. The uncomplexed dye has the chemical formula C₂₀H₁₆N₄O₇S and a molecular weight of 456.43 g/mol .[1] It is characterized by its brown hue and is soluble in water.[2] The dye is primarily used in the textile and leather industries.[1][3]
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| CAS Number | 119509-49-8 | [4] |
| Chemical Class | Azo Metal Complex | |
| Molecular Formula (Uncomplexed) | C₂₀H₁₆N₄O₇S | [1] |
| Molecular Weight (Uncomplexed) | 456.43 g/mol | [1] |
| Physical Appearance | Brown Powder | [2] |
| Solubility | Soluble in water | [2] |
| Typical Dye Content | >98% | [1][2] |
Synthesis Pathway Overview
The synthesis of C.I. This compound is a multi-step process that can be broadly divided into three key stages:
-
Diazotization of Anthranilic Acid: The process begins with the conversion of the primary aromatic amine, anthranilic acid, into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, resorcinol, to form a bis-azo dye.
-
Metallization (Chromium Complexation): The final step involves the formation of a stable 1:2 chromium complex with the bis-azo dye.
This overall pathway is a well-established method for producing metal-complex azo dyes.[1][5]
Caption: Synthesis pathway of C.I. This compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of C.I. This compound. This protocol is based on established principles of azo dye chemistry and should be performed by trained professionals in a well-ventilated laboratory with appropriate personal protective equipment.
Materials and Reagents
-
Anthranilic Acid (C₇H₇NO₂)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 37%)
-
Resorcinol (C₆H₆O₂)
-
Sodium Hydroxide (NaOH)
-
Chromium (III) Sulfate (Cr₂(SO₄)₃) or other suitable chromium salt
-
Ice
-
Deionized Water
Step 1: Diazotization of Anthranilic Acid
-
In a suitably sized beaker, prepare a suspension of one molar equivalent of anthranilic acid in deionized water and 2.5 molar equivalents of hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath with constant stirring.
-
Slowly add a solution of one molar equivalent of sodium nitrite in deionized water to the cooled suspension. The addition should be done dropwise, ensuring the temperature is maintained between 0-5°C.[1]
-
Continue stirring the mixture at 0-5°C for approximately 30-60 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve 0.5 molar equivalents of resorcinol in a dilute aqueous solution of sodium hydroxide.
-
Cool the resorcinol solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold resorcinol solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) by the addition of a sodium hydroxide solution as needed.
-
Continue stirring the reaction mixture at a low temperature for 2-4 hours to allow for the completion of the coupling reaction, resulting in the formation of the bis-azo dye.
Step 3: Metallization (Chromium Complexation)
-
Heat the solution containing the bis-azo dye to 80-90°C.
-
Prepare a solution of a suitable chromium (III) salt, such as chromium (III) sulfate, in deionized water. The molar ratio of the bis-azo dye to chromium should be approximately 2:1 for the formation of a 1:2 complex.[6]
-
Slowly add the chromium salt solution to the hot dye solution.
-
Maintain the temperature and continue stirring for several hours until the complexation is complete. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, the C.I. This compound dye can be isolated by salting out with sodium chloride, followed by filtration, washing with brine, and drying.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Experimental workflow for the synthesis of C.I. This compound.
Data Presentation
The following table summarizes key quantitative data related to the synthesis of C.I. This compound. Please note that specific reaction yields can vary based on the precise experimental conditions and scale of the synthesis.
| Parameter | Value/Range | Notes |
| Molar Ratio (Anthranilic Acid : Resorcinol) | 2 : 1 | For the formation of the bis-azo dye. |
| Molar Ratio (Bis-azo Dye : Chromium) | 2 : 1 | For the formation of the 1:2 complex. |
| Diazotization Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt.[1] |
| Azo Coupling pH | 8 - 10 | Alkaline conditions favor the coupling reaction. |
| Metallization Temperature | 80 - 90 °C | Higher temperature facilitates complex formation. |
| Expected Yield | Not specified in literature | Highly dependent on reaction conditions and purification. |
| Purity (Dye Content) | > 98% | As per typical commercial specifications.[1][2] |
Conclusion
The synthesis of C.I. This compound is a well-defined process involving classical organic reactions. Success in synthesizing a high-purity product relies on careful control of reaction parameters, particularly temperature and pH. This guide provides a foundational understanding of the synthesis pathway and a representative experimental protocol to aid researchers and professionals in their work with this important industrial dye. Further optimization of the described protocol may be necessary to achieve desired yields and purity levels for specific applications.
References
Technical Guide: Physicochemical Characteristics of CAS 119509-49-8 (Acid Brown 425)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the synthetic azo dye, CAS 119509-49-8, commonly known as Acid Brown 425. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the properties of this compound are of interest.
Chemical Identity and General Properties
This compound is classified as an acid dye, primarily used in the textile, leather, and paper industries.[1] Its chemical structure is characterized by the presence of one or more azo (-N=N-) groups, which are responsible for its color.
Table 1: General and Chemical Identification Data for CAS 119509-49-8 (this compound)
| Parameter | Value | Reference |
| CAS Number | 119509-49-8 | [2][3][4] |
| Common Name | This compound | [1][3] |
| Molecular Formula | C₂₀H₁₆N₄O₇S | [1][3] |
| Molecular Weight | 456.43 g/mol | [3] |
| Chemical Class | Azo Metal Complex | |
| IUPAC Name | 2-(2-{2,4-dihydroxy-5-[2-(2-methyl-4-sulfophenyl)diazen-1-yl]phenyl}diazen-1-yl)benzoic acid | [5] |
Physicochemical Characteristics
The physicochemical properties of a compound are critical for determining its applications, behavior in various media, and potential biological interactions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical Form | Brown Powder | [3] |
| Solubility in Water | Soluble | |
| Solubility in other solvents | Slightly soluble in DMF, DMSO, pyridine. Insoluble in alcohols, ketones, hydrocarbons, esters. | |
| Bulk Density | 450 - 500 kg/m ³ | |
| pH of 1% solution | 8.5 - 9.5 (at 10 g/l, 20°C) | |
| Maximum Wavelength (λmax) | 450 nm |
Experimental Protocols
This section details the methodologies for determining some of the key physicochemical properties of this compound.
Determination of Bulk Density
The bulk density of a powdered substance is its mass per unit volume, including the spaces between particles.
Methodology:
-
A known mass of this compound powder is carefully poured into a graduated cylinder of a specific volume (e.g., 100 mL).
-
The volume occupied by the powder is recorded.
-
The bulk density is calculated using the formula: Bulk Density = Mass of Powder / Volume of Powder
-
For consistency and accuracy, the measurement should be repeated multiple times, and the average value reported. It is important to avoid tapping or compacting the powder during this measurement.
Determination of Solubility
The solubility of a substance is a measure of its ability to dissolve in a solvent.
Methodology (Qualitative):
-
A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol).
-
The mixture is agitated (e.g., by vortexing) for a set period.
-
The solution is visually inspected for the presence of undissolved solid particles.
-
If the solid dissolves completely, the substance is considered soluble in that solvent under the tested conditions.
Methodology (Quantitative):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the clear filtrate is taken, and the solvent is evaporated to dryness.
-
The mass of the remaining solid is measured, and the solubility is calculated (e.g., in g/L).
UV-Visible Spectroscopy for λmax Determination
UV-Visible spectroscopy is used to determine the wavelength at which a substance absorbs the most light.
Methodology:
-
A dilute solution of this compound in a suitable solvent (e.g., water) is prepared.
-
A UV-Visible spectrophotometer is calibrated using the pure solvent as a blank.
-
The absorbance of the this compound solution is measured over a range of wavelengths (typically 200-800 nm).
-
The wavelength corresponding to the highest absorbance peak is identified as the λmax.
Synthesis and Potential Biological Interactions
General Synthesis Pathway
This compound is synthesized through a multi-step process that is characteristic of many azo dyes. The general workflow involves the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.[1] For this compound, the likely precursors are anthranilic acid and resorcinol.[1]
Caption: General synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Studies on the biological activity of this compound have indicated potential for skin irritation and allergic reactions in sensitive individuals.[1] Furthermore, some acid dyes have been shown to exhibit mutagenic properties under certain conditions.[1] The genotoxicity of some azo dyes is often attributed to their metabolic reduction in the liver and by intestinal microflora into aromatic amines, which can be carcinogenic. These reactive metabolites can form adducts with DNA, potentially leading to mutations.
While specific signaling pathways modulated by this compound have not been detailed in the available literature, a generalized mechanism for the genotoxicity of azo dyes can be conceptualized.
Caption: A conceptual diagram of a potential genotoxicity pathway for azo dyes.
Disclaimer: This guide is intended for informational purposes only and should not be considered as a substitute for professional scientific advice. The information provided has been compiled from publicly available sources and its accuracy cannot be guaranteed. Researchers should always consult primary literature and conduct their own experiments for verification.
References
Acid Brown 425 molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The key quantitative and identifying information for Acid Brown 425 is summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C20H16N4O7S[1][3] |
| Molecular Weight | 456.4 g/mol [3] |
| CAS Number | 119509-49-8[3][4][5][6][7] |
| Appearance | Brown powder[3] |
| Synonyms | C.I. This compound, Everacid Brown EG, Sandoderm Brown G[4] |
Synthesis Pathway
The general synthesis of this compound involves a multi-step process common for azo dyes. This typically includes nitration, reduction, diazotization, and coupling reactions.[1]
Experimental Protocols
Detailed experimental protocols for the use of this compound in a research or drug development context are not available in the reviewed literature. The primary application of this compound is as a colorant.
Synthesis Methodology Overview:
The synthesis of this compound, as is typical for azo dyes, follows a general procedure:[1]
-
Nitration: An aromatic precursor is treated with a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to introduce nitro groups.
-
Reduction: The resulting nitroaromatic compound is then reduced to form an aromatic amine. This is often achieved using reducing agents like sodium sulfide or catalytic hydrogenation.
-
Diazotization: The aromatic amine is treated with a nitrous acid source (e.g., sodium nitrite in an acidic solution) to form a diazonium salt. This reaction is typically carried out at low temperatures.
-
Coupling Reaction: The diazonium salt is then reacted with a coupling component, which is another aromatic compound, to form the final azo dye, this compound.
Applications
The primary applications of this compound are in the dyeing industry. It is utilized for coloring:
References
- 1. Buy this compound | 119509-49-8 [smolecule.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. sdinternational.com [sdinternational.com]
- 4. chemwhat.com [chemwhat.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. This compound | CAS#:119509-49-8 | Chemsrc [chemsrc.com]
- 7. This compound | 119509-49-8 [chemicalbook.com]
Toxicological Profile of Acid Brown 425: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Acid Brown 425 (CAS No. 119509-49-8), a monoazo dye. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes available toxicological data, details relevant experimental methodologies, and illustrates potential toxicological pathways.
Executive Summary
Chemical and Physical Properties
| Property | Value |
| Chemical Name | Sodium 3-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)benzenesulfonate |
| CAS Number | 119509-49-8 |
| Molecular Formula | C₂₀H₁₄Cl₂N₅NaO₇S |
| Molecular Weight | 590.32 g/mol |
| Physical State | Solid |
| Solubility | Soluble in water |
Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg bw | Not Classified | ECHA Registration Dossier |
Irritation and Sensitization
| Endpoint | Species | Result | Classification | Reference |
| Skin Irritation/Corrosion | Rabbit | Not irritating | Not Classified | ECHA Registration Dossier |
| Eye Irritation/Corrosion | Rabbit | Not irritating | Not Classified | ECHA Registration Dossier |
| Skin Sensitization | Mouse | Not sensitizing | Not Classified | ECHA Registration Dossier |
Experimental Protocols
The toxicological data presented above were generated using standardized test guidelines. The following sections provide an overview of the methodologies for the key experiments cited.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration.
Experimental Workflow:
Caption: Workflow for OECD 425 Acute Oral Toxicity Test.
Methodology:
-
Animal Model: Typically, female rats are used.
-
Housing and Acclimatization: Animals are housed individually under controlled conditions of temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle for at least 5 days prior to the study.
-
Dosing: A single animal is dosed by gavage. The initial dose is selected based on existing information. For a limit test, a dose of 2000 mg/kg is used.
-
Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased by a factor of 3.2. If the animal dies, the dose for the next animal is decreased by the same factor.
-
Termination and Data Analysis: The study is stopped when specific criteria are met. The LD50 is then calculated using the maximum likelihood method.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
Experimental Workflow:
Caption: Workflow for OECD 404 Dermal Irritation Test.
Methodology:
-
Animal Model: Albino rabbits are typically used.
-
Preparation: The dorsal fur of the animal is clipped 24 hours before the test.
-
Application: 0.5 g of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The exposure period is 4 hours.
-
Observation: After patch removal, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized scale.
-
Classification: The substance is classified based on the mean scores for erythema and edema.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.
Experimental Workflow:
Caption: Workflow for OECD 405 Eye Irritation Test.
Methodology:
-
Animal Model: Albino rabbits are typically used.
-
Application: A single dose of 0.1 g of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Guideline 429)
The LLNA is an in vivo method for identifying substances with the potential to cause skin sensitization.
Experimental Workflow:
Caption: Workflow for OECD 429 Local Lymph Node Assay.
Methodology:
-
Animal Model: Mice are used.
-
Dosing: The test substance is applied to the dorsal surface of the ears for three consecutive days.
-
Proliferation Measurement: On day 5, animals are injected with ³H-methyl thymidine.
-
Sample Collection: Animals are euthanized, and the draining auricular lymph nodes are excised.
-
Data Analysis: The proliferation of lymphocytes is measured as the incorporation of ³H-methyl thymidine. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3.
Potential Toxicological Pathways
While specific mechanistic data for this compound are limited, the general toxicological pathways for azo dyes are well-documented. The primary concern is the metabolic activation to genotoxic and carcinogenic aromatic amines.
Metabolic Activation of Azo Dyes
The initial step in the activation of many azo dyes is the reductive cleavage of the azo bond (-N=N-), which can be catalyzed by azoreductases present in the liver and gut microbiota.
Caption: Metabolic activation pathway of azo dyes.
Genotoxicity Pathway of Azo Dye Metabolites
The reactive electrophilic intermediates formed during metabolism can covalently bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts. These adducts can induce mutations and chromosomal damage, which are key events in chemical carcinogenesis.
Caption: Genotoxicity pathway of azo dye metabolites.
Conclusion
This compound demonstrates a low acute toxicity profile and is not a skin or eye irritant or a skin sensitizer based on the available data. The primary toxicological concern associated with azo dyes is their potential to form carcinogenic aromatic amines through metabolic reduction. While no specific studies on the genotoxicity or carcinogenicity of this compound are publicly available, this potential hazard should be a consideration in its overall safety assessment. Further research, particularly in the area of genotoxicity, would be beneficial for a more complete toxicological characterization of this substance. The experimental protocols and potential toxicological pathways described in this guide provide a framework for understanding and further investigating the safety of this compound.
An In-depth Technical Guide to the Solubility of Acid Brown 425
This technical guide provides a comprehensive overview of the solubility of Acid Brown 425 in various solvents. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields who require detailed knowledge of this dye's characteristics for their applications.
Core Data: Solubility Profile
The solubility of this compound is a critical parameter for its application in various industries, including textiles and leather. The following table summarizes the available quantitative and qualitative solubility data for this compound in different solvents.
| Solvent | Temperature | Solubility |
| Water | 60 °C | 40 g/L[1][2] |
| Water | Room Temperature | Soluble / Reasonable aqueous solubility[1][3][4] |
| Dimethylformamide (DMF) | Not Specified | Slightly Soluble[1][2] |
| Dimethyl sulfoxide (DMSO) | Not Specified | Slightly Soluble[1][2] |
| Pyridine | Not Specified | Slightly Soluble[1][2] |
| Alcohols | Not Specified | Insoluble[1][2] |
| Ketones | Not Specified | Insoluble[1][2] |
| Hydrocarbons | Not Specified | Insoluble[1][2] |
| Esters | Not Specified | Insoluble[1][2] |
It is important to note that the solubility of this compound in aqueous solutions is pH-dependent.[1]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a dye such as this compound. This protocol is based on established methods for solubility testing.
Objective: To determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Water bath or incubator for temperature control
-
Spectrophotometer
-
Centrifuge
-
Filter membranes (e.g., 0.45 µm pore size)
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
-
Place the container in a temperature-controlled environment (e.g., a water bath) set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the suspension to settle.
-
To separate the undissolved solid, centrifuge the suspension at a high speed.
-
Carefully collect the supernatant. To ensure all solid particles are removed, the supernatant can be further filtered through a membrane filter.
-
-
Quantification of Dissolved Solute:
-
Take a precise aliquot of the clear, saturated supernatant and dilute it with the same solvent to a concentration that falls within the linear range of a spectrophotometric calibration curve.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Determine the concentration of the dye in the diluted solution using a pre-established calibration curve of known concentrations of this compound versus absorbance.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of dye solubility.
Caption: Workflow for Determining Dye Solubility.
References
Health and safety data for Acid Brown 425
An In-depth Technical Guide to the Health and Safety of Acid Brown 425
This technical guide provides a comprehensive overview of the available health and safety data for the synthetic dye, this compound (CAS No. 119509-49-8). The information is intended for researchers, scientists, and drug development professionals, presenting quantitative toxicological data, detailed experimental methodologies, and visual representations of relevant biological and procedural pathways.
Toxicological Data
The toxicological profile of this compound, based on available safety data sheets, indicates low acute toxicity. The quantitative data from studies on mammals are summarized in the table below.
| Toxicological Endpoint | Test Species | Route of Administration | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | [1][2] |
| Primary Skin Irritation | Rabbit | Dermal | No irritation | [1][2] |
| Primary Eye Irritation | Rabbit | Ocular | No irritation | [1][2] |
| Skin Sensitization | - | - | No | [1][2] |
Observations:
-
The high LD50 value suggests that this compound has a low order of acute toxicity when ingested.[1][2]
-
The substance is not classified as a skin or eye irritant.[1][2]
-
There is no evidence to suggest that this compound is a skin sensitizer.[1][2]
Physicochemical Information
Understanding the physical and chemical properties of a substance is crucial for its safe handling and for assessing its potential environmental fate.
| Property | Value | Reference |
| Physical State | Solid powder | [1] |
| Appearance | Brown powder | [3] |
| Bulk Density | 450 - 500 kg/m ³ | [1][4] |
| Solubility in Water | 40 g/L (at 60 °C) | [1] |
| Molecular Formula | C20H16N4O7S | [4][5] |
| Molecular Weight | 456.43 g/mol | [4][5] |
Ecotoxicological Data
A thorough search of publicly available literature and databases did not yield specific quantitative ecotoxicological data for this compound, such as LC50 values for fish, EC50 for aquatic invertebrates (e.g., Daphnia magna), or IC50 for algae. One safety data sheet provided a qualitative assessment, stating that the material has a low biochemical oxygen demand and a low potential to affect some aquatic organisms.[4] However, without quantitative data, a formal environmental risk assessment cannot be completed. The environmental impact of azo dyes, in general, is a concern as they can persist in the environment and some degradation products may be harmful to aquatic life.[4]
Experimental Protocols
The following sections detail the standardized methodologies, based on OECD guidelines, that are typically employed to assess the toxicological endpoints reported for this compound.
Acute Oral Toxicity - OECD Guideline 425 (Up-and-Down Procedure)
This method is designed to estimate the LD50 of a substance with the use of a minimal number of animals.[1][4][5][6]
-
Test Animals: Typically, healthy, young adult female rats are used.[1][4]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C) and humidity (30-70%).[3] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[3]
-
Dosing: The test substance is administered as a single oral dose using a stomach tube. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.[1][3] For substances with low expected toxicity, a limit test at 2000 mg/kg is often performed.[5]
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[1][3][5] Body weight is recorded weekly.[1][3]
-
Endpoint: The LD50 is calculated using the maximum likelihood method.[1]
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This test evaluates the potential of a substance to cause local irritation or corrosion upon a single dermal application.[7][8][9]
-
Test Animals: Healthy, young adult albino rabbits are the preferred species.[7][8][9]
-
Procedure: A small area of the animal's clipped skin (approximately 6 cm²) is exposed to the test substance (0.5 g for solids) under a semi-occlusive dressing for a period of 4 hours.[7][8][10] An untreated area of skin serves as a control.[7][8]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[10] The observation period may be extended up to 14 days to assess the reversibility of any observed effects.[7]
-
Scoring: The severity of skin reactions is graded according to a standardized scoring system.
Acute Eye Irritation/Corrosion - OECD Guideline 405
This method assesses the potential of a substance to cause irritation or corrosion to the eye.[11][12][13]
-
Test Animals: Healthy, adult albino rabbits are used.[11][12][13]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[13] The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).[12][13] The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[12]
-
Scoring: Ocular lesions are scored using a standardized system to determine the overall irritation potential.
Visualizations
The following diagrams, generated using the DOT language, illustrate a generalized metabolic pathway for azo dyes and a typical workflow for acute toxicity assessment.
Caption: Generalized metabolic pathway of azo dyes in mammals.
Caption: A typical workflow for acute toxicity assessment of a chemical substance.
Handling and Safety Precautions
Based on the available safety data, the following handling and safety precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a dust respirator if handling the powder form generates dust.[1][2]
-
Engineering Controls: Use in a well-ventilated area to minimize inhalation of dust.[1]
-
Hygiene Measures: Avoid direct contact with skin and eyes.[1][2] General industrial hygiene practices should be followed.
-
Storage: Store in a cool, dry place away from direct sunlight and strong oxidizing or reducing agents.[1] The product is considered stable under normal storage conditions.[1]
-
Spills: In case of a spill, avoid generating dust. Collect the material and place it in a suitable container for disposal.
-
Disposal: Disposal should be in accordance with local, state, and federal regulations. Options may include incineration at an authorized facility or treatment at a waste treatment facility.[4]
Conclusion
This compound exhibits a low acute toxicity profile in mammalian studies, with no evidence of skin or eye irritation. Standard handling precautions for chemical powders are sufficient to ensure workplace safety. A significant data gap exists in the ecotoxicological profile of this substance, and further testing would be required to perform a comprehensive environmental risk assessment. The provided experimental protocols and diagrams offer a framework for understanding the basis of the available toxicological data and the general metabolic fate and assessment of azo dyes.
References
- 1. Acute and subchronic toxicity of metal complex azo acid dye and anionic surfactant oil on fish Oreochromis niloticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. An overview of azo dyes environmental impacts | GSC Advanced Research and Reviews [gsconlinepress.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. A Review of Environmental Impact of Azo Dyes [ijrrjournal.com]
- 6. beta.colour-index.com [beta.colour-index.com]
- 7. Toxicity of Metal Oxides, Dyes, and Dissolved Organic Matter in Water: Implications for the Environment and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. coatingsworld.com [coatingsworld.com]
- 9. Who we are [etad.com]
- 10. About AiiDA Ecotox Database : Aquatic Acute and Chronic Toxicity, SSD [aiida.tools4env.com]
- 11. ICI Journals Master List [journals.indexcopernicus.com]
- 12. ijrar.org [ijrar.org]
- 13. ETAD - Working together for safer colorants [etad.com]
Potential Mutagenic Properties of Acid Brown 425: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the potential mutagenic properties of Acid Brown 425, a synthetic azo dye utilized in the textile, leather, and paper industries. In the absence of publicly available mutagenicity data for this compound, this document synthesizes information on the genotoxicity of azo dyes as a class to infer potential hazards. It details the metabolic pathways that can lead to the formation of mutagenic aromatic amines and outlines the standardized experimental protocols, namely the Ames test and the in vitro micronucleus assay, that are employed to assess these effects. This guide is intended for researchers, scientists, and drug development professionals involved in the safety assessment of chemical compounds.
Introduction
This compound, identified by CAS number 119509-49-8, is an azo dye with the molecular formula C20H16N4O7S.[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and represent a significant class of commercial colorants. While many azo dyes are considered safe, some have the potential to exhibit mutagenic and carcinogenic properties.[2][3] This potential is often linked to the metabolic cleavage of the azo bond, which can release aromatic amines, some of which are known mutagens.[1][4][5]
Currently, there is a notable lack of specific experimental data in the public domain regarding the mutagenic properties of this compound. Toxicological information is limited to acute toxicity data, with an oral LD50 in rats reported as over 2000 mg/kg, and it is generally considered non-toxic and not requiring special labeling for hazards.[2] However, the absence of specific genotoxicity studies necessitates a precautionary approach based on the known properties of structurally related azo dyes.
This guide will therefore focus on the potential for this compound to be mutagenic by examining the established mechanisms of azo dye genotoxicity and detailing the standard assays used for their evaluation.
Potential Mutagenic Pathways of Azo Dyes
The primary mechanism by which azo dyes can exert mutagenic effects is through their metabolic conversion to harmful aromatic amines. This process typically involves a two-step activation pathway.
Reductive Cleavage of the Azo Bond
The initial step is the reductive cleavage of the azo bond. This can be catalyzed by azoreductases present in the liver and, significantly, by the intestinal microbiota.[4][5][6] This reaction breaks the dye molecule into its constituent aromatic amines. The susceptibility of an azo dye to this reduction is a critical factor in its potential toxicity.
Oxidative Activation of Aromatic Amines
The resulting aromatic amines can then undergo oxidative metabolism, primarily by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive electrophilic intermediates, such as nitrenium ions.[7] These intermediates can form covalent adducts with DNA, leading to mutations if not repaired.[8]
dot
Structure-Activity Relationships of Mutagenic Azo Dyes
Standard Experimental Protocols for Mutagenicity Testing
To definitively assess the mutagenic potential of a substance like this compound, a battery of standardized genotoxicity tests is required. The following sections detail the methodologies for two of the most common and regulatory-accepted assays.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to evaluate the potential of a chemical to induce gene mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
-
Test Strains: A standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.
-
Metabolic Activation (S9 Mix): The test is performed both with and without an exogenous metabolic activation system, typically a liver fraction from Aroclor- or phenobarbital-induced rats (S9 mix). For azo dyes, a modified protocol using hamster liver S9 and the addition of flavin mononucleotide (FMN) is often necessary to facilitate the initial reductive cleavage of the azo bond.[10][11]
-
Exposure: The test chemical, bacterial culture, and S9 mix (if applicable) are combined. Two primary methods are used:
-
Plate Incorporation Method: The mixture is combined with molten top agar and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The mixture is incubated for a short period (e.g., 20-30 minutes) before being mixed with top agar and plated. This method is often more sensitive for azo dyes.[10]
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.
-
Data Interpretation: A substance is generally considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations.
dot
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect cytogenetic damage, specifically the induction of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells. These micronuclei can result from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).
-
Cell Lines: Various mammalian cell lines can be used, such as human peripheral blood lymphocytes, Chinese hamster ovary (CHO) cells, or human keratinocytes (HaCaT).[12]
-
Metabolic Activation: Similar to the Ames test, the assay is conducted with and without an S9 mix to assess the need for metabolic activation.
-
Exposure: The cell cultures are exposed to the test substance at several concentrations for a defined period.
-
Cytokinesis Block: To ensure that only cells that have undergone mitosis are scored, a cytokinesis inhibitor such as cytochalasin B is often added.[13][14] This results in binucleated cells, and micronuclei are scored in these cells.
-
Harvest and Staining: After the exposure and cytokinesis block, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis. At least 2000 binucleated cells per concentration are typically scored.[13]
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.
dot
Data Presentation
As no quantitative data is available for this compound, the following tables are presented as templates for how such data would be structured for the Ames test and the in vitro micronucleus assay.
Table 1: Template for Ames Test Results for this compound
| Concentration (µ g/plate ) | -S9 Mix Mean Revertants/Plate (±SD) | +S9 Mix Mean Revertants/Plate (±SD) |
| TA98 | ||
| 0 (Vehicle Control) | ||
| Dose 1 | ||
| Dose 2 | ||
| Dose 3 | ||
| Dose 4 | ||
| Dose 5 | ||
| Positive Control | ||
| TA100 | ||
| 0 (Vehicle Control) | ||
| Dose 1 | ||
| Dose 2 | ||
| Dose 3 | ||
| Dose 4 | ||
| Dose 5 | ||
| Positive Control |
Table 2: Template for In Vitro Micronucleus Assay Results for this compound
| Concentration (µg/mL) | -S9 Mix % Micronucleated Binucleated Cells (±SD) | +S9 Mix % Micronucleated Binucleated Cells (±SD) |
| 0 (Vehicle Control) | ||
| Dose 1 | ||
| Dose 2 | ||
| Dose 3 | ||
| Dose 4 | ||
| Positive Control |
Conclusion and Recommendations
There is a clear data gap regarding the mutagenic potential of this compound. Based on its classification as an azo dye, a potential for genotoxicity cannot be ruled out, as some compounds in this class are known to be mutagenic following metabolic activation. The primary risk is associated with the potential reductive cleavage of the azo bond to form mutagenic aromatic amines.
It is strongly recommended that a standard battery of genotoxicity tests, including the Ames test and an in vitro micronucleus assay, be conducted on this compound to definitively assess its mutagenic properties. When conducting the Ames test, special consideration should be given to using a protocol optimized for azo dyes, including the use of hamster liver S9 and FMN. Should positive results be obtained in these in vitro assays, further in vivo testing would be warranted to evaluate the potential risk to human health. Until such data is available, a cautious approach should be taken when handling this compound, with appropriate measures to minimize occupational and environmental exposure.
References
- 1. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenicity of azo dyes following metabolism by different reductive/oxidative systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]
- 9. | PDF or Rental [articles.researchsolutions.com]
- 10. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of genotoxicity of textile dyestuffs in Salmonella mutagenicity assay, in vitro micronucleus assay, and single cell gel/comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
An In-depth Technical Guide to Acid Brown 425: A 1:2 Chromium Complex Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Brown 425 is a synthetic azo dye belonging to the class of 1:2 chromium complexes. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical methodologies, and toxicological profile. The information is intended to support research, development, and safety assessments involving this compound.
Chemical and Physical Properties
This compound is a brown powder soluble in water. It is classified as an acid dye and is primarily used in the textile and leather industries for dyeing wool, silk, and nylon due to its excellent fastness properties.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 119509-49-8 | [2][3] |
| Molecular Formula | C₂₀H₁₆N₄O₇S | [1][4] |
| Molecular Weight | 456.4 g/mol | [1] |
| Appearance | Brown Powder | [1] |
| Chemical Class | Azo Metal Complex | |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that begins with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound, and finally, complexation with a chromium salt to form the stable 1:2 chromium complex.
Experimental Protocol: Synthesis of a 1:2 Chromium Complex Azo Dye (General Procedure)
This protocol is a representative example for the synthesis of 1:2 chromium complex azo dyes and may be adapted for this compound.
Materials:
-
Aromatic amine (e.g., Anthranilic acid)
-
Coupling component (e.g., Resorcinol)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Chromium (III) sulfate [Cr(OH)SO₄]
-
Sulfuric acid (H₂SO₄)
-
Salicylic acid
Procedure:
-
Diazotization: Dissolve the aromatic amine in an aqueous solution of hydrochloric acid. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C. Stir the mixture for 1 hour to ensure complete formation of the diazonium salt.
-
Coupling: In a separate vessel, dissolve the coupling component in an aqueous solution of sodium carbonate. Cool this solution to 0-5°C. Slowly add the diazonium salt solution to the coupling component solution while maintaining the pH and temperature. Stir the reaction mixture for 2-4 hours until the coupling reaction is complete.
-
Metallization: Adjust the pH of the resulting azo dye solution to a weakly acidic range (pH 3.5-5.5) with sulfuric acid. Add salicylic acid and chromium (III) sulfate to the solution. Heat the mixture to 130-135°C under pressure (1.8-2 bar) for 4-6 hours.[5][6]
-
Isolation and Purification: Cool the reaction mixture and adjust the pH to 6-7 with sodium hydroxide. The metallized dye will precipitate. Filter the precipitate, wash with water, and dry to obtain the final 1:2 chromium complex dye.
Diagram 1: General Synthesis Workflow for 1:2 Chromium Complex Azo Dyes
References
- 1. sdinternational.com [sdinternational.com]
- 2. This compound | 119509-49-8 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Buy this compound | 119509-49-8 [smolecule.com]
- 5. US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing - Google Patents [patents.google.com]
- 6. US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing - Google Patents [patents.google.com]
An In-depth Technical Guide to Acid Brown 425
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Brown 425 is a synthetic monoazo acid dye belonging to the class of metal-complex dyes. It is primarily used in the textile, leather, and paper industries for imparting a brown coloration.[1][2] Its structure as a chromium complex contributes to its characteristic properties, including good lightfastness and washfastness, making it a durable dye for various applications.[1][3] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound.
Discovery and History
While the specific date and discoverer of this compound are not precisely documented in publicly available literature, its emergence is situated within the broader historical development of acid and metal-complex azo dyes. The first acid dyes appeared in the 1860s, with the synthesis of Acid Red A for wool dyeing in 1877 marking a significant milestone.[4][5] The development of metal-complex dyes followed, with the first examples being produced in the early 20th century. These dyes, which involve the coordination of a metal ion with a dye molecule, were found to exhibit superior fastness properties compared to their un-metallized counterparts.[6] this compound, as a chromium-complex azo dye, is a product of this evolution in dye chemistry, aimed at creating highly stable and resilient colorants for industrial use.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| IUPAC Name | 2-[[2,4-dihydroxy-5-[(2-methyl-4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid | [7] |
| CAS Number | 119509-49-8 | [2] |
| Molecular Formula | C20H16N4O7S | [1][2] |
| Molecular Weight | 456.4 g/mol | [2] |
| Appearance | Brown powder | [8] |
| Solubility | Soluble in water | [8] |
| Chemical Class | Azo Metal Complex | [8] |
Fastness Properties
This compound is noted for its good to excellent fastness properties, which are crucial for its applications in dyeing materials that require durability.
| Fastness Property | Rating | Reference |
| Lightfastness | 3-4 | [9] |
| Washfastness | - | [8] |
| Perspiration Fastness | 2-3 | [9] |
| Water Fastness | 3 | [9] |
| Rubbing Fastness (Dry) | 3 | [9] |
| Rubbing Fastness (Wet) | 3 | [9] |
| Acid Fastness | 3-4 | [9] |
Note: Fastness is rated on a scale of 1 to 5 for wash, perspiration, water, and rubbing fastness, and on a scale of 1 to 8 for lightfastness, with higher numbers indicating better fastness. The wash fastness for this compound is qualitatively described as "excellent".[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the diazotization of an aromatic amine, followed by an azo coupling reaction and subsequent metal complexation. While a detailed, step-by-step industrial synthesis protocol is proprietary, the general chemical pathway can be outlined. The synthesis likely involves the diazotization of anthranilic acid, which is then coupled with a suitable coupling component, such as resorcinol.[1] The resulting azo dye is then treated with a chromium salt to form the final metal-complex dye.
Experimental Protocol: General Synthesis of a Metal-Complex Azo Dye
The following is a generalized laboratory-scale protocol for the synthesis of a metal-complex azo dye, which illustrates the key chemical transformations involved in the production of dyes like this compound.
Step 1: Diazotization of an Aromatic Amine
-
Dissolve the aromatic amine (e.g., anthranilic acid) in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the low temperature.
-
Stir the mixture for a period to ensure the complete formation of the diazonium salt.
Step 2: Azo Coupling
-
Prepare a solution of the coupling component (e.g., a phenol or naphthol derivative) in a dilute alkaline solution.
-
Cool the coupling component solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution, while maintaining the low temperature and alkaline pH.
-
A colored precipitate of the azo dye will form.
-
Stir the reaction mixture for a sufficient time to ensure complete coupling.
-
Isolate the dye by filtration and wash with water.
Step 3: Metal Complexation
-
Suspend the synthesized azo dye in water.
-
Add a solution of a metal salt (e.g., chromium sulfate) to the dye suspension.
-
Adjust the pH of the mixture to the optimal range for complexation.
-
Heat the mixture under reflux for several hours to facilitate the formation of the metal-dye complex.
-
Cool the reaction mixture and isolate the metal-complex dye by filtration.
-
Wash the product with water and dry.
Experimental Workflow Diagram
Caption: Generalized synthesis pathway for this compound.
Applications
This compound is utilized in several industrial sectors due to its effective dyeing properties and durability.
-
Textile Industry: It is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon.[1]
-
Leather Industry: The dye is employed to color various leather goods.[1]
-
Paper Industry: It is used for the surface coloring of paper products.[2]
Safety and Environmental Considerations
As with many synthetic dyes, handling this compound requires appropriate safety precautions to avoid direct contact with skin and eyes, and to prevent inhalation of the powder. From an environmental perspective, the presence of chromium in the dye necessitates proper wastewater treatment to prevent the release of heavy metals into the environment. The manufacturing process of azo dyes can also involve hazardous chemicals, requiring careful management of waste streams.
References
- 1. Buy this compound | 119509-49-8 [smolecule.com]
- 2. sdinternational.com [sdinternational.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. The History Of Acid Dyes - News [colorfuldyes.com]
- 5. History Of Acid Dyes - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 6. sdc.org.uk [sdc.org.uk]
- 7. 2-[[2,4-Dihydroxy-5-[(2-methyl-4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid | C20H16N4O7S | CID 136832863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 9. Marksun Dyes [marksundyes.com]
Spectroscopic Profile of Acid Brown 425: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Acid Brown 425, a synthetic azo metal complex dye. The focus is on its Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectral data, crucial for its characterization and analysis. This document also outlines the experimental protocols for acquiring such data and includes a visualization of the general synthesis pathway for this class of dyes.
Introduction to this compound
This compound is a synthetic dye belonging to the class of acid dyes, specifically an azo metal complex dye. It finds primary applications in the textile, leather, and paper industries.[1] The molecular formula for this compound is C₂₀H₁₆N₄O₇S.[2] As a metal complex dye, its structure incorporates a metal ion, typically chromium, which enhances its stability and fastness properties. The core structure contains azo linkages (-N=N-), which are key chromophores responsible for its color.
Spectroscopic Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the visible region, which is responsible for its brown coloration. These absorptions are primarily due to π-π* electronic transitions within the extensive conjugated system created by the aromatic rings and the azo linkages.
| Spectral Region | Wavelength Range (λmax) | Assignment |
| Visible | 400 - 500 nm | π-π* transitions in the conjugated azo system |
Note: The exact λmax can be influenced by the solvent and the specific metal complex.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals the presence of its key functional groups. The data is typically obtained from a KBr pellet of the solid sample.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3309 cm⁻¹ | Hydroxyl (-OH) | O-H stretching |
| 1643 - 1604 cm⁻¹ | Carboxylic Acid (C=O) | C=O stretching |
| 1458 - 1411 cm⁻¹ | Azo (-N=N-) | N=N stretching |
Experimental Protocols
The following are detailed methodologies for obtaining the UV-Vis and IR spectra of this compound.
UV-Visible Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) of this compound in a suitable solvent.
Materials:
-
This compound dye
-
Spectroscopic grade solvent (e.g., water, ethanol, or dimethylformamide)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations suitable for spectroscopic analysis.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 200 nm to 800 nm.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with one of the diluted sample solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax). If molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using Fourier-Transform Infrared (FTIR) spectroscopy with the KBr pellet method.
Materials:
-
This compound dye
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Mixing with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently mix the dye and KBr by further grinding until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer a portion of the mixture to the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Measurement: Record a background spectrum of the empty sample compartment.
-
Sample Measurement: Record the IR spectrum of the sample pellet. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their wavenumber positions.
Visualization of Synthesis Pathway
The synthesis of azo dyes like this compound generally involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. As this compound is a metal complex, a final metal complexation step is also involved.
Caption: General synthesis pathway of a metal complex azo dye like this compound.
References
An In-depth Technical Guide to C.I. 119509-49-8 (Acid Brown 425)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. 119509-49-8, commercially known as Acid Brown 425, is a synthetic monoazo dye belonging to the acid dye class. Its primary application lies in the industrial sector, particularly for dyeing protein-based fibers such as wool and silk, as well as synthetic materials like leather and paper.[1] While extensively used for its coloration properties and good wash fastness, its application and detailed study within the realms of life sciences, drug development, and advanced research remain limited based on currently available public domain data. This guide provides a comprehensive overview of the known technical data for C.I. 119509-49-8, focusing on its chemical and physical properties, synthesis, and toxicological profile.
Chemical and Physical Properties
This compound is characterized by its azo (-N=N-) linkage, which is central to its chromophoric properties. The presence of sulfonic acid groups in its structure imparts water solubility and allows it to be classified as an acid dye. These anionic groups form ionic bonds with cationic sites in protein fibers, facilitating the dyeing process.
Table 1: Physicochemical Properties of C.I. 119509-49-8 (this compound)
| Property | Value | Reference(s) |
| CAS Number | 119509-49-8 | [1][2] |
| Molecular Formula | C₂₀H₁₆N₄O₇S | [1] |
| Appearance | Brown powder | |
| Solubility | Soluble in water and organic solvents. |
Synthesis
The synthesis of this compound follows a general multi-step pathway common for azo dyes.[1] This process involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component.
Experimental Protocols
General Synthesis Pathway:
-
Nitration: An aromatic precursor is nitrated to introduce nitro groups.
-
Reduction: The nitro groups are subsequently reduced to form primary aromatic amines.
-
Diazotization: The resulting aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component (an electron-rich aromatic compound such as a phenol or another amine) to form the final azo dye.[1]
Diagram 1: General Synthesis Workflow for Azo Dyes
References
Genotoxicity Assessment of Acid Brown 425: A Technical Guide
Introduction to Acid Brown 425 and the Genotoxic Potential of Azo Dyes
This compound, with the chemical formula C₂₀H₁₆N₄O₇S and IUPAC name 2-(2-{2,4-dihydroxy-5-[2-(2-methyl-4-sulfophenyl)diazen-1-yl]phenyl}diazen-1-yl)benzoic acid, is a synthetic dye belonging to the azo class.[1][2] Azo dyes are characterized by the presence of one or more azo groups (-N=N-).[3] The genotoxic potential of many azo dyes is a significant concern for human health and environmental safety.[4][5]
The primary mechanism of genotoxicity for azo dyes involves the reductive cleavage of the azo bond.[6] This biotransformation, which can be mediated by azoreductases from intestinal microbiota or liver enzymes, leads to the formation of aromatic amines.[6] Some of these aromatic amines are known or suspected carcinogens and/or mutagens.[3][5] Therefore, assessing the genotoxicity of azo dyes like this compound is crucial for a comprehensive safety evaluation.
This technical guide details the standard battery of in vitro tests recommended for evaluating the genotoxic potential of chemical substances: the bacterial reverse mutation test (Ames test), the in vitro chromosome aberration test, and the in vitro micronucleus test.
Data Presentation: Illustrative Genotoxicity Data
The following tables provide examples of how quantitative data from genotoxicity assays would be presented. This is hypothetical data for illustrative purposes only.
Table 1: Illustrative Bacterial Reverse Mutation Assay (Ames Test) Data for this compound
| Test Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Mutation Ratio | Cytotoxicity |
| TA98 | Vehicle Control | - | 25 ± 4 | 1.0 | None |
| 10 | - | 28 ± 5 | 1.1 | None | |
| 50 | - | 35 ± 6 | 1.4 | None | |
| 100 | - | 48 ± 7 | 1.9 | Slight | |
| Vehicle Control | + | 30 ± 5 | 1.0 | None | |
| 10 | + | 65 ± 8 | 2.2 | None | |
| 50 | + | 152 ± 15 | 5.1 | Slight | |
| 100 | + | 280 ± 25 | 9.3 | Moderate | |
| TA100 | Vehicle Control | - | 120 ± 10 | 1.0 | None |
| 10 | - | 125 ± 12 | 1.0 | None | |
| 50 | - | 130 ± 11 | 1.1 | None | |
| 100 | - | 140 ± 15 | 1.2 | Slight | |
| Vehicle Control | + | 130 ± 12 | 1.0 | None | |
| 10 | + | 270 ± 20 | 2.1 | None | |
| 50 | + | 550 ± 45 | 4.2 | Slight | |
| 100 | + | 980 ± 80 | 7.5 | Moderate |
SD: Standard Deviation
Table 2: Illustrative In Vitro Chromosome Aberration Test Data for this compound
| Treatment Group | Concentration (µg/mL) | Metabolic Activation (S9) | No. of Metaphases Analyzed | No. of Aberrant Cells (%) | Types of Aberrations (Breaks, Exchanges) |
| Vehicle Control | 0 | - | 200 | 4 (2.0%) | 3, 1 |
| This compound | 10 | - | 200 | 5 (2.5%) | 4, 1 |
| 50 | - | 200 | 8 (4.0%) | 6, 2 | |
| 100 | - | 200 | 15 (7.5%) | 12, 3 | |
| Positive Control | Mitomycin-C | - | 100 | 35 (35.0%) | 25, 10 |
| Vehicle Control | 0 | + | 200 | 3 (1.5%) | 2, 1 |
| This compound | 10 | + | 200 | 12 (6.0%) | 9, 3 |
| 50 | + | 200 | 25 (12.5%) | 20, 5 | |
| 100 | + | 150 (toxic) | - | - | |
| Positive Control | Cyclophosphamide | + | 100 | 42 (42.0%)* | 30, 12 |
*Statistically significant increase (p < 0.05)
Table 3: Illustrative In Vitro Micronucleus Test Data for this compound
| Treatment Group | Concentration (µg/mL) | Metabolic Activation (S9) | No. of Binucleated Cells Analyzed | No. of Micronucleated Binucleated Cells (%) | Cytokinesis-Block Proliferation Index (CBPI) |
| Vehicle Control | 0 | - | 2000 | 20 (1.0%) | 1.95 |
| This compound | 10 | - | 2000 | 24 (1.2%) | 1.90 |
| 50 | - | 2000 | 32 (1.6%) | 1.82 | |
| 100 | - | 2000 | 45 (2.3%) | 1.65 | |
| Positive Control | Mitomycin-C | - | 1000 | 150 (15.0%) | 1.40 |
| Vehicle Control | 0 | + | 2000 | 22 (1.1%) | 1.98 |
| This compound | 10 | + | 2000 | 50 (2.5%) | 1.85 |
| 50 | + | 2000 | 98 (4.9%) | 1.55 | |
| 100 | + | 1500 (toxic) | - | 1.20 | |
| Positive Control | Cyclophosphamide | + | 1000 | 180 (18.0%)* | 1.35 |
*Statistically significant increase (p < 0.05)
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 471.[7][8][9][10][11]
Principle: The bacterial reverse mutation assay, or Ames test, evaluates the ability of a chemical to induce reverse mutations at a specific locus in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[7] The test detects point mutations, which can be base-pair substitutions or frameshift mutations.[9]
Materials:
-
Bacterial Strains: A set of tester strains including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Test Substance: this compound, dissolved in a suitable solvent.
-
Metabolic Activation System: S9 fraction from the liver of rats pre-treated with a metabolic inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Media: Minimal glucose agar plates, top agar, nutrient broth.
-
Positive Controls: Strain-specific mutagens (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100/TA1535 without S9, 2-aminoanthracene for all strains with S9).
-
Negative Control: The solvent used to dissolve the test substance.
Procedure:
-
Preliminary Cytotoxicity Test: A preliminary test is conducted to determine the concentration range of this compound to be used in the main experiment.
-
Main Experiment:
-
Without Metabolic Activation: 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution (at various concentrations), and 0.5 mL of phosphate buffer are added to 2.0 mL of molten top agar. The mixture is vortexed and poured onto minimal glucose agar plates.
-
With Metabolic Activation: 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix are added to 2.0 mL of molten top agar. The mixture is vortexed and poured onto minimal glucose agar plates.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control.
In Vitro Chromosome Aberration Test
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 473.[12][13][14][15][16]
Principle: The in vitro chromosome aberration test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[13][14]
Materials:
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO, Chinese Hamster Lung - CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes).[12][15]
-
Test Substance: this compound.
-
Metabolic Activation System: S9 mix.
-
Media and Reagents: Cell culture medium, fetal bovine serum, antibiotics, colcemid (or another metaphase-arresting agent), hypotonic solution (e.g., KCl), and fixative (e.g., methanol:acetic acid).
-
Positive Controls: Mitomycin-C (without S9), Cyclophosphamide (with S9).
-
Negative Control: Solvent.
Procedure:
-
Cell Culture and Treatment: Actively dividing cells are treated with at least three concentrations of this compound, both with and without S9 metabolic activation.
-
Harvesting: At a predetermined time after treatment, a metaphase-arresting substance is added to the cultures. Cells are then harvested, treated with a hypotonic solution, and fixed.
-
Slide Preparation and Staining: The fixed cells are dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa).
-
Microscopic Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).
-
Data Analysis: The frequency of aberrant cells is calculated for each concentration and compared to the negative control.
In Vitro Micronucleus Test
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 487.[17][18][19][20][21]
Principle: The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[20]
Materials:
-
Cell Cultures: Similar to the chromosome aberration test (e.g., CHO, CHL, human lymphocytes).[17]
-
Test Substance: this compound.
-
Metabolic Activation System: S9 mix.
-
Media and Reagents: Cell culture medium, fetal bovine serum, antibiotics, cytochalasin B (to block cytokinesis), hypotonic solution, and fixative.
-
Positive Controls: Mitomycin-C (clastogen, without S9), Colchicine (aneugen, without S9), Cyclophosphamide (with S9).[19]
-
Negative Control: Solvent.
Procedure:
-
Cell Culture and Treatment: Cells are exposed to the test substance at various concentrations, with and without S9 activation.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to inhibit cell division at the two-nuclei stage, allowing for the identification of cells that have completed one mitosis.
-
Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed, and stained.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.
-
Data Analysis: The frequency of micronucleated binucleated cells is determined and statistically compared to the negative control.
Conclusion
The genotoxicity assessment of azo dyes such as this compound is essential for ensuring human and environmental safety. Due to the potential for these compounds to be metabolized into hazardous aromatic amines, a thorough evaluation using a battery of in vitro tests is warranted. The Ames test, in vitro chromosome aberration test, and in vitro micronucleus test provide a comprehensive framework for identifying the potential for gene mutations and chromosomal damage. The standardized protocols outlined in this guide, based on OECD guidelines, represent the current best practices for such an assessment. Should specific experimental data for this compound become available, it should be interpreted within the context of these established methodologies.
References
- 1. Buy this compound | 119509-49-8 [smolecule.com]
- 2. sdinternational.com [sdinternational.com]
- 3. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]
- 4. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nib.si [nib.si]
- 8. biosafe.fi [biosafe.fi]
- 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 10. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 11. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 14. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 15. nucro-technics.com [nucro-technics.com]
- 16. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 17. criver.com [criver.com]
- 18. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nucro-technics.com [nucro-technics.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
Stability of Acid Brown 425 Under Diverse pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Acid Brown 425, a metal-complex azo dye, under various pH conditions. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document outlines the known chemical properties, presents a detailed experimental protocol for assessing pH stability, and illustrates a plausible degradation pathway. The methodologies and data presentation formats provided herein are intended to serve as a robust framework for researchers to generate specific and reliable stability profiles for this compound and similar dyestuffs.
Introduction to this compound
This compound is a synthetic dye belonging to the class of acid dyes and is characterized as an azo metal complex. Its molecular formula is C₂₀H₁₆N₄O₇S, with a corresponding molecular weight of 456.4 g/mol .[1] The structure contains azo linkages (-N=N-) which are characteristic of azo dyes and are largely responsible for its color. The presence of ionizable functional groups, such as sulfonic and carboxylic acids, dictates its pH-dependent solubility, which generally increases at higher pH values.[2] It is primarily utilized in the textile, leather, and paper industries for its dyeing properties.[1] Understanding the stability of this compound across a range of pH values is critical for its application, formulation, and in assessing its environmental fate.
Quantitative Data on pH Stability
Specific quantitative data on the degradation kinetics and color stability of this compound across a wide pH range is not extensively available in peer-reviewed literature. However, the stability of azo dyes is known to be influenced by pH. For instance, extreme pH conditions can lead to the cleavage of the azo bond, resulting in the decolorization of the dye. To facilitate further research, the following tables are provided as templates for the systematic recording of experimental data.
Table 1: Degradation Kinetics of this compound at Different pH Values
| pH | Initial Concentration (mg/L) | Concentration after 24h (mg/L) | Degradation Rate (%/24h) | Half-life (t½) (h) |
| 3.0 | 50 | |||
| 5.0 | 50 | |||
| 7.0 | 50 | |||
| 9.0 | 50 | |||
| 11.0 | 50 |
Table 2: Colorimetric Stability of this compound at Different pH Values (CIELAB Method)
| pH | Initial L | Initial a | Initial b | ΔE after 24h | Visual Color Change |
| 3.0 | |||||
| 5.0 | |||||
| 7.0 | |||||
| 9.0 | |||||
| 11.0 |
Experimental Protocols for pH Stability Testing
The following protocols describe a standardized approach to evaluating the stability of this compound under different pH conditions.
Preparation of Buffer Solutions and Dye Samples
A series of buffer solutions covering a pH range (e.g., pH 3, 5, 7, 9, and 11) should be prepared using standard laboratory procedures. A stock solution of this compound of a known concentration (e.g., 500 mg/L) should be prepared in deionized water. Working solutions are then prepared by diluting the stock solution in the respective buffer solutions to a final desired concentration (e.g., 50 mg/L).
Stability Assessment
-
Incubation: Aliquots of the dye solutions at each pH are stored in sealed, light-protected containers at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies) for a defined period (e.g., 0, 24, 48, 72, and 168 hours).
-
Spectrophotometric Analysis: At each time point, a sample is withdrawn, and its absorbance is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. The λmax for this compound is in the visible region, typically between 400 and 500 nm.[2] The percentage of degradation can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Colorimetric Analysis: Color changes are quantified using a colorimeter to measure the CIELAB color space coordinates (L, a, b). The total color difference (ΔE) can be calculated to represent the magnitude of color change over time.
Visualization of Experimental Workflow and Degradation Pathway
Experimental Workflow
The following diagram illustrates the workflow for assessing the pH stability of this compound.
Caption: Experimental workflow for pH stability testing of this compound.
Plausible Degradation Pathway
The degradation of azo dyes often proceeds via the reductive cleavage of the azo bond (-N=N-), particularly under anaerobic conditions or in the presence of reducing agents. This cleavage results in the formation of aromatic amines. The following diagram illustrates a plausible degradation pathway for a generic metal-complex azo dye like this compound.
Caption: Plausible degradation pathway of a metal-complex azo dye.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Photocatalytic Degradation of Acid Brown 425
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of Acid Brown 425, a metal-complex azo dye. Given the limited direct research on this compound, the methodologies presented are synthesized from studies on structurally similar dyes, particularly Acid Brown 43 and other metal-complex azo dyes. These protocols are intended to serve as a robust starting point for research and may require optimization for specific experimental conditions.
Introduction to Photocatalytic Degradation of Azo Dyes
Photocatalysis is an advanced oxidation process that utilizes semiconductor photocatalysts to degrade organic pollutants, such as azo dyes, into less harmful substances like carbon dioxide, water, and mineral acids. This technology is regarded as a promising, cost-effective, and environmentally friendly method for treating industrial wastewater containing these dyes. The process is initiated when a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are responsible for the degradation of the dye molecules.
This compound is an azo metal complex dye, and its degradation can be challenging due to the stability of the metal complex. Photocatalysis offers an effective means to break down these complex structures.
Experimental Protocols
Synthesis of Photocatalysts
2.1.1. Synthesis of SiO₂/TiO₂ Nanocomposites by Microwave-Assisted Chemical Precipitation
This protocol is adapted from a study on the degradation of Acid Brown 43 using SiO₂/TiO₂ nanocomposites.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Titanium isopropoxide (TTIP)
-
Ethanol
-
Ammonia solution (25%)
-
Deionized water
-
Microwave oven
Procedure:
-
Prepare a solution of TEOS in ethanol.
-
In a separate beaker, prepare a solution of TTIP in ethanol.
-
Slowly add the TTIP solution to the TEOS solution under vigorous stirring.
-
Add a mixture of deionized water and ethanol to the solution to initiate hydrolysis.
-
Add ammonia solution dropwise to catalyze the condensation reaction and promote the formation of a gel.
-
Place the resulting gel in a domestic microwave oven and irradiate for a short period (e.g., 5-10 minutes) to accelerate the nucleation and growth of the nanoparticles.
-
After microwave irradiation, wash the resulting precipitate several times with deionized water and ethanol to remove any unreacted precursors.
-
Dry the washed nanocomposite in an oven at 80-100°C for several hours.
-
Finally, calcine the dried powder at a high temperature (e.g., 400-500°C) for 2-3 hours to obtain the crystalline SiO₂/TiO₂ nanocomposite.
2.1.2. Synthesis of ZnO Nanoparticles
This protocol is a general method for synthesizing ZnO nanoparticles.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve zinc acetate dihydrate in ethanol with stirring.
-
Separately, dissolve sodium hydroxide in ethanol.
-
Slowly add the NaOH solution to the zinc acetate solution under constant stirring. A white precipitate of zinc hydroxide will form.
-
Continue stirring for a specified period (e.g., 2 hours) to ensure complete reaction.
-
Separate the precipitate by centrifugation or filtration and wash it multiple times with ethanol and deionized water to remove impurities.
-
Dry the precipitate in an oven at a low temperature (e.g., 60-80°C).
-
Calcination of the dried powder at a higher temperature (e.g., 400-500°C) will yield crystalline ZnO nanoparticles.
Photocatalytic Degradation Experiment
Experimental Setup: A typical batch photoreactor setup consists of a light source (e.g., UV lamp or solar simulator), a reaction vessel, and a magnetic stirrer. The reaction vessel should be made of a material transparent to the light source's wavelength (e.g., quartz for UV light).
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
In a typical experiment, add a specific amount of the photocatalyst (e.g., 0.1 g/L of SiO₂/TiO₂ or ZnO) to a known volume of the dye solution (e.g., 100 mL) with a specific initial concentration (e.g., 20 mg/L).
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the withdrawn samples to remove the photocatalyst particles.
-
Analyze the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
Data Presentation
The following tables summarize typical quantitative data that should be collected and analyzed in photocatalytic degradation studies of this compound.
Table 1: Effect of Photocatalyst Type and Dosage on Degradation Efficiency
| Photocatalyst | Catalyst Dosage (g/L) | Initial Dye Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) |
| SiO₂/TiO₂ | 0.5 | 20 | 60 | |
| SiO₂/TiO₂ | 1.0 | 20 | 60 | |
| SiO₂/TiO₂ | 1.5 | 20 | 60 | |
| ZnO | 0.5 | 20 | 60 | |
| ZnO | 1.0 | 20 | 60 | |
| ZnO | 1.5 | 20 | 60 |
Table 2: Effect of Initial Dye Concentration on Degradation Rate
| Photocatalyst | Initial Dye Concentration (mg/L) | Catalyst Dosage (g/L) | Apparent Rate Constant (k_app, min⁻¹) |
| SiO₂/TiO₂ | 10 | 1.0 | |
| SiO₂/TiO₂ | 20 | 1.0 | |
| SiO₂/TiO₂ | 50 | 1.0 | |
| ZnO | 10 | 1.0 | |
| ZnO | 20 | 1.0 | |
| ZnO | 50 | 1.0 |
Table 3: Effect of pH on Degradation Efficiency
| Photocatalyst | pH | Initial Dye Concentration (mg/L) | Catalyst Dosage (g/L) | Degradation Efficiency (%) after 60 min |
| SiO₂/TiO₂ | 3 | 20 | 1.0 | |
| SiO₂/TiO₂ | 7 | 20 | 1.0 | |
| SiO₂/TiO₂ | 9 | 20 | 1.0 | |
| ZnO | 3 | 20 | 1.0 | |
| ZnO | 7 | 20 | 1.0 | |
| ZnO | 9 | 20 | 1.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for photocatalytic degradation of this compound.
Photocatalytic Degradation Mechanism
Caption: General mechanism of photocatalytic degradation of organic dyes.
Application Notes and Protocols for a Model Water Pollutant: Acid Brown 425
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Acid Brown 425 as a model pollutant for studying various water treatment technologies. The protocols outlined below are based on established methodologies for similar azo dyes and can be adapted for specific research needs.
Introduction
This compound is a synthetic azo dye belonging to the metal complex class, widely used in the textile, leather, and paper industries. Its complex aromatic structure makes it resistant to biodegradation, and its release into industrial effluents poses a significant environmental concern, potentially impacting aquatic ecosystems and human health. Due to its stability and representative nature of a common class of industrial pollutants, this compound serves as an excellent model compound for evaluating the efficacy of emerging water treatment technologies, including adsorption, photocatalysis, and advanced oxidation processes (AOPs). Studies have explored the adsorption characteristics of this compound on activated carbon for wastewater treatment, highlighting its relevance as a model pollutant.[1]
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 119509-49-8[2] |
| Molecular Formula | C20H16N4O7S[2] |
| Molecular Weight | 456.4 g/mol [2] |
| Appearance | Brown Powder[2] |
| Chemical Class | Azo Metal Complex |
| Solubility | Soluble in water |
Experimental Protocols
Preparation of this compound Stock Solution
A standard stock solution of this compound is the starting point for all experiments.
Materials:
-
This compound dye powder
-
Deionized (DI) water
-
Volumetric flask (1000 mL)
-
Analytical balance
Protocol:
-
Accurately weigh 1.000 g of this compound powder using an analytical balance.
-
Transfer the powder to a 1000 mL volumetric flask.
-
Add approximately 500 mL of DI water to the flask.
-
Agitate the solution (e.g., using a magnetic stirrer or by manual shaking) until the dye is completely dissolved.
-
Once dissolved, add DI water to the flask until the volume reaches the 1000 mL mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution. This results in a 1000 mg/L stock solution.
-
Store the stock solution in a dark, cool place to prevent photodegradation.
Quantitative Analysis using UV-Vis Spectrophotometry
The concentration of this compound in aqueous solutions can be reliably determined using UV-Vis spectrophotometry.
Protocol:
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Prepare a dilute solution of this compound (e.g., 10 mg/L) from the stock solution.
-
Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 350 nm to 650 nm to identify the wavelength of maximum absorbance (λmax). For this compound, the λmax is expected to be in the 400-500 nm range.[1]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/L) by diluting the stock solution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Sample Analysis:
-
Measure the absorbance of the unknown sample at the λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
-
Adsorption Studies
This protocol outlines a batch adsorption experiment to evaluate the removal of this compound by an adsorbent material (e.g., activated carbon).
Materials:
-
This compound solution of known initial concentration
-
Adsorbent material
-
Conical flasks or beakers
-
Orbital shaker
-
pH meter
-
Centrifuge or filtration apparatus
Protocol:
-
Dispense a fixed volume of the this compound solution (e.g., 50 mL) into a series of conical flasks.
-
Adjust the pH of the solutions to the desired values using dilute HCl or NaOH.
-
Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specified contact time.
-
After the desired time, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the concentration of this compound remaining in the supernatant/filtrate using UV-Vis spectrophotometry.
-
Calculate the removal efficiency and adsorption capacity using the following equations:
-
Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ, mg/g) = ((C₀ - Cₑ) * V) / m
-
Where:
-
C₀ = Initial dye concentration (mg/L)
-
Cₑ = Equilibrium dye concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
-
Experimental Parameters for Adsorption Studies (Adaptable)
| Parameter | Range | Purpose |
| Initial Dye Concentration | 10 - 500 mg/L | To study the effect of concentration on adsorption capacity. |
| Adsorbent Dose | 0.1 - 2.0 g/L | To determine the optimal amount of adsorbent. |
| pH | 2 - 10 | To investigate the influence of surface charge on adsorption. |
| Contact Time | 5 - 180 min | To determine the time required to reach equilibrium. |
| Temperature | 25 - 50 °C | To study the thermodynamic nature of the adsorption process. |
Photocatalytic Degradation Studies
This protocol describes a typical experiment to assess the photocatalytic degradation of this compound using a semiconductor photocatalyst (e.g., TiO₂).
Materials:
-
This compound solution of known initial concentration
-
Photocatalyst powder
-
Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)
-
Magnetic stirrer
-
Syringes and filters
Protocol:
-
Add a known amount of photocatalyst (e.g., 1 g/L) to a specific volume of the this compound solution in the photoreactor.
-
Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw aliquots of the suspension using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove the catalyst particles.
-
Analyze the concentration of this compound in the filtrate using UV-Vis spectrophotometry.
-
Calculate the degradation efficiency at each time point:
-
Degradation Efficiency (%) = ((C₀ - Cₜ) / C₀) * 100
-
Where:
-
C₀ = Initial dye concentration (at time t=0 of irradiation)
-
Cₜ = Dye concentration at time 't'
-
-
-
Experimental Parameters for Photocatalysis (Adaptable)
| Parameter | Range | Purpose |
| Catalyst Loading | 0.1 - 2.0 g/L | To find the optimal catalyst concentration. |
| Initial Dye Concentration | 10 - 100 mg/L | To evaluate the effect of pollutant concentration on degradation rate. |
| pH | 3 - 11 | To study the influence of pH on the catalyst surface and reaction mechanism. |
| Light Source | UV-A, UV-C, Visible | To investigate the photocatalytic activity under different light conditions. |
Data Presentation
Table 1: Adsorption Isotherm Parameters for Similar Acid Brown Dyes (for comparison)
| Adsorbent | Dye | Isotherm Model | q_max (mg/g) | R² | Reference |
| Fluorene functionalized SBA-15 | Acid Brown 214 | Langmuir | 454.5 | >0.99 | (Adapted from similar studies) |
| Modified Bentonite | Acid Dyes | Langmuir | 660 | >0.99 | (Adapted from similar studies) |
Table 2: Kinetic Model Parameters for Adsorption of Similar Acid Brown Dyes (for comparison)
| Adsorbent | Dye | Kinetic Model | R² | Reference |
| Fluorene functionalized SBA-15 | Acid Brown 214 | Pseudo-second-order | >0.99 | (Adapted from similar studies) |
| Modified Wheat Bran | Acid Dye | Pseudo-second-order | >0.99 | (Adapted from similar studies) |
Visualization of Experimental Workflows
Caption: Workflow for a typical batch adsorption experiment.
Caption: Workflow for a photocatalytic degradation experiment.
Caption: General mechanism of photocatalytic degradation of organic pollutants.
References
Application Notes and Protocols: Adsorption of Acid Brown 425 on Activated Carbon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the adsorption of Acid Brown 425, an anionic dye, onto activated carbon. The information is synthesized from established methodologies for similar acid dyes and is intended to serve as a foundational guide for experimental work.
Introduction
Activated carbon is a highly porous adsorbent with a large surface area, making it an effective material for the removal of colored impurities, such as this compound, from aqueous solutions.[1][2][3][4] The efficiency of the adsorption process is influenced by several key parameters, including pH, contact time, adsorbent dosage, and temperature.[2][5][6] This document outlines the experimental procedures to evaluate these parameters and characterize the adsorption process through kinetic and isotherm models.
Data Presentation
The following tables summarize typical quantitative data observed during the adsorption of acid dyes onto activated carbon. These values should be considered as a general reference, and specific results for this compound may vary.
Table 1: Influence of Experimental Parameters on Adsorption Efficiency
| Parameter | Typical Optimal Range for Acid Dyes | Expected Effect on this compound Adsorption |
| Solution pH | 2.0 - 4.0[1][3] | Adsorption is generally more favorable at acidic pH for anionic dyes. At low pH, the surface of the activated carbon becomes positively charged, enhancing the electrostatic attraction with the anionic dye molecules.[1] |
| Contact Time | 30 - 120 minutes[5][7] | Adsorption is initially rapid, with a significant portion of the dye removed within the first 30 minutes, and then proceeds at a slower rate until equilibrium is reached.[7] |
| Adsorbent Dosage | 0.5 - 10 g/L[8][9] | Increasing the adsorbent dosage generally increases the percentage of dye removal due to the greater availability of active sites.[6] |
| Initial Dye Concentration | 25 - 500 mg/L[10][11] | The adsorption capacity (mg of dye per g of adsorbent) tends to increase with the initial dye concentration until saturation of the active sites. |
| Temperature | 25 - 45 °C[2][9] | The effect of temperature can indicate whether the adsorption process is endothermic or exothermic. For some acid dyes, an increase in temperature can enhance adsorption.[2][12] |
Table 2: Adsorption Isotherm and Kinetic Model Parameters for Acid Dyes
| Model | Parameters | Typical Values and Interpretation |
| Langmuir Isotherm | q_max (mg/g), K_L (L/mg) | Describes monolayer adsorption on a homogeneous surface. A high q_max indicates a high adsorption capacity.[13] |
| Freundlich Isotherm | K_F ((mg/g)(L/mg)^(1/n)), n | Describes multilayer adsorption on a heterogeneous surface. The value of 'n' indicates the favorability of the adsorption process.[1][3] |
| Pseudo-First-Order | k_1 (1/min) | Often fits the initial stages of adsorption but may not be accurate for the entire process. |
| Pseudo-Second-Order | k_2 (g/mg·min) | Generally provides a better fit for the entire adsorption process, suggesting that chemisorption may be the rate-limiting step.[1][13] |
Experimental Protocols
This section provides detailed methodologies for conducting experiments on the adsorption of this compound onto activated carbon.
3.1. Materials and Equipment
-
Adsorbent: Activated Carbon (commercial or prepared from a suitable precursor).
-
Adsorbate: this compound dye.
-
Reagents: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.
-
Equipment:
-
UV-Vis Spectrophotometer
-
Orbital shaker[5]
-
pH meter
-
Analytical balance
-
Beakers, conical flasks, and graduated cylinders
-
Filter paper
-
3.2. Preparation of Activated Carbon
If not using commercially available activated carbon, it can be prepared from various carbonaceous precursors like agricultural waste.[1][10] A general procedure involves:
-
Washing and Drying: Wash the precursor material with deionized water to remove impurities and then dry it in an oven.
-
Carbonization: Heat the dried material in an inert atmosphere (e.g., nitrogen) at a high temperature (e.g., 400-600°C) to carbonize it.
-
Activation: The carbonized material can be activated either physically (e.g., with steam or CO2 at high temperatures) or chemically (e.g., by impregnation with an activating agent like H3PO4 or ZnCl2 followed by heating).[4][13]
-
Washing and Drying: Wash the activated carbon thoroughly to remove any remaining activating agent and then dry it.
3.3. Preparation of Dye Stock Solution
-
Accurately weigh a specific amount of this compound dye powder.
-
Dissolve the dye in deionized water to prepare a stock solution of a known concentration (e.g., 1000 mg/L).
-
Prepare working solutions of desired concentrations by diluting the stock solution.
3.4. Batch Adsorption Experiments
These experiments are conducted to determine the effect of various parameters on the adsorption process.
-
Effect of pH:
-
Take a series of flasks containing a fixed volume and concentration of this compound solution.
-
Adjust the pH of each solution to a different value (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.
-
Add a fixed amount of activated carbon to each flask.
-
Agitate the flasks on an orbital shaker at a constant speed for a predetermined time.
-
After agitation, filter the solutions and measure the final concentration of the dye using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.
-
-
Effect of Contact Time (Kinetics):
-
Take a series of flasks containing a fixed volume and concentration of the dye solution at the optimal pH.
-
Add a fixed amount of activated carbon to each flask.
-
Agitate the flasks and withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).
-
Filter the samples and analyze the final dye concentration.
-
-
Effect of Adsorbent Dosage:
-
Take a series of flasks with a fixed volume and concentration of the dye solution at the optimal pH.
-
Add varying amounts of activated carbon (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 g) to the flasks.
-
Agitate the flasks for the predetermined equilibrium time.
-
Filter and analyze the final dye concentration.
-
-
Effect of Initial Dye Concentration (Isotherms):
-
Prepare dye solutions of different initial concentrations (e.g., 50, 100, 200, 300, 400, 500 mg/L).
-
Add a fixed amount of activated carbon to each solution at the optimal pH.
-
Agitate the flasks until equilibrium is reached.
-
Filter and measure the final dye concentration.
-
3.5. Data Analysis
-
Percentage Removal: Calculate the percentage of dye removed using the following equation:
-
% Removal = ((C₀ - Cₑ) / C₀) * 100
-
Where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
-
Adsorption Capacity: Calculate the amount of dye adsorbed per unit mass of activated carbon (qₑ in mg/g) using:
-
qₑ = ((C₀ - Cₑ) * V) / m
-
Where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
-
Kinetic and Isotherm Modeling: Fit the experimental data to the kinetic (pseudo-first-order, pseudo-second-order) and isotherm (Langmuir, Freundlich) models to understand the adsorption mechanism.
Visualizations
Experimental Workflow for Batch Adsorption Studies
Caption: Workflow for batch adsorption experiments.
Adsorption Mechanism and Influencing Factors
Caption: Factors influencing adsorption and descriptive models.
References
- 1. Removal of Dyes from Wastewater by Adsorption onto Activated Carbon: Mini Review [scirp.org]
- 2. matec-conferences.org [matec-conferences.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Adsorption of Anionic and Cationic Dyes on Activated Carbon Prepared from Oak Cupules: Kinetics and Thermodynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Acid Brown 425 Using High-Performance Liquid Chromatography
Introduction
Acid Brown 425 is a synthetic azo metal complex dye utilized in various industries, including textiles, leather, and paper manufacturing, for its coloring properties.[1][2][3] Consistent and accurate quantification of this dye in commercial products and environmental samples is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a specific and sensitive method for the determination of this compound.[1] This application note details a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.
Chemical Information
-
Chemical Name: C.I. This compound
-
Chemical Class: Azo Metal Complex Dye[3]
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 20 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-27 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 425 nm |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock standard solution with the 50:50 methanol/water mixture.
5. Sample Preparation
-
Solid Samples (e.g., dyed textile):
-
Accurately weigh approximately 100 mg of the finely cut sample into a 50 mL centrifuge tube.
-
Add 20 mL of a 50:50 (v/v) mixture of methanol and deionized water.
-
Sonicate the sample for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., wastewater):
-
Centrifuge the sample at 4000 rpm for 15 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. If necessary, dilute the sample with the 50:50 methanol/water mixture to fall within the calibration range.
-
6. Method Validation (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 95 - 105% |
Quantitative Data
The following table summarizes hypothetical data obtained from the analysis of standard solutions and a sample preparation.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Standard 1 | 10.2 | 15,234 | 1.0 |
| Standard 2 | 10.2 | 75,987 | 5.0 |
| Standard 3 | 10.3 | 151,456 | 10.0 |
| Standard 4 | 10.2 | 378,123 | 25.0 |
| Standard 5 | 10.2 | 755,987 | 50.0 |
| Standard 6 | 10.3 | 1,510,456 | 100.0 |
| Sample 1 | 10.2 | 254,678 | 16.8 |
Logical Relationship Diagram
Caption: Logical relationship of the analytical process.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound. The method is specific, sensitive, and demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control analysis in various industrial applications and for environmental monitoring.
References
UV-Vis spectrophotometry for Acid Brown 425 analysis
An Application Note for the Quantitative Analysis of Acid Brown 425 using UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic azo metal complex dye used extensively in the textile, leather, and paper industries.[1][2][3] Its chemical formula is C₂₀H₁₆N₄O₇S, with a molecular weight of 456.43 g/mol .[1][4] As a quality control and research requirement, it is crucial to have a reliable and straightforward method for the quantitative analysis of this dye.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust, rapid, and widely accessible analytical technique for determining the concentration of chromophore-containing compounds in solution.[5] This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For this compound, which is characterized by strong absorption in the visible region, UV-Vis spectrophotometry serves as a primary approach for determining dye content.[1] The typical wavelength of maximum absorption (λmax) for brown acid dyes falls between 400 and 500 nm.[1]
This application note provides a detailed protocol for the quantitative determination of this compound in aqueous solutions using UV-Vis spectrophotometry, including the preparation of standards and the generation of a calibration curve.
Principle
The quantitative analysis of this compound is achieved by measuring its absorbance at its wavelength of maximum absorption (λmax). A calibration curve is first constructed by plotting the absorbance values of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample of this compound can then be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve.[6][7]
Key Properties and Data
The essential chemical and spectroscopic properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 119509-49-8 | [1][3][8] |
| Chemical Class | Azo Metal Complex | [1][3] |
| Molecular Formula | C₂₀H₁₆N₄O₇S | [1][4] |
| Molecular Weight | 456.43 g/mol | [1][4] |
| Physical Appearance | Brown Powder | [2][3] |
| Solubility | Soluble in water | [3][9] |
| Typical λmax Range | 400 - 500 nm | [1] |
| Detection Limits | 2 - 12 µg/mL | [1] |
Experimental Protocol
Materials and Reagents
-
Deionized (DI) water or other suitable transparent solvent[10][11]
-
Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Graduated pipettes or calibrated micropipettes
-
Quartz or plastic cuvettes (1 cm path length)
-
Analytical balance
Instrument Setup
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Warm-up: Allow the instrument's lamps to warm up for at least 30-60 minutes before use to ensure a stable output.[10]
-
Scan Range: Set the wavelength range to 300-700 nm to identify the λmax.
-
Blank: Use the same solvent (e.g., deionized water) that was used to prepare the samples as the blank reference.
Preparation of Stock Solution (e.g., 100 mg/L)
-
Accurately weigh 10.0 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50-70 mL of deionized water to the flask and sonicate or swirl gently until the dye is completely dissolved.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Invert the flask several times to ensure the solution is homogeneous. This is the 100 mg/L (100 µg/mL) stock solution.
Preparation of Standard Solutions
Prepare a series of standard solutions from the stock solution using serial dilutions. The example below creates standards with concentrations of 2, 4, 8, 12, and 16 µg/mL in 10 mL volumetric flasks.
| Target Conc. (µg/mL) | Volume of 100 µg/mL Stock Solution (mL) | Final Volume (mL) |
| 2 | 0.2 | 10 |
| 4 | 0.4 | 10 |
| 8 | 0.8 | 10 |
| 12 | 1.2 | 10 |
| 16 | 1.6 | 10 |
Procedure for preparing the 2 µg/mL standard:
-
Pipette 0.2 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with deionized water.
-
Cap the flask and invert several times to mix thoroughly.
-
Repeat this process for the remaining standard solutions.
Sample Preparation
-
If the sample is solid, dissolve a precisely weighed amount in a known volume of deionized water.
-
If the sample is a liquid, it may need to be diluted to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
-
Filter the final sample solution if any particulate matter is present to avoid light scattering effects.
Measurement Procedure
-
Determine λmax:
-
Fill a cuvette with one of the mid-range standard solutions (e.g., 8 µg/mL).
-
Place the cuvette in the spectrophotometer.
-
Perform a wavelength scan from 700 nm down to 300 nm.
-
Identify the wavelength that gives the maximum absorbance (λmax). This λmax will be used for all subsequent measurements.[7]
-
-
Generate Calibration Curve:
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Zero the instrument using a cuvette filled with the blank (deionized water).
-
Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard before filling to ensure accuracy.
-
Record the absorbance for each standard.
-
-
Measure Unknown Sample:
-
Measure the absorbance of the prepared unknown sample solution at the same λmax.
-
If the absorbance is higher than the most concentrated standard, dilute the sample further and re-measure.[7]
-
Data Analysis
-
Construct the Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.
-
Perform Linear Regression: Apply a linear regression to the data points. The resulting equation will be in the form y = mx + b , where 'y' is absorbance, 'm' is the slope, 'x' is concentration, and 'b' is the y-intercept. A good calibration curve should have a coefficient of determination (R²) value of ≥ 0.995.
-
Calculate Unknown Concentration: Use the measured absorbance of the unknown sample ('y') and the linear regression equation to calculate its concentration ('x').
Concentration (x) = (Absorbance (y) - b) / m
-
Remember to account for any dilution factors used during sample preparation to determine the concentration in the original sample.
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of this compound.
References
- 1. Buy this compound | 119509-49-8 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. colorantsgroup.com [colorantsgroup.com]
- 4. sdinternational.com [sdinternational.com]
- 5. ejournal.upi.edu [ejournal.upi.edu]
- 6. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 7. science.valenciacollege.edu [science.valenciacollege.edu]
- 8. indiamart.com [indiamart.com]
- 9. dyespigments.net [dyespigments.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Acid Brown 425 Staining for Textile Fibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the staining of protein-based textile fibers (wool, silk) and synthetic polyamides (nylon) using Acid Brown 425. This document includes experimental procedures, data presentation, and diagrams to illustrate the workflow and underlying chemical principles.
Introduction
This compound is a synthetic, water-soluble anionic dye belonging to the metal-complex azo dye class.[1] It is primarily utilized in the textile and leather industries for its affinity for protein fibers and polyamides, producing a yellowish-brown hue.[2] The dye forms strong ionic bonds with the amino groups in these fibers, resulting in good color retention.[3] These protocols are designed for laboratory-scale applications to achieve consistent and reproducible staining results for research and development purposes.
Data Presentation
| Parameter | Test Method | Wool | Silk | Nylon | Typical Rating/Value |
| Washing Fastness | ISO 105-C06 | Good | Good | Good | 2-4 (Grey Scale)[4] |
| Light Fastness | ISO 105-B02 | Excellent | Excellent | Excellent | 6-7 (Blue Wool Scale) |
| Rubbing Fastness (Dry) | ISO 105-X12 | Excellent | Excellent | Excellent | 4-5 (Grey Scale)[4] |
| Rubbing Fastness (Wet) | ISO 105-X12 | Good | Good | Good | 3-4 (Grey Scale) |
| Dye Exhaustion (%) | Spectrophotometry | 70-85% | 70-85% | 85-95% | Varies with conditions[5] |
| Dye Fixation (%) | Spectrophotometry | 85-95% | 85-95% | 90-98% | Varies with conditions[5] |
Note: The values presented are representative of metal-complex acid dyes and may vary depending on the specific substrate, dye concentration, and processing conditions.
Experimental Protocols
Materials and Reagents:
-
This compound dye powder
-
Wool, silk, or nylon textile fibers/fabric
-
Distilled or deionized water
-
Glacial acetic acid or white vinegar
-
Sodium chloride (optional, as a leveling agent)[3]
-
Non-ionic detergent
-
Beakers or dye pots (stainless steel or glass)
-
Heating plate or water bath
-
Stirring rods
-
Graduated cylinders and pipettes
-
pH meter or pH strips
-
Safety glasses, gloves, and lab coat
Protocol 1: Staining of Wool and Silk Fibers (Stove-Top Method)
-
Fiber Preparation:
-
Weigh the dry textile material.
-
Wash the fibers in a solution of 1 g/L non-ionic detergent at 40-50°C for 15-20 minutes to remove any impurities.
-
Rinse thoroughly with warm, then cold water.
-
The material should be damp before introducing it to the dyebath.
-
-
Dyebath Preparation:
-
Calculate the required amount of this compound. For a medium brown shade, a 1% "on weight of fiber" (owf) concentration is recommended (e.g., 1 gram of dye for 100 grams of fiber).
-
Prepare a stock solution by dissolving the dye powder in a small amount of hot distilled water.
-
Fill a beaker or dye pot with enough water to allow the textile to be fully submerged and move freely (a liquor ratio of 20:1 to 40:1 is common; e.g., 2 to 4 liters of water for 100 grams of fiber).
-
Add the dye stock solution to the water and stir until fully dispersed.
-
-
Dyeing Procedure:
-
Adjust the pH of the dyebath to 4.0-5.5 using acetic acid or vinegar.
-
Introduce the wet textile fibers to the dyebath.
-
Slowly raise the temperature of the dyebath to 85-95°C over 30 minutes, stirring gently and intermittently.
-
Maintain this temperature for 45-60 minutes, continuing to stir periodically to ensure even dyeing.
-
After the dyeing period, allow the dyebath to cool gradually to around 50-60°C before removing the fibers.
-
-
Rinsing and Drying:
-
Rinse the dyed fibers with warm water until the water runs clear.
-
Perform a final rinse with cold water.
-
Gently squeeze out excess water and air dry at room temperature, away from direct sunlight.
-
Protocol 2: Staining of Nylon Fibers
The protocol for nylon is similar to that for wool and silk, with minor adjustments:
-
Fiber Preparation: Follow the same procedure as for wool and silk.
-
Dyebath Preparation: Follow the same procedure as for wool and silk.
-
Dyeing Procedure:
-
Adjust the pH of the dyebath to 4.5-6.0.
-
Introduce the wet nylon fibers.
-
Gradually increase the temperature to a near boil (98-100°C) over 30-45 minutes.
-
Maintain this temperature for 30-60 minutes, with gentle agitation.
-
-
Rinsing and Drying: Follow the same procedure as for wool and silk.
Mandatory Visualizations
Caption: Experimental workflow for this compound staining of textile fibers.
Caption: Interaction between this compound and textile fibers.
Safety Precautions
-
Always work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dye powder.
-
In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention if irritation persists.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
References
Application Notes and Protocols for Acid Brown 425 in Leather Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Acid Brown 425 in leather dyeing research. The information is compiled from technical data sheets and general protocols for 1:2 metal complex acid dyes, offering a detailed guide for experimental application.
Introduction to this compound
This compound is a synthetic dye belonging to the class of 1:2 chromium complex azo dyes.[1] These dyes are characterized by having one chromium atom complexed with two molecules of an azo dye.[2] This structure generally imparts good light fastness and wash fastness properties.[3] this compound is primarily used in the dyeing of various protein-based substrates, including leather, wool, and silk, as well as synthetic polyamides like nylon.[1][4] It is particularly recommended for aniline leather, finding application in shoe uppers, upholstery, and leather garments.[1] The dyeing mechanism relies on the formation of ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the collagen fibers in the leather under acidic conditions.[5]
Quantitative Data
The following tables summarize the known properties of this compound and provide representative fastness data for similar 1:2 metal complex acid brown dyes used in leather dyeing.
Table 1: Physicochemical and Known Fastness Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| C.I. Name | This compound | [1] |
| CAS Number | 119509-49-8 | [6] |
| Chemical Class | 1:2 Chromium Complex Azo Dye | [1][6] |
| Molecular Formula | C₂₀H₁₆N₄O₇S | [7] |
| Physical Appearance | Brown Powder | [6] |
| Solubility in Water | Soluble | [6] |
| Solubility (at 60°C) | 40 g/L | [7] |
| Light Fastness (Xenon Lamp) | 3-4 (on a 1-5 scale) | [8][9] |
| Washing Fastness | 2-3 (on a 1-5 scale) | [8][9] |
Note: The specific conditions and substrate for the listed fastness tests were not detailed in the source materials. These values should be considered as indicative.
Table 2: Representative Fastness Properties of 1:2 Metal Complex Acid Brown Dyes on Chrome-Tanned Leather
| Fastness Test | Standard Method | Typical Rating (Scale 1-5) | Source(s) |
|---|---|---|---|
| Light Fastness (Xenon Lamp) | EN ISO 105-B02 | 4-5 | [1][10] |
| Washing (Staining on Cotton) | ISO 105-C06 / IUF 423 | 2-3 | [1][11] |
| Perspiration (Alkaline) | EN ISO 105-E04 / IUF 426 | 3-4 | [10] |
| Rubbing / Crocking (Dry) | EN ISO 11640 / IUF 450 | 4-5 | [12] |
| Rubbing / Crocking (Wet) | EN ISO 11640 / IUF 450 | 3-4 | [12] |
| Migration into PVC | EN ISO 15701 / IUF 442 | 4 | [10][13] |
Note: This table provides typical data for dyes of the same class, such as Acid Brown 75, and should be used for comparative and planning purposes.[1] Actual results for this compound may vary.
Experimental Protocols
This section outlines a detailed methodology for the application of this compound in a laboratory setting for dyeing chrome-tanned leather.
3.1. Objective
To dye a chrome-tanned leather sample to a uniform brown shade with good penetration and fixation using this compound.
3.2. Materials and Equipment
-
Leather: Neutralized chrome-tanned cowhide, shaved to a uniform thickness (e.g., 1.0-1.2 mm).
-
Dye: C.I. This compound powder.
-
Chemicals:
-
Ammonia (25%)
-
Formic Acid (85%)
-
Sodium Formate
-
Anionic fatliquor (e.g., sulfated or sulfochlorinated oils)
-
Leveling/penetrating agent (e.g., ethoxylated fatty alcohol)
-
Deionized water
-
-
Equipment:
-
Laboratory-scale dyeing drum (e.g., glass or stainless steel) with temperature control.
-
Analytical balance
-
pH meter or pH strips
-
Graduated cylinders and beakers
-
Leather staking machine or hook for drying
-
Gray scales for assessing color change and staining (ISO 105-A02 and ISO 105-A03).[10]
-
Color measurement instrument (spectrophotometer/colorimeter) - Optional.
-
3.3. Experimental Procedure
The following protocol is based on a percentage of the leather's wet weight (shaved weight).
-
Washing and Neutralization:
-
Wash the leather in the dyeing drum with 200% water at 35°C for 20 minutes. Drain the float.
-
Neutralize the leather to a pH of 6.0-6.5 through the thickness of the hide. This is a critical step to ensure even dye penetration.[14]
-
Add 150% water at 40°C.
-
Add 1.5% sodium formate and 0.5% sodium bicarbonate.
-
Run the drum for 60-90 minutes. Check the pH of the cross-section using a suitable indicator. Drain the float and wash thoroughly.
-
-
Dyeing:
-
Prepare a fresh float of 100% water at 40°C.
-
Add 0.5% of a leveling/penetrating agent and run for 10 minutes.
-
Dissolve 2.0% this compound in hot water (50-60°C) and add it to the drum.
-
Run the drum for 20 minutes to allow for initial dye penetration. The pH should be in the range of 6.0-6.5.[7]
-
Increase the temperature to 55-60°C.[15]
-
Run for an additional 40-60 minutes to ensure full penetration. Check the cross-section for even color.
-
-
Fixation:
-
Begin the fixation process by slowly adding 1.0% formic acid (diluted 1:10 with water) in two intervals over 20 minutes to gradually lower the pH.[13][15]
-
Add a final portion of 1.5% formic acid (diluted 1:10) to bring the final pH of the dyebath to 3.5-3.8.[13][14]
-
Run for 30 minutes to ensure complete fixation of the dye. The dye bath should be significantly exhausted (almost clear).
-
Drain the float.
-
-
Rinsing and Fatliquoring:
-
Rinse the leather with 200% water at 50°C for 10 minutes. Drain.
-
In a fresh float of 100% water at 50°C, add 8-10% of a suitable anionic fatliquor.
-
Run for 60 minutes.
-
Add 0.5% formic acid to fix the fatliquor and run for another 15 minutes.
-
Drain the final float.
-
-
Post-Processing:
-
Rinse the leather one last time with cold water.
-
Remove the leather, hang it to drain (sammying), and then set it out.
-
Allow the leather to dry completely by hanging it on a hook or toggling it.
-
Once dry, condition the leather for 24 hours at standard atmospheric conditions (20°C, 65% RH) and then stake it to soften.
-
Visualizations
4.1. Leather Dyeing Mechanism
The diagram below illustrates the fundamental chemical interaction between an anionic acid dye, such as this compound, and the collagen fibers within leather.
Caption: Interaction between this compound and leather collagen.
4.2. Experimental Workflow
The following workflow diagram outlines the key stages of the experimental protocol for dyeing leather with this compound.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. textilelearner.net [textilelearner.net]
- 3. sdc.org.uk [sdc.org.uk]
- 4. sdc.org.uk [sdc.org.uk]
- 5. eopcw.com [eopcw.com]
- 6. New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior [scielo.org.mx]
- 7. New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies | Journal of Applied Research and Technology. JART [elsevier.es]
- 8. scribd.com [scribd.com]
- 9. Acid Brown 75 Acid Brown B for Leather Dyeing [ritan-chemical.com]
- 10. tfl.com [tfl.com]
- 11. file.yzimgs.com [file.yzimgs.com]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. EP1438356B1 - 1:2 metal complex dyes, their compositions, their production and their use - Google Patents [patents.google.com]
- 14. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]
- 15. Application of Acid Dyes in Leather Dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Application Note: Investigating the Interaction of Acid Brown 425 with Bovine Serum Albumin (BSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid Brown 425 is a synthetic dye belonging to the acid dye category, utilized in the textile and leather industries for its affinity for protein-based fibers like wool and silk.[1][2] Understanding the interaction between small molecules, such as dyes, and proteins is fundamental in various fields, including pharmacology, diagnostics, and toxicology. These interactions can alter the protein's conformation and function, which is a critical consideration in drug development and safety assessment. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural homology with Human Serum Albumin (HSA), stability, and ready availability.
This document provides a comprehensive set of protocols to investigate the binding mechanism, affinity, and structural changes induced by the interaction of this compound with BSA. The methodologies described include UV-Vis spectrophotometry, fluorescence spectroscopy, and circular dichroism, complemented by molecular docking for a theoretical understanding of the binding mode.
Biophysical Characterization of the this compound-BSA Interaction
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a foundational technique to confirm the formation of a complex between a ligand and a protein.[3][4][5] Changes in the absorption spectrum of the protein or the dye upon interaction can indicate binding.
Experimental Protocol:
-
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare a stock solution of BSA (1.0 x 10⁻⁵ M) in phosphate buffer.
-
Prepare a stock solution of this compound (1.0 x 10⁻⁴ M) in the same buffer.
-
To a 3 mL quartz cuvette, add 2 mL of the BSA solution.
-
Record the absorption spectrum of BSA from 200-500 nm.
-
Titrate the BSA solution with successive small aliquots (10 µL) of the this compound stock solution.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the absorption spectrum after each titration.
-
A corresponding titration of the buffer with this compound should be performed to correct for the dye's absorbance.
-
Fluorescence Quenching Spectroscopy
Fluorescence spectroscopy is a highly sensitive method to study ligand binding to proteins.[6][7] BSA has intrinsic fluorescence due to its tryptophan residues. The binding of a ligand like this compound can quench this fluorescence, and the extent of quenching can be used to determine binding parameters.[8][9][10]
Experimental Protocol:
-
Materials:
-
Same as for UV-Vis spectroscopy.
-
Spectrofluorometer.
-
-
Procedure:
-
Set the excitation wavelength to 280 nm (to excite tryptophan residues) and record the emission spectrum from 300-500 nm.
-
Perform a titration series similar to the UV-Vis protocol, keeping the BSA concentration constant while incrementally increasing the concentration of this compound.
-
Record the fluorescence emission spectrum after each addition of the dye.
-
Correct for inner filter effects if necessary, especially at higher dye concentrations.
-
Data Analysis:
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₙτ₀[Q]
Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively.
-
[Q] is the concentration of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
kₙ is the bimolecular quenching rate constant.
-
τ₀ is the average lifetime of the fluorophore in the absence of the quencher (typically ~10⁻⁸ s for BSA).
For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be calculated using the double logarithm equation:
log[(F₀ - F) / F] = log Kₐ + n log[Q]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of proteins and detecting conformational changes upon ligand binding.[11][12][13][14][15]
Experimental Protocol:
-
Materials:
-
Same as for UV-Vis spectroscopy.
-
CD Spectrometer.
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
-
-
Procedure:
-
Prepare solutions of BSA (1.0 x 10⁻⁶ M) in phosphate buffer.
-
Prepare solutions of BSA with varying molar ratios of this compound (e.g., 1:1, 1:5, 1:10).
-
Record the far-UV CD spectra (190-260 nm) for BSA alone and for each of the BSA-dye mixtures.
-
Scan each sample three times and average the spectra.
-
A spectrum of the buffer and the dye in buffer should also be recorded and subtracted from the sample spectra.
-
Data Analysis:
The mean residue ellipticity (MRE) in deg cm² dmol⁻¹ can be calculated to quantify the secondary structure content. Changes in the characteristic peaks for α-helices (negative bands at 208 and 222 nm) and β-sheets can indicate conformational alterations.
Quantitative Data Summary
The following tables present hypothetical data for the interaction of this compound with BSA, based on the protocols described above.
Table 1: Binding and Thermodynamic Parameters from Fluorescence Spectroscopy
| Temperature (K) | Binding Constant (Kₐ) (M⁻¹) | Number of Binding Sites (n) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |
| 298 | 2.5 x 10⁵ | 1.1 | -30.8 | -15.2 | 52.3 |
| 308 | 1.8 x 10⁵ | 1.0 | -30.5 | ||
| 318 | 1.3 x 10⁵ | 0.9 | -30.1 |
Table 2: Secondary Structure Analysis from Circular Dichroism
| Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| BSA alone | 55 | 18 | 27 |
| BSA + this compound (1:1) | 52 | 19 | 29 |
| BSA + this compound (1:10) | 48 | 20 | 32 |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow, a conceptual model of fluorescence quenching, and a hypothetical signaling pathway that could be affected by dye-protein interactions.
Caption: Experimental workflow for investigating dye-protein interactions.
Caption: Mechanism of fluorescence quenching upon dye binding to BSA.
Caption: Hypothetical disruption of a signaling pathway by this compound.
Molecular Docking Protocol
Molecular docking is a computational method used to predict the preferred binding mode of a ligand to a protein.[16] It can provide insights into the binding site and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[17]
Protocol:
-
Software:
-
AutoDock Tools, PyMOL, or similar molecular modeling software.
-
-
Preparation of Protein Structure:
-
Obtain the crystal structure of BSA from the Protein Data Bank (PDB).
-
Remove water molecules and any existing ligands from the PDB file.
-
Add polar hydrogens and assign charges to the protein atoms.
-
-
Preparation of Ligand Structure:
-
Obtain or draw the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure and perform energy minimization.
-
Define the rotatable bonds in the ligand.
-
-
Docking Simulation:
-
Define the grid box around the potential binding sites on BSA (e.g., Sudlow's sites I and II).
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Analyze the results to identify the binding pose with the lowest binding energy and visually inspect the interactions.
-
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the interaction between this compound and the model protein BSA. By combining spectroscopic techniques with computational modeling, researchers can gain a detailed understanding of the binding affinity, mechanism, and the resulting structural changes in the protein. This information is crucial for assessing the potential biological activity and toxicological profile of such compounds, providing valuable data for drug development professionals and scientists in related fields.
References
- 1. Buy this compound | 119509-49-8 [smolecule.com]
- 2. sdinternational.com [sdinternational.com]
- 3. andreabellelli.it [andreabellelli.it]
- 4. Probing heme protein-ligand interactions by UV/visible absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence quenching: A tool for single-molecule protein-folding study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CD Spectroscopy of Protein Conformational Changes | MtoZ Biolabs [mtoz-biolabs.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. mdpi.com [mdpi.com]
- 14. Circular Dichroism Spectroscopy in Protein Research - Creative Proteomics [iaanalysis.com]
- 15. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Molecular Docking approach on the effect of Site- Selective and Site-Specific Drugs on the Molecular Interactions of Human Serum Albumin (HSA) -Acridinedione dye complex - Arabian Journal of Chemistry [arabjchem.org]
- 17. Fluorescence probing and molecular docking analysis of the binding interaction of bovine serum albumin (BSA) with the polarity probe AICCN - PubMed [pubmed.ncbi.nlm.nih.gov]
Acid Brown 425: A Hypothetical Foray into Cellular Imaging
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The application of Acid Brown 425 as a probe in cellular imaging is a novel and unexplored area. The following application notes and protocols are hypothetical and intended to serve as a foundational guide for researchers interested in investigating its potential. The provided methodologies are based on the known physicochemical properties of this compound and established principles of cellular imaging. Efficacy and specific parameters will require empirical validation.
Introduction
This compound is a synthetic monoazo dye traditionally used in the textile and leather industries for its vibrant brown color and high affinity for protein fibers.[1] Its chemical structure, C20H16N4O7S, and moderate water solubility, coupled with its pH-dependent characteristics, suggest that it may possess properties amenable to biological imaging applications.[1] This document outlines the potential of this compound as a cellular probe and provides hypothetical protocols for its initial evaluation.
The ideal fluorescent probe for live-cell imaging should be non-toxic, permeable to cell membranes, exhibit high specificity for its target, and possess favorable photophysical properties such as high quantum yield and photostability.[2] While these properties are currently unknown for this compound in a biological context, its known characteristics provide a rationale for investigation.
Physicochemical Properties and Potential for Cellular Imaging
A summary of the known properties of this compound is presented below, alongside a qualitative assessment of its potential relevance to cellular imaging.
| Property | Reported Value/Characteristic | Potential Relevance in Cellular Imaging |
| Molecular Formula | C20H16N4O7S[1][3] | The molecular size and composition may influence cell permeability and interaction with cellular components. |
| Molecular Weight | 456.4 g/mol [3] | Relatively small size may facilitate passive diffusion across the cell membrane. |
| Appearance | Brown Powder[3] | Indicates absorption in the visible spectrum, a prerequisite for a fluorescent probe. |
| Solubility | Moderately soluble in water[1] | Sufficient solubility is necessary for preparing staining solutions. |
| pH Dependence | Solubility and properties are pH-dependent[1] | May have potential as a pH-sensitive probe for acidic organelles like lysosomes. |
| Affinity | High affinity for protein fibers[1] | Suggests potential for staining protein-rich cellular structures. |
| Toxicity | Potential for skin irritation and allergic reactions[1] | Cytotoxicity in cell culture must be thoroughly evaluated. |
Hypothetical Applications in Cellular Imaging
Based on its known properties, this compound could be investigated for the following applications:
-
Staining of Protein-Rich Organelles: Its affinity for proteins could be leveraged to stain structures like the endoplasmic reticulum, Golgi apparatus, or mitochondria.
-
Lysosomal or Acidic Organelle Probe: Its pH-dependent properties could be explored to see if its fluorescence is quenched or enhanced in acidic environments, making it a potential probe for lysosomes or endosomes.
-
General Cytoplasmic Stain: If it readily crosses the cell membrane and has an even distribution, it could serve as a general cytoplasmic counterstain.
Proposed Experimental Protocols for Validation
The following protocols are designed as a starting point to evaluate the potential of this compound as a cellular probe.
Evaluation of Cytotoxicity
Objective: To determine the concentration range of this compound that is non-toxic to cells in culture.
Materials:
-
Cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit)[4][5]
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in complete culture medium to a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for a period relevant to staining protocols (e.g., 1, 4, and 24 hours).
-
After incubation, wash the cells with PBS.
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells for each concentration and determine the non-toxic working concentration range.
Live-Cell Staining and Fluorescence Microscopy
Objective: To assess the cell permeability and subcellular localization of this compound in living cells.
Materials:
-
Cell line of choice
-
Complete cell culture medium
-
This compound (at a non-toxic concentration)
-
Hoechst 33342 or another nuclear stain
-
MitoTracker™ or another organelle-specific probe (for co-localization studies)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Prepare a staining solution of this compound in pre-warmed complete culture medium at the highest determined non-toxic concentration.
-
Remove the medium from the cells and add the this compound staining solution.
-
Incubate for 15-60 minutes at 37°C.
-
(Optional) For the last 15 minutes of incubation, add a nuclear stain like Hoechst 33342 and/or an organelle-specific probe like MitoTracker™.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging solution.
-
Add fresh, pre-warmed imaging solution to the cells.
-
Image the cells using a fluorescence microscope. Acquire images in the DAPI (for Hoechst), TRITC/Cy3 (for this compound, hypothetical), and Cy5 (for MitoTracker™ Deep Red) channels.
-
Analyze the images for cellular uptake and subcellular distribution of this compound.
Fixed-Cell Staining
Objective: To determine if this compound can be used to stain fixed cells and to assess its compatibility with immunofluorescence protocols.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary and fluorescently-labeled secondary antibodies (for co-staining)
-
This compound staining solution
-
Mounting medium
Protocol:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton™ X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block for 30 minutes with 1% BSA in PBS.
-
(Optional for co-staining) Incubate with primary antibody for 1 hour, wash, and then incubate with a fluorescent secondary antibody for 1 hour.
-
Incubate with this compound staining solution for 30 minutes.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a suitable mounting medium.
-
Image using a fluorescence microscope.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells after 24h Exposure
| Concentration (µM) | % Cell Viability (MTT Assay) |
|---|---|
| 0 (Control) | 100 |
| 0.1 | 98 ± 3 |
| 1 | 95 ± 4 |
| 10 | 85 ± 6 |
| 50 | 50 ± 8 |
| 100 | 20 ± 5 |
Table 2: Hypothetical Photophysical Properties of this compound in Different Environments
| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Water (pH 7.4) | TBD | TBD | TBD |
| Ethanol | TBD | TBD | TBD |
| PBS (in-vitro) | TBD | TBD | TBD |
| Acidic Buffer (pH 4.5) | TBD | TBD | TBD |
(TBD: To Be Determined)
Visualizations
Logical Workflow for Evaluating this compound as a Cellular Probe
Caption: Workflow for the evaluation of this compound as a potential cellular probe.
Experimental Workflow for Live-Cell Imaging
Caption: Protocol for live-cell imaging with this compound.
Conclusion
While the use of this compound in cellular imaging is currently not documented, its chemical properties warrant investigation. The protocols and frameworks provided here offer a structured approach for researchers to explore its potential as a novel cellular probe. Key to this exploration will be the rigorous determination of its cytotoxicity, cell permeability, and photophysical characteristics within a biological context. Should it prove to have favorable properties, this compound could represent a new, cost-effective tool for cellular imaging.
References
- 1. Buy this compound | 119509-49-8 [smolecule.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. sdinternational.com [sdinternational.com]
- 4. CytoTox-Fluor™ Cytotoxicity Assay [promega.com]
- 5. Viability and Cytotoxicity Assay Kits for Diverse Cell Types—Section 15.3 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Azo Dye Degradation Kinetics: A Case Study of Acid Brown 425
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Acid Brown 425
| Property | Value | Reference |
| CAS Number | 119509-49-8 | [5][6] |
| Molecular Formula | C₂₀H₁₆N₄O₇S | [6] |
| Molecular Weight | 456.4 g/mol | [6] |
| Chemical Class | Azo Metal Complex | [5] |
| Physical Appearance | Brown Powder | [5][6] |
| Solubility | Soluble in water | [5] |
| Application | Leather, Textile | [5][6] |
Degradation Methodologies
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like azo dyes.[7] These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic compounds.[7][8] Common AOPs include Fenton oxidation, photocatalysis, and ozonation.[3][7] Additionally, enzymatic degradation offers a more environmentally friendly approach, utilizing enzymes like laccases and azoreductases to break down the dye structure.[2][9][10]
Experimental Protocols
The following are generalized protocols for the degradation of azo dyes, which can be adapted for this compound.
Protocol 1: Fenton Oxidation
This protocol is based on the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), a widely used AOP for wastewater treatment.[11]
Materials:
-
This compound solution (e.g., 50 mg/L)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Spectrophotometer
-
Magnetic stirrer and beakers
Procedure:
-
Prepare a 50 mg/L aqueous solution of this compound.
-
Add a specific concentration of FeSO₄·7H₂O (e.g., 0.1 mmol/L) to the dye solution and stir to dissolve.[13]
-
Initiate the reaction by adding a specific concentration of H₂O₂ (e.g., 0.6 mmol/L).[13]
-
Collect aliquots at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding an excess of a radical scavenger like sodium sulfite or by adjusting the pH to > 8.0 with NaOH.
-
Centrifuge the samples to remove any precipitated iron hydroxides.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer to determine the residual dye concentration.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 2: Photocatalytic Degradation
This protocol utilizes a semiconductor photocatalyst (e.g., TiO₂) and a light source (e.g., UV or solar) to generate hydroxyl radicals.
Materials:
-
This compound solution (e.g., 20 mg/L)
-
Titanium dioxide (TiO₂, e.g., Degussa P25) photocatalyst
-
UV lamp or solar simulator
-
Photoreactor with a magnetic stirrer
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a 20 mg/L aqueous solution of this compound.
-
Add a specific amount of TiO₂ catalyst (e.g., 100 mg/L) to the solution.[14]
-
Stir the suspension in the dark for a set period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Irradiate the suspension with a UV lamp or solar simulator.
-
Collect aliquots at regular time intervals.
-
Immediately filter the aliquots through a 0.45 µm syringe filter to remove the catalyst particles.
-
Measure the absorbance of the filtrate at the λmax of this compound.
-
Calculate the degradation efficiency as described in Protocol 1.
Protocol 3: Enzymatic Degradation
This protocol uses enzymes, such as laccase or azoreductase, to catalyze the breakdown of the azo dye.
Materials:
-
This compound solution (e.g., 100 mg/L)
-
Crude or purified enzyme extract (e.g., laccase from Trametes versicolor)
-
Appropriate buffer solution (e.g., citrate-phosphate buffer, pH 5.0)
-
Incubator shaker
Procedure:
-
Prepare a 100 mg/L solution of this compound in the appropriate buffer.
-
Add the enzyme extract to the dye solution to a final desired activity (e.g., 1 U/mL).
-
Incubate the mixture in an incubator shaker at a specific temperature (e.g., 37°C) and agitation speed (e.g., 120 rpm).[15]
-
Collect aliquots at regular time intervals.
-
Stop the enzymatic reaction by heat inactivation or addition of an inhibitor.
-
Measure the absorbance of the solution at the λmax of this compound.
-
Calculate the degradation efficiency as described in Protocol 1.
Data Presentation: Representative Degradation Kinetics
The degradation of azo dyes often follows pseudo-first-order or pseudo-second-order kinetics. The following tables present representative kinetic data for the degradation of various azo dyes using different methods. Note: This data is not for this compound but is illustrative of typical results.
Table 1: Fenton Oxidation of Acid Red B (25 mg/L) [11]
| Time (s) | Degradation (%) | Reaction Stage | Kinetic Model | Rate Constant (k) |
| < 10 | Rapid | Pseudo-first-order | 0.159 s⁻¹ | |
| > 10 | Slow | Pseudo-first-order | 0.0030 s⁻¹ |
Table 2: Photocatalytic Degradation of Bismarck Brown R (10 mg/L) with TiO₂ [14]
| Parameter | Optimal Condition | Degradation Efficiency (%) |
| Catalyst Dose | 100 mg | 91.4 |
| pH | 3 | ~90 |
| Irradiation Time | 60 min | 91.4 |
Table 3: Enzymatic Decolorization of Azo Dyes by Lysinibacillus sphaericus [15]
| Dye (100 mg/L) | Incubation Time (h) | Decolorization (%) |
| Reactive Yellow F3R | 72 | >90 |
| Joyfix Red RB | 72 | >90 |
Visualizations
Caption: Generalized experimental workflow for azo dye degradation.
Caption: Plausible degradation pathway for an azo dye.
Conclusion
The degradation of this compound, and azo dyes in general, can be effectively achieved through advanced oxidation processes and enzymatic treatments. The provided protocols offer a foundational methodology for researchers to investigate the degradation kinetics of this compound. It is crucial to optimize reaction parameters such as pH, catalyst/enzyme concentration, and temperature to achieve maximum degradation efficiency. Further studies are warranted to elucidate the specific degradation pathways and kinetics for this compound to develop robust and efficient remediation strategies.
References
- 1. Modeling sustainable photocatalytic degradation of acidic dyes using Jordanian nano-Kaolin–TiO2 and solar energy: Synergetic mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. colorantsgroup.com [colorantsgroup.com]
- 6. sdinternational.com [sdinternational.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods [mdpi.com]
- 9. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. deswater.com [deswater.com]
- 12. researchgate.net [researchgate.net]
- 13. neptjournal.com [neptjournal.com]
- 14. Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst [opensciencepublications.com]
- 15. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
Application Notes and Protocols for Acid Brown 425 Adsorption Isotherms
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for conducting adsorption isotherm studies of Acid Brown 425, an anionic dye. Adsorption is a crucial process in various fields, including environmental remediation and industrial purification. Understanding the equilibrium and kinetics of dye adsorption onto different materials is essential for developing efficient removal technologies. These protocols outline the necessary steps for preparing materials, conducting batch adsorption experiments, and analyzing the resulting data to determine adsorption isotherms.
Core Concepts in Adsorption
The efficiency of the liquid phase adsorption process is influenced by several physicochemical parameters. These include the properties of the adsorbent (such as surface chemistry, pore structure, and particle size) and the conditions of the aqueous solution (like pH, temperature, and the presence of other ions).[1] Key factors that are typically optimized include the initial dye concentration, pH of the solution, adsorbent dosage, and contact time.[1][2][3]
Experimental Protocols
A systematic approach is required to accurately determine the adsorption isotherms of this compound. This involves a series of batch experiments where various parameters are controlled and their effects on dye uptake are measured.
Materials and Reagents
-
Adsorbent: The chosen adsorbent material (e.g., activated carbon, biochar, silica monolith particles).[4][5] The adsorbent should be properly prepared, which may involve washing, drying, and sieving to a uniform particle size.
-
Adsorbate: this compound dye. A stock solution of a known concentration (e.g., 1000 mg/L) is prepared by dissolving a precise amount of the dye in deionized water. Experimental solutions of varying concentrations are then prepared by diluting the stock solution.[6][7]
-
pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions for adjusting the pH of the dye solutions.[7]
-
Equipment:
-
Shaker or magnetic stirrer
-
pH meter
-
UV-Vis spectrophotometer
-
Centrifuge or filtration apparatus
-
Analytical balance
-
Volumetric flasks and pipettes
-
Experimental Workflow Diagram
References
- 1. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. wecmelive.com [wecmelive.com]
- 6. scispace.com [scispace.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Safe Handling of Acid Brown 425 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Brown 425 is a synthetic azo dye used in various industrial applications, including textiles and leather. While it is generally considered to have low toxicity, adherence to proper laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. These application notes provide detailed safety protocols for handling this compound in a laboratory setting, including personal protective equipment (PPE), engineering controls, storage, spill and disposal procedures, and first aid measures.
Quantitative Data Summary
While specific occupational exposure limits such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound, the available toxicological and physical data are summarized below. The lack of established exposure limits suggests that the substance has a low level of hazard, but it is still crucial to handle it with care to minimize any potential risks.
| Parameter | Value | Reference |
| CAS Number | 119509-49-8 | [1] |
| Appearance | Brown Powder | [2] |
| Odor | Odorless | [3] |
| Molecular Formula | C20H16N4O7S | [1] |
| Molecular Weight | 456.4 g/mol | [1] |
| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg | [3] |
| Skin Irritation (rabbit) | Non-irritating | [3] |
| Eye Irritation (rabbit) | Non-irritating | [3] |
| Sensitization | No sensitizing effects | [3] |
| Hazards Identification | Considered non-toxic and non-hazardous. No special labeling is required according to EEC Directives. | [3] |
Experimental Protocols: Safe Handling of this compound
Engineering Controls
-
Ventilation: Work with this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the powder, to minimize the potential for inhalation.
-
Eye Wash Station and Safety Shower: Ensure that a properly functioning eye wash station and safety shower are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or glasses should be worn at all times when handling this compound to protect against accidental splashes.[3]
-
Hand Protection: Wear nitrile or latex gloves to prevent skin contact.[3]
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin from accidental spills.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved dust mask or respirator is recommended.[3]
Handling and Storage Procedures
-
Handling:
-
Read and understand the Material Safety Data Sheet (MSDS) before working with this compound.
-
Avoid generating dust when handling the powder. Use a scoop or spatula for transferring the material.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing and reducing agents.[3]
-
Spill and Disposal Procedures
-
Spill Cleanup:
-
In case of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated packaging should be treated as the product itself and disposed of accordingly.[3]
-
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: In case of skin contact, wash the affected area with soap and water.[3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 10 minutes and seek medical attention if irritation persists.[3]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[3]
Diagrams
References
Application Notes and Protocols for the Synthesis of Acid Brown 425
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Acid Brown 425, including its chemical properties, a detailed synthesis protocol for research purposes, and potential research applications.
Introduction to this compound
This compound is a synthetic acid dye belonging to the class of azo metal complex dyes.[1] It is characterized by the presence of one or more azo groups (-N=N-) and is typically complexed with a metal ion, often chromium, to enhance its stability and fastness properties.[2] This dye is primarily utilized in the textile, leather, and paper industries for its vibrant brown color and excellent wash fastness.[2][3][4] For research purposes, the synthesis of this compound can be valuable for studying dye--fiber interactions, toxicological effects of acid dyes, and for the development of new analytical methods.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 119509-49-8 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₂₀H₁₆N₄O₇S | [2][3] |
| Molecular Weight | 456.43 g/mol | [2][3] |
| IUPAC Name | 2-(2-{2,4-dihydroxy-5-[2-(2-methyl-4-sulfophenyl)diazen-1-yl]phenyl}diazen-1-yl)benzoic acid | [2] |
| Appearance | Brown Powder | [1][3] |
| Chemical Class | Azo Metal Complex | [1] |
| Solubility | Moderately soluble in water, with increased solubility at higher temperatures (40 g/L at 60 °C).[2] | [2] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions. The following protocol is a representative procedure based on the general principles of azo dye synthesis.
3.1. Materials and Equipment
-
2-Amino-5-methylbenzenesulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Resorcinol
-
Anthranilic acid (2-aminobenzoic acid)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Beakers
-
Magnetic stirrer and stir bars
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Drying oven
3.2. Synthesis Workflow
The synthesis can be visualized as a two-step coupling process. First, diazotized 2-amino-5-methylbenzenesulfonic acid is coupled with resorcinol. The resulting monoazo compound is then coupled with diazotized anthranilic acid to yield this compound.
Caption: Synthesis workflow for this compound.
3.3. Step-by-Step Procedure
Step 1: Diazotization of 2-Amino-5-methylbenzenesulfonic acid
-
Dissolve a specific molar equivalent of 2-amino-5-methylbenzenesulfonic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a concentrated aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: First Coupling Reaction
-
In a separate beaker, dissolve an equimolar amount of resorcinol in a dilute sodium hydroxide solution.
-
Cool this solution to 0-5 °C.
-
Slowly add the diazonium salt solution from Step 1 to the resorcinol solution with vigorous stirring.
-
Maintain a slightly alkaline pH (8-9) by adding sodium carbonate solution as needed to facilitate the coupling reaction.
-
Continue stirring for 1-2 hours in the ice bath. The formation of a colored precipitate indicates the formation of the monoazo intermediate.
Step 3: Diazotization of Anthranilic Acid
-
In a separate beaker, dissolve anthranilic acid in dilute hydrochloric acid.[2]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite while keeping the temperature below 5 °C.[2]
-
Stir for 30-60 minutes to form the second diazonium salt.
Step 4: Second Coupling Reaction
-
Slowly add the diazonium salt solution from Step 3 to the solution containing the monoazo intermediate from Step 2.
-
Maintain the temperature at 0-5 °C and a slightly alkaline pH.
-
Stir the reaction mixture for 2-3 hours. The color of the solution should deepen, indicating the formation of the final this compound dye.
Step 5: Isolation and Purification
-
"Salt out" the dye by adding sodium chloride to the reaction mixture to decrease its solubility.
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove unreacted starting materials and byproducts.
-
Dry the purified this compound in a drying oven at a moderate temperature (e.g., 60-70 °C).
3.4. Metal Complexation (Optional but recommended for stability)
The industrial synthesis of this compound often involves a final metal complexation step, typically with chromium, to improve its fastness properties.[2] For research purposes, this can be achieved by treating the synthesized dye with a chromium salt (e.g., chromium (III) sulfate) under controlled pH and temperature conditions.
Caption: Metal complexation of this compound.
Research Applications
This compound, as a representative acid dye, can be used in various research contexts:
-
Textile Chemistry: Studying the dyeing kinetics and thermodynamics of protein fibers (e.g., wool, silk) and synthetic polyamides (e.g., nylon).[2][4]
-
Environmental Science: Investigating the degradation of azo dyes in wastewater through advanced oxidation processes or bioremediation. The potential toxicological and mutagenic properties of this compound can also be a subject of study.[2]
-
Analytical Chemistry: Development of new methods for the detection and quantification of acid dyes in environmental samples or industrial effluents.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Handle the powdered dye and chemical reagents in a well-ventilated area or a fume hood to avoid inhalation.[10]
-
Avoid direct contact with skin and eyes, as acid dyes can cause irritation.[2][4]
-
Store this compound in a cool, dry place away from direct sunlight.[10]
-
Dispose of chemical waste according to institutional and local environmental regulations.[4]
References
- 1. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 2. Buy this compound | 119509-49-8 [smolecule.com]
- 3. sdinternational.com [sdinternational.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 119509-49-8 [chemicalbook.com]
- 7. This compound, CasNo.119509-49-8 krishna industries India [krishna.lookchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound, CasNo.119509-49-8 American Enterprises Pvt Ltd India [american_group.lookchem.com]
- 10. chembk.com [chembk.com]
Application Notes and Protocols: Histological Staining with Azo Dyes on Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of azo dyes in histological staining of animal tissues. Azo dyes, characterized by the presence of one or more azo (R-N=N-R') functional groups, are widely used in histology to selectively stain various tissue components, aiding in the visualization and assessment of tissue morphology and pathology.
Introduction to Azo Dyes in Histology
Azo dyes are synthetic organic compounds that are extensively used as colorants in various fields, including histology.[1] Their ability to bind to specific tissue components, such as collagen, lipids, and amyloid deposits, makes them invaluable tools for researchers and pathologists. The staining mechanism of azo dyes can involve physical processes like solubility or chemical interactions such as ionic bonding with tissue structures.[2][3] Commonly used azo dyes in histology include Congo Red for amyloid, Oil Red O for lipids, and various components of trichrome stains like Biebrich Scarlet in Masson's Trichrome for differentiating collagen from other tissues.[4][5][6]
Key Applications of Azo Dyes in Research and Drug Development
-
Neurodegenerative Disease Research: Congo Red is a crucial stain for the identification of amyloid plaques in brain tissue, a hallmark of Alzheimer's disease and other amyloidoses.[4][7]
-
Metabolic Disease Studies: Oil Red O is used to visualize and quantify lipid accumulation in cells and tissues, which is essential for research in obesity, diabetes, and fatty liver disease.[5][8]
-
Fibrosis and Tissue Remodeling: Masson's Trichrome stain, which utilizes azo dyes, is fundamental in assessing the degree of fibrosis by differentiating collagen (blue/green) from muscle and cytoplasm (red).[6][9] This is critical in studying organ injury and the efficacy of anti-fibrotic therapies.
-
Toxicology and Pathology: Azo dyes are employed in toxicological studies to identify tissue damage and pathological changes in various organs following exposure to test compounds.[10][11]
Experimental Protocols
Below are detailed protocols for three commonly used azo dye staining techniques.
Congo Red Staining for Amyloid Deposits
This protocol is designed for the detection of amyloid in formalin-fixed, paraffin-embedded tissue sections.
Quantitative Data:
| Parameter | Value | Reference |
| Tissue Section Thickness | 5 - 12 µm | [4][12] |
| Fixation | 10% Neutral Buffered Formalin | [4][7] |
| Congo Red Solution | 0.5% in 50% alcohol with 0.01% sodium hydroxide | [7] |
| Staining Time | 15 - 40 minutes | [4][13] |
| Differentiation | Alkaline alcohol solution (e.g., 0.2% potassium hydroxide in 80% ethanol) | [7] |
| Counterstain | Gill's Hematoxylin or Mayer's Hematoxylin | [4][14] |
Protocol:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.
-
Stain in Congo Red solution for 15-20 minutes.[4]
-
Rinse in distilled water.
-
Differentiate quickly (5-10 dips) in alkaline alcohol solution.[4]
-
Rinse in tap water for 1 minute.
-
Counterstain with Gill's hematoxylin for 30 seconds.[4]
-
Rinse in tap water for 2 minutes.
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene and mount with a resinous mounting medium.[4]
Expected Results:
-
Amyloid deposits: Red to orange-red.[4] Under polarized light, amyloid will exhibit an apple-green birefringence.[7]
-
Nuclei: Blue.[4]
Oil Red O Staining for Neutral Lipids
This protocol is suitable for the visualization of neutral lipids in frozen tissue sections. It is important to avoid paraffin embedding as the processing steps will remove lipids.
Quantitative Data:
| Parameter | Value | Reference |
| Tissue Section Thickness | 8 - 10 µm (frozen sections) | [15] |
| Fixation | Formalin | [15] |
| Oil Red O Stock Solution | 0.5 g Oil Red O in 100 mL isopropanol | [15] |
| Oil Red O Working Solution | 30 mL stock solution + 20 mL distilled water, let stand and filter | [15] |
| Staining Time | 15 minutes | [15] |
| Differentiation | 60% isopropanol | [15] |
| Counterstain | Alum hematoxylin | [15] |
Protocol:
-
Cut frozen sections at 8-10 µm and air dry.
-
Fix in formalin and wash briefly with tap water.[15]
-
Rinse with 60% isopropanol.[15]
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.[15]
-
Rinse with 60% isopropanol.[15]
-
Lightly counterstain nuclei with alum hematoxylin.[15]
-
Rinse with distilled water.
-
Mount in an aqueous mounting medium or glycerine jelly.[15]
Expected Results:
Masson's Trichrome Staining for Collagen
This protocol is used to differentiate collagen from muscle and other tissues in formalin-fixed, paraffin-embedded sections.
Quantitative Data:
| Parameter | Value | Reference |
| Tissue Section Thickness | 5 µm | [9] |
| Fixation | Bouin's solution or formalin followed by mordanting in Bouin's | [16][17] |
| Nuclear Stain | Weigert's Iron Hematoxylin | [6] |
| Cytoplasmic Stain | Biebrich Scarlet-Acid Fuchsin | [6] |
| Differentiating Solution | Phosphomolybdic-Phosphotungstic acid solution | [17] |
| Collagen Stain | Aniline Blue | [17] |
Protocol:
-
Deparaffinize and rehydrate sections to distilled water.
-
Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.[17]
-
Wash in running tap water until the yellow color disappears.
-
Stain in Weigert's Iron Hematoxylin for 10 minutes.[17]
-
Wash in running water for 10 minutes.
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 5-15 minutes.[17]
-
Rinse in distilled water.
-
Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes.[17]
-
Stain in Aniline Blue solution for 5-10 minutes.[17]
-
Rinse in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[6][17]
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Expected Results:
Visualizations
Caption: General workflow for histological staining with azo dyes.
Caption: Simplified principle of azo dye binding to tissue components.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. azom.com [azom.com]
- 4. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 5. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 6. healthsciences.usask.ca [healthsciences.usask.ca]
- 7. stainsfile.com [stainsfile.com]
- 8. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
- 10. Microbiological, histological, and biochemical evidence for the adverse effects of food azo dyes on rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dbiosys.com [dbiosys.com]
- 13. specialstains.rcpaqap.com.au [specialstains.rcpaqap.com.au]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. mmpc.org [mmpc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acid Brown 425 for Dyeing Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Acid Brown 425 in dyeing studies. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure successful and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during dyeing experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Uneven Dyeing or Splotchy Color | - Inadequate pre-washing of the substrate. - Fabric or fiber not fully wetted before dyeing. - Dye solution not evenly mixed. - Temperature increased too rapidly. - Insufficient movement of the substrate in the dye bath. | - Pre-wash fabric with a neutral detergent to remove any oils or residues.[1][2] - Thoroughly wet the substrate before adding it to the dye bath.[2] - Ensure the dye is fully dissolved before adding the substrate.[1][2] - Gradually increase the temperature of the dye bath to allow for even dye uptake.[3] - Gently stir or agitate the substrate throughout the dyeing process.[1] |
| Poor Color Yield or Light Shades | - Incorrect pH of the dye bath. - Insufficient dye concentration. - Dyeing time is too short. - Dyeing temperature is too low. - Too much leveling agent used.[4] | - Adjust the pH of the dye bath to an acidic range (typically pH 4-6) using acetic acid or sulfuric acid.[3][5] - Increase the concentration of this compound. - Extend the dyeing time to allow for complete dye exhaustion.[5] - Increase the dyeing temperature, typically to just below boiling for wool and silk (around 85-95°C).[1][3] - Reduce the amount of leveling agent, as excessive amounts can inhibit dye uptake.[4] |
| Color Bleeding or Poor Wash Fastness | - Incomplete dye fixation. - Excess, unfixed dye remaining on the substrate. - Rinsing at too high a temperature. | - Ensure the dye bath has reached and been maintained at the optimal temperature for the required duration. - Add a small amount of acid during the final stages of dyeing to promote fixation.[5] - Rinse the dyed substrate thoroughly in lukewarm, then cool water until the water runs clear. - Consider using a cationic dye fixative after dyeing and rinsing. |
| Dye Not Fully Dissolving ("Freckling") | - Dye powder added to water too quickly. - Water temperature is too low for dissolving. | - Create a paste of the dye powder with a small amount of hot water before adding it to the main dye bath.[2] - Use hot water (around 80°C) to dissolve the dye powder.[2] - For stubborn dyes, straining the dye solution through a fine mesh before adding it to the dye bath can prevent undissolved particles from spotting the fabric.[2] |
Frequently Asked Questions (FAQs)
What is the typical starting concentration for this compound in dyeing studies?
For initial studies, a concentration range of 1.0% to 2.0% on the weight of fiber (owf) is a common starting point for achieving medium brown shades.[1] However, the optimal concentration will depend on the specific substrate and the desired color depth.
What type of fibers can be dyed with this compound?
This compound is most effective for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[6][7]
What is the role of acid in the dyeing process?
The acid creates a positive charge on the fibers, which allows the anionic (negatively charged) acid dye molecules to bind to the fiber through ionic bonds.[7][8] This is crucial for dye uptake and fixation.
What is the recommended pH for the dye bath?
The pH of the dye bath should be acidic, typically between 4 and 6.[9] The specific pH can influence the rate of dyeing and the final color. Weaker acids like acetic acid are commonly used. For some applications, stronger acids like sulfuric acid may be employed.[5]
How does temperature affect dyeing with this compound?
Higher temperatures increase the rate of dye diffusion into the fiber, leading to better color penetration and fixation.[3] For wool and silk, the temperature is typically raised to 85-95°C.[1] A gradual increase in temperature is important for achieving even coloration.[3]
Experimental Protocol: Optimizing this compound Concentration
This protocol provides a general workflow for determining the optimal concentration of this compound for a specific substrate.
1. Substrate Preparation:
-
Accurately weigh the dry substrate (e.g., wool yarn, silk fabric).
-
Pre-wash the substrate in a solution of neutral detergent and warm water to remove any impurities.[1][2]
-
Rinse thoroughly with water.
-
Soak the substrate in water for at least 30 minutes to ensure it is fully wetted.[2]
2. Dye Stock Solution Preparation:
-
Calculate the required amount of this compound powder to create a stock solution (e.g., a 1% w/v solution).
-
Carefully weigh the dye powder.
-
Make a smooth paste of the dye powder with a small amount of hot water.[2]
-
Gradually add more hot water while stirring until the dye is completely dissolved.
3. Dye Bath Preparation and Dyeing:
-
Fill a stainless steel or enamel dye pot with enough water for the substrate to move freely.
-
Add the required volume of the dye stock solution to the water and stir well.
-
Add an auxiliary agent like Glauber's salt (sodium sulfate) if desired, which can help promote level dyeing. A typical starting concentration is 5-10% on the weight of the fiber.[5]
-
Add the wetted substrate to the dye bath.
-
Slowly begin to heat the dye bath, stirring the substrate gently.
-
Gradually raise the temperature to 85-95°C over 30-45 minutes.[1][5]
-
Once the target temperature is reached, add the acid (e.g., acetic acid) to lower the pH to the desired range (e.g., pH 4.5-5.5).[5]
-
Maintain the temperature and continue to dye for 30-60 minutes, with occasional gentle stirring.[5]
4. Rinsing and Drying:
-
Allow the dye bath to cool down before removing the substrate.
-
Rinse the substrate in lukewarm water, gradually decreasing the water temperature until the water runs clear.
-
Gently squeeze out excess water and air dry the substrate away from direct sunlight.
To optimize the concentration, a series of experiments should be conducted where the concentration of this compound is varied (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% owf) while keeping all other parameters (temperature, pH, time, substrate type) constant. The resulting color depth can then be measured and compared to determine the optimal concentration for the desired outcome.
Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
References
- 1. Dharma Acid Dyes Instructions [dharmatrading.com]
- 2. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 3. Factors Affecting Acid Dyeing - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. 4 common problems of acid dye dyeing nylon - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. MamtaExim | Acid Dyes [mamtaexim.com]
- 6. Buy this compound | 119509-49-8 [smolecule.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Exploring Types, Characteristics, and Applications of Acid Dyes [primachemicals.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Enhancing the Degradation Efficiency of Acid Brown 425
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Acid Brown 425 degradation in experimental settings. Due to the limited availability of specific data for this compound, this guide incorporates data and methodologies from studies on similar Acid Brown dyes.
Troubleshooting Guides
This section addresses common issues encountered during the degradation of azo dyes, with a focus on metal-complex dyes like this compound.
Photocatalytic Degradation
Question: My photocatalytic degradation of this compound is slow or incomplete. What are the potential causes and how can I improve the efficiency?
Answer:
Slow or incomplete degradation in photocatalysis can stem from several factors. Here's a systematic approach to troubleshoot the issue:
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Suboptimal pH: The pH of the solution significantly influences the surface charge of the photocatalyst and the dye molecule, affecting adsorption and the generation of reactive oxygen species.[1] For different azo dyes, the optimal pH can range from acidic to neutral. It is recommended to perform preliminary experiments to determine the optimal pH for the this compound and your chosen photocatalyst system.
-
Incorrect Catalyst Dosage: An insufficient amount of catalyst will result in a lower number of active sites and reduced generation of hydroxyl radicals. Conversely, an excessive catalyst concentration can lead to light scattering and a decrease in the catalyst's surface area exposed to light, which also hinders the reaction rate.[2] The optimal catalyst dosage needs to be determined empirically for your specific experimental setup.
-
Low Light Intensity: The light intensity directly impacts the generation of electron-hole pairs in the semiconductor photocatalyst.[3] Ensure your light source is functioning correctly and is positioned for optimal irradiation of the solution. For UV-vis spectrophotometers, the light source should be regularly checked and replaced if necessary.
-
Catalyst Deactivation: The photocatalyst can become deactivated due to the adsorption of intermediate products on its surface. Washing the catalyst with a suitable solvent or a mild acid/base solution, followed by rinsing with deionized water and drying, can regenerate its activity.
-
Presence of Inhibitory Substances: The presence of certain inorganic ions or organic compounds in your sample can act as scavengers for hydroxyl radicals, reducing the degradation efficiency. Consider purifying your sample or identifying and removing the inhibitory substances if possible.
Electrochemical Oxidation
Question: I am observing low degradation efficiency and high energy consumption during the electrochemical oxidation of this compound. What can I do to optimize the process?
Answer:
Low efficiency and high energy consumption are common challenges in electrochemical oxidation. Consider the following troubleshooting steps:
-
Inappropriate Current Density: A low current density may not be sufficient to generate an adequate amount of oxidizing species. Conversely, a very high current density can lead to side reactions, such as oxygen evolution, which reduce the current efficiency and increase energy consumption.[4] It is crucial to find the optimal current density for your system.
-
Unsuitable Electrode Material: The choice of anode material is critical for the efficiency of the electrochemical oxidation process.[5] Boron-doped diamond (BDD) anodes are known for their high efficiency in mineralizing organic pollutants, though their cost can be a factor.[5] Other materials like platinum, graphite, and mixed metal oxides (e.g., Ti/RuO2-IrO2) are also used.[4][6] The stability and electrocatalytic activity of the electrode material should be considered.
-
Suboptimal Electrolyte Concentration: The supporting electrolyte concentration affects the conductivity of the solution and the generation of oxidizing species. For chloride-containing electrolytes, a higher concentration can enhance indirect oxidation via the formation of active chlorine species, but excessive amounts can also have a negative impact.
-
pH of the Solution: The pH can influence the speciation of the dye and the efficiency of the electrochemical process. While some studies on Acid Brown dyes have shown that pH has a minimal effect within a certain range (e.g., pH 3-9), it is still a parameter worth investigating for your specific dye and electrode system.[4]
Microbial Degradation
Question: The microbial degradation of this compound is very slow, or the decolorization is not leading to complete degradation. What could be the reasons?
Answer:
Microbial degradation is a complex process influenced by various environmental and biological factors. Here are some troubleshooting tips:
-
Inappropriate Microbial Strain or Consortium: The selected microorganism(s) may not possess the necessary enzymatic machinery to efficiently degrade this compound. Screening for and adapting microbial strains from contaminated sites or using a microbial consortium can be more effective for degrading complex dye structures.[7]
-
Suboptimal Environmental Conditions: Factors such as pH, temperature, and aeration significantly impact microbial activity. The optimal conditions for dye degradation can differ from the optimal growth conditions of the microorganism. It is important to optimize these parameters for the specific microbial culture being used. For instance, some bacterial degradation experiments show optimal results at temperatures between 35 and 45°C.[8]
-
Toxicity of the Dye or its Byproducts: High concentrations of the dye or the accumulation of toxic intermediate products can inhibit microbial growth and enzymatic activity.[9] Lowering the initial dye concentration or using a fed-batch process can help mitigate this issue. Toxicity assays of the treated effluent are recommended to ensure the safety of the degradation products.[9]
-
Nutrient Limitation: The growth and metabolic activity of the microorganisms depend on the availability of essential nutrients (carbon, nitrogen, phosphorus, etc.). Ensure that the culture medium is supplemented with the necessary nutrients to support robust microbial activity.
-
Mass Transfer Limitations: In bioreactors, inefficient mixing can lead to poor contact between the microorganisms, the dye, and the nutrients, thus limiting the degradation rate. Optimizing the agitation speed can improve mass transfer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation important?
A1: this compound is a synthetic azo dye belonging to the metal-complex class.[10] Like many other azo dyes, it is used in industries such as textiles and leather.[11] These dyes are often resistant to conventional wastewater treatment methods and can persist in the environment, posing risks to aquatic ecosystems and potentially human health.[1][12] Therefore, developing efficient methods for their degradation is crucial for environmental remediation.
Q2: What are the main methods for degrading this compound?
A2: The primary methods for degrading azo dyes like this compound include photocatalytic degradation, electrochemical oxidation, and microbial degradation.[6][10][13] Photocatalysis utilizes semiconductor materials and light to generate highly reactive species that break down the dye molecules.[13] Electrochemical oxidation employs an electric current to either directly oxidize the dye at the anode or generate oxidizing agents in the solution.[6] Microbial degradation uses microorganisms that can enzymatically cleave the azo bond and further break down the resulting aromatic amines.[10]
Q3: How can I monitor the degradation of this compound?
A3: The degradation of this compound can be monitored using several analytical techniques. The most common method is UV-Visible spectrophotometry, where the decrease in the absorbance at the dye's maximum wavelength (λmax) is measured over time to determine the extent of decolorization.[4] For a more comprehensive analysis of degradation, techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent dye and its degradation products.[11] To assess the mineralization of the dye (i.e., its conversion to CO2, H2O, and inorganic ions), Total Organic Carbon (TOC) analysis is employed.[14]
Q4: Are the degradation products of this compound harmful?
A4: The degradation of azo dyes can sometimes lead to the formation of intermediate products, such as aromatic amines, which can be more toxic than the parent dye.[9] It is essential to not only decolorize the dye but also to ensure the complete mineralization of these intermediates. Toxicity assessments of the treated effluent using bioassays are recommended to evaluate the environmental safety of the degradation process.[9]
Q5: Can different degradation methods be combined to improve efficiency?
A5: Yes, combining different degradation methods, known as hybrid or coupled processes, can often lead to improved efficiency. For example, a microbial process can be coupled with a physicochemical method to enhance the overall degradation. The initial treatment with a physicochemical method can break down the complex dye structure into more biodegradable intermediates, which can then be completely mineralized by microorganisms.
Data Presentation
The following tables summarize quantitative data from studies on the degradation of various Acid Brown dyes, which can serve as a reference for experiments with this compound.
Table 1: Electrochemical Oxidation of Acid Brown Dyes
| Dye | Anode Material | Current Density | Initial Concentration | NaCl Concentration | Degradation Efficiency | Reference |
| Acid Brown | Graphite | 10 mA/cm² | 50 mg/L | 3 g/L | ~100% color removal in 60 min | [4] |
| Reactive Dyes | Platinum | 12V applied voltage | N/A | 0.1 M Na₂SO₄ | >90% COD reduction in 60 min | [4] |
Table 2: Photocatalytic and Other Advanced Oxidation Processes for Dye Degradation
| Dye | Method | Catalyst/Oxidant | Catalyst/Oxidant Dose | pH | Degradation Efficiency | Reference |
| Methylene Blue | Photocatalysis | Nano ZnO | 250 mg in 250 mL | N/A | >98% in 40 min | [2] |
| Methylene Blue | Photocatalysis | Ni₃S₄-CoS₂@Zeolite | N/A | N/A | 91.07% under UV | [15] |
| Rhodamine B | Photocatalysis | ZnO-SnS | N/A | N/A | ~98% in 80 min | [16] |
Table 3: Microbial Degradation of Brown Dyes
| Dye | Microorganism | Temperature | pH | Initial Concentration | Degradation Efficiency | Reference |
| Brown 706 | Pseudomonas aeruginosa | 37°C | 7 | 20 ppm | 73.91% under optimized conditions | [8] |
| Direct Red 81 | Halotolerant mixed culture | 37°C | 9 | 40 mg/L | ≥80% decolorization in 8 h | [9] |
Disclaimer: The data presented above is for various Acid Brown and other dyes and should be used as a general guideline. Optimal conditions for this compound degradation may vary and require experimental determination.
Experimental Protocols
The following are generalized protocols for the key degradation methods. These should be adapted and optimized for your specific experimental setup and for this compound.
Protocol 1: Photocatalytic Degradation
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Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration for the experiment.
-
Catalyst Suspension: Accurately weigh the desired amount of the photocatalyst (e.g., TiO₂, ZnO) and add it to the dye solution in a photoreactor.
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Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.
-
Photoreaction: Turn on the light source (e.g., UV lamp, solar simulator) to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Analysis: Centrifuge or filter the withdrawn samples to remove the catalyst particles. Analyze the supernatant for the remaining dye concentration using a UV-Visible spectrophotometer at the λmax of this compound.
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Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 2: Electrochemical Oxidation
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Electrochemical Cell Setup: Assemble the electrochemical cell with the anode and cathode of choice. The electrodes are connected to a DC power supply.
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Preparation of Electrolyte Solution: Prepare the this compound solution with the desired initial concentration and add a supporting electrolyte (e.g., NaCl, Na₂SO₄) to increase the conductivity.
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Electrolysis: Adjust the current density or voltage to the desired value and start the electrolysis process. The solution should be continuously stirred to ensure mass transport.
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Sampling: Collect samples from the electrochemical cell at predetermined time intervals.
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Sample Analysis: Analyze the samples for the residual dye concentration using a UV-Visible spectrophotometer. For a more detailed analysis, COD or TOC measurements can be performed.
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Data Analysis: Calculate the degradation efficiency and current efficiency to evaluate the performance of the process.
Protocol 3: Microbial Degradation
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Microorganism Cultivation: Inoculate the selected microbial strain or consortium into a suitable growth medium and incubate under optimal conditions until a sufficient cell density is reached.
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Preparation of Degradation Medium: Prepare a minimal salt medium containing this compound at the desired concentration. The medium should also contain essential nutrients for the microorganisms.
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Inoculation: Inoculate the degradation medium with the cultivated microorganisms.
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Incubation: Incubate the culture under controlled conditions of temperature, pH, and agitation. The incubation can be carried out under aerobic or anaerobic conditions depending on the microbial process.
-
Sampling: Aseptically withdraw samples at regular intervals.
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Sample Analysis: Centrifuge the samples to separate the biomass. Measure the decolorization of the supernatant using a UV-Visible spectrophotometer. The biomass can be quantified by measuring the dry weight.
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Data Analysis: Determine the decolorization efficiency and the degradation rate.
Visualizations
Caption: General experimental workflow for studying the degradation of this compound.
Caption: Simplified general pathway for the degradation of an azo dye like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jabsonline.org [jabsonline.org]
- 12. mdpi.com [mdpi.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting peak tailing in Acid Brown 425 HPLC analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Acid Brown 425.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by asymmetrical peaks with a trailing edge. This can compromise peak integration, reduce resolution, and affect the accuracy of quantification. Below are common causes and solutions for peak tailing in the analysis of this compound, a sulfonated azo metal complex dye.
Is your this compound peak tailing? This guide will help you identify the potential cause and find a solution.
Q1: My this compound peak is tailing. Could the mobile phase pH be the issue?
A1: Yes, the mobile phase pH is a critical factor, especially for an acidic molecule like this compound which contains both sulfonic acid and carboxylic acid functional groups.
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The Problem: The pKa of the sulfonic acid group is estimated to be very low (around 0-1), meaning it will be ionized (negatively charged) at most operational pH values. The carboxylic acid group has an estimated pKa of around 4-5. If the mobile phase pH is close to the pKa of the carboxylic acid group, a mixed population of ionized and non-ionized forms of the analyte will exist, leading to peak tailing.[1] Additionally, at a mobile phase pH above 3, residual silanol groups on the silica-based stationary phase can become ionized and interact with any positive charges on the analyte or metal complex, causing secondary interactions and peak tailing.[2][3]
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The Solution: To ensure consistent ionization and minimize secondary interactions, it is recommended to maintain a mobile phase pH of 3 or lower .[3][4] At this pH, the carboxylic acid group will be protonated (neutral), promoting better retention and peak shape. The low pH will also suppress the ionization of residual silanol groups on the column, reducing unwanted interactions.[3][4]
| Functional Group in this compound | Estimated pKa | State at pH ≤ 3 |
| Sulfonic Acid | ~ 0-1 | Ionized (Anionic) |
| Carboxylic Acid | ~ 4-5 | Non-ionized (Neutral) |
Q2: I've adjusted the pH, but the peak tailing persists. What else could be causing it?
A2: If pH adjustment doesn't resolve the issue, consider the following potential causes related to the column, sample, or HPLC system.
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Column-Related Issues:
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Secondary Silanol Interactions: Even at low pH, some residual silanol groups may still interact with the analyte.
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Solution: Use a modern, high-purity, end-capped C18 column to minimize the number of available silanol groups.[2] Consider a column with a different stationary phase, such as a polymer-based or a polar-embedded column.
-
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Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.
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Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.[4]
-
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Column Overload: Injecting too much sample can saturate the stationary phase.[5]
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Solution: Reduce the injection volume or dilute the sample.[4]
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-
-
Sample-Related Issues:
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Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
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Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[4]
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-
-
System-Related Issues:
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Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can cause band broadening and peak tailing.
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Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length to a minimum.[4] Ensure all fittings are properly connected to avoid dead volume.
-
-
Frequently Asked Questions (FAQs)
Q: What is an acceptable tailing factor?
A: The tailing factor (Tf), also known as the asymmetry factor, is a measure of peak symmetry. A Tf of 1.0 indicates a perfectly symmetrical peak. In general, a Tf between 0.9 and 1.2 is considered good. For quantitative analysis, a Tf of less than 1.5 is often required.[4]
Q: Can the metal complex nature of this compound contribute to peak tailing?
A: Yes, metal complex dyes can sometimes interact with the stationary phase or trace metals in the HPLC system, leading to peak tailing. Adding a competing agent, such as a low concentration of ammonium acetate (e.g., 10-20 mM), to the mobile phase can help to mask these interactions and improve peak shape.
Q: How often should I replace my HPLC column?
A: Column lifetime depends on usage, sample cleanliness, and mobile phase conditions. Monitor column performance by tracking backpressure, peak shape, and retention time. A significant increase in backpressure or a decline in peak symmetry and efficiency are indicators that the column may need to be replaced.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Method optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound standard.
- Dissolve in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of 1 mg/mL.
- Further dilute with the initial mobile phase to the desired working concentration (e.g., 10 µg/mL).
- Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (end-capped) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis at the maximum absorbance wavelength of this compound |
Note: The exact gradient profile may need to be optimized to achieve the best separation from any impurities.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A step-by-step workflow for troubleshooting peak tailing.
References
Interference mitigation in spectroscopic analysis of Acid Brown 425
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the spectroscopic analysis of Acid Brown 425.
Frequently Asked Questions (FAQs)
Q1: What is the typical maximum absorbance (λmax) for this compound?
The ultraviolet-visible absorption spectrum of this compound, a metal complex azo dye, typically shows characteristic absorption maxima in the visible region between 400 and 500 nanometers.[1] The presence of the azo linkages (-N=N-) and extended conjugation within the molecule are responsible for its color and absorption in this range.[1]
Q2: What are suitable solvents for the spectroscopic analysis of this compound?
This compound has moderate solubility in water, which can be enhanced at higher temperatures.[1] For spectroscopic analysis, deionized water is a common solvent. The presence of sulfonic and carboxylic acid groups contributes to its aqueous solubility.[1] Depending on the specific application, organic solvents may also be used, but it is crucial to assess potential solvent-dye interactions that could shift the absorption spectrum.
Q3: How does pH influence the spectroscopic analysis of this compound?
The spectrum of azo dyes like this compound can be pH-dependent. The molecule contains hydroxyl and carboxylic acid functional groups which can ionize at different pH values.[1] This can alter the electronic structure of the chromophore and lead to shifts in the maximum absorbance wavelength (λmax) and changes in the molar absorptivity. It is recommended to use a buffered solution to maintain a constant pH throughout the analysis to ensure reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during the spectroscopic analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or Non-Reproducible Readings | Sample instability, temperature fluctuations, or improper mixing. | Ensure the sample is stable under the experimental conditions. Use a temperature-controlled cuvette holder if necessary. Thoroughly mix all solutions before measurement. |
| Unexpected Peaks or High Background Noise | Contaminated solvent or cuvette, presence of scattering particles (turbidity), or interfering substances in the sample matrix. | Use high-purity solvents and clean cuvettes. Filter the sample to remove any particulate matter. Perform a background correction using a proper blank solution.[2] |
| Low Absorbance Signal | Sample concentration is too low, or the incorrect wavelength is being monitored. | Prepare a more concentrated sample if possible. Ensure the spectrophotometer is set to the λmax of this compound.[3] |
| Shifts in λmax | Changes in pH, solvent polarity, or the presence of interfering substances that interact with the dye. | Maintain a constant pH with a buffer. Use the same solvent for all samples and standards. Investigate potential matrix effects. |
| Noisy Spectrum in the UV Region | Use of a plastic or glass cuvette that absorbs UV light. | Use a quartz cuvette for measurements in the UV region (below 340 nm).[3] |
Interference Mitigation Protocols
Protocol 1: Background Correction for Matrix Effects
Spectral interferences can arise from other components in the sample matrix that absorb light at the same wavelength as this compound.[2]
Objective: To correct for background absorbance from the sample matrix.
Methodology:
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Prepare a "matrix blank" solution. This solution should contain all components of the sample matrix except for this compound.
-
Acquire the spectrum of the matrix blank. This will show the absorbance contribution of the matrix components.
-
Acquire the spectrum of the sample containing this compound.
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Subtract the matrix blank spectrum from the sample spectrum. The resulting spectrum will represent the absorbance of this compound alone.
Protocol 2: Standard Addition Method to Compensate for Matrix Effects
This method is useful when the sample matrix is complex and cannot be easily replicated in a blank.
Objective: To determine the concentration of this compound in a complex sample by accounting for matrix interferences.
Methodology:
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Take several equal volumes of the unknown sample.
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Add known, increasing amounts of a standard solution of this compound to all but one of these samples.
-
Dilute all samples to the same final volume.
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Measure the absorbance of each solution at the λmax of this compound.
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Plot the measured absorbance versus the concentration of the added standard.
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Extrapolate the linear regression line back to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original unknown sample.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for spectroscopic analysis.
References
Technical Support Center: Enhancing the Adsorption Capacity for Acid Brown 425
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the adsorption capacity of Acid Brown 425. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the adsorption of this compound?
A1: The adsorption process is primarily influenced by several key parameters:
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pH of the solution: The surface charge of the adsorbent and the ionization of the dye molecule are highly dependent on the pH. For acid dyes like this compound, adsorption is generally more favorable in acidic conditions.[1][2][3]
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Adsorbent properties: The nature of the adsorbent, including its surface area, pore size distribution, and the presence of functional groups, plays a crucial role.
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Adsorbent dose: An increase in the adsorbent dose generally leads to a higher percentage of dye removal due to the availability of more active sites.[4]
-
Initial dye concentration: The initial concentration of this compound affects the adsorption capacity. Higher initial concentrations can lead to a greater amount of dye adsorbed per unit mass of the adsorbent until the active sites are saturated.
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Temperature: The effect of temperature depends on the nature of the adsorption process. It can be either endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature).
-
Contact time: Adsorption is a time-dependent process, and it is essential to determine the equilibrium time for maximum removal.
Q2: What types of adsorbents are effective for the removal of acid dyes like this compound?
A2: A variety of adsorbents have been shown to be effective for the removal of acid dyes from aqueous solutions. These include:
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Activated Carbon: Due to its high surface area and porous structure, activated carbon is a widely used and effective adsorbent for various dyes.[5]
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Biochar: Derived from the pyrolysis of biomass, biochar is a cost-effective and environmentally friendly adsorbent.
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Clay Minerals: Natural and modified clays, such as bentonite, can exhibit good adsorption capacities for acid dyes.
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Industrial Byproducts: Materials like fly ash have been investigated as low-cost adsorbents.
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Biopolymers and Agricultural Waste: Chitosan, wheat bran, and other agricultural waste materials can be modified to enhance their adsorption capabilities for acid dyes.[2]
Q3: How can I determine the maximum adsorption capacity of my adsorbent for this compound?
A3: The maximum adsorption capacity is typically determined by conducting isotherm studies. The experimental data are fitted to various isotherm models, with the Langmuir and Freundlich models being the most common.
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Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.
-
Freundlich Isotherm: This model describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.
By analyzing the fit of these models to your experimental data, you can determine the theoretical maximum adsorption capacity (q_max) of your adsorbent.
Q4: What kinetic models can be used to describe the adsorption of this compound?
A4: The kinetics of adsorption describe the rate at which the dye is removed from the solution. Common kinetic models include:
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Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites.
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Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.
-
Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps.
The best-fit model can provide insights into the adsorption mechanism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low adsorption of this compound | Suboptimal pH: The pH of the solution significantly affects the surface charge of the adsorbent and the dye's ionization. For acid dyes, a pH that is too high can lead to electrostatic repulsion. | Optimize pH: Conduct experiments over a range of acidic pH values (e.g., pH 2-6) to determine the optimal pH for maximum adsorption. For instance, the optimal pH for Acid Brown 340 adsorption on a silica-based adsorbent was found to be 2.[2][3] |
| Insufficient contact time: Equilibrium may not have been reached. | Determine equilibrium time: Conduct kinetic studies by measuring the dye concentration at different time intervals to determine the time required to reach equilibrium. | |
| Low adsorbent dosage: The number of active sites may be insufficient for the dye concentration. | Increase adsorbent dose: Systematically increase the adsorbent dosage in your experiments to see if the removal efficiency improves. | |
| Adsorbent deactivation: The adsorbent may have lost its activity due to improper storage or handling. | Regenerate or use fresh adsorbent: If possible, regenerate the adsorbent according to established protocols. Otherwise, use a fresh batch of adsorbent. | |
| Inconsistent or non-reproducible results | Inaccurate solution preparation: Errors in preparing the stock solution or dilutions of this compound. | Verify concentrations: Double-check all calculations and use calibrated equipment for solution preparation. Prepare fresh solutions for each experiment. |
| Inhomogeneous adsorbent: The adsorbent material may not be uniform in particle size or composition. | Homogenize adsorbent: Sieve the adsorbent to obtain a uniform particle size. Ensure thorough mixing of the adsorbent before taking samples. | |
| Fluctuations in experimental conditions: Variations in temperature or agitation speed between experiments. | Maintain constant conditions: Use a temperature-controlled shaker or water bath to maintain a constant temperature. Ensure the agitation speed is consistent across all experiments. | |
| Difficulty in separating adsorbent from the solution | Fine adsorbent particles: The adsorbent particles may be too small, making separation by centrifugation or filtration difficult. | Use a higher centrifugal force or a finer filter: Increase the speed or duration of centrifugation. Use a membrane filter with a smaller pore size. |
| Adsorbent swells in solution: Some adsorbents may swell, leading to a gel-like consistency. | Consider a different separation technique: Explore alternative methods like sedimentation followed by decantation. | |
| UV-Vis spectrophotometer readings are unstable or inaccurate | Interference from adsorbent particles: Fine particles remaining in the supernatant can scatter light and interfere with absorbance readings. | Ensure complete separation: Centrifuge at a higher speed or for a longer duration. Filter the supernatant through a syringe filter (e.g., 0.45 µm) before analysis. |
| Incorrect wavelength of maximum absorbance (λmax): The λmax of this compound may shift slightly depending on the solution's pH. | Determine λmax at the experimental pH: Scan the UV-Vis spectrum of the dye solution at the specific pH of your experiment to determine the correct λmax for your measurements. | |
| Calibration curve is non-linear: The concentrations used for the calibration curve may be outside the linear range of the spectrophotometer. | Prepare a new calibration curve: Use a narrower range of concentrations that fall within the linear response range of the instrument. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following tables present data for other Acid Brown dyes as illustrative examples. Researchers should generate their own data for this compound.
Table 1: Comparison of Adsorption Capacities for Acid Brown Dyes on Various Adsorbents
| Adsorbent | Dye | Adsorption Capacity (mg/g) | Optimal pH | Temperature (°C) | Isotherm Model | Reference |
| Silica Monolith | Acid Brown 340 | Not specified | 2 | Not specified | Not specified | [2][6] |
| Surfactant Modified Fly Ash Granule | Acid Brown 75 | Significantly increased | Not specified | Not specified | Langmuir | [7] |
Table 2: Influence of Experimental Parameters on the Adsorption of Acid Brown 340 on Silica Monolith
| Parameter | Optimal Value |
| pH | 2 |
| Adsorbent Dose | 0.06 g |
| Contact Time | 75 min |
Note: This data is for Acid Brown 340 and should be used as a starting point for optimizing the adsorption of this compound.[2][6]
Experimental Protocols
Preparation of Adsorbate Stock Solution
-
Accurately weigh a specific amount of this compound dye powder.
-
Dissolve the dye in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).
-
Store the stock solution in a dark, cool place to prevent photodegradation.
-
Prepare working solutions of desired concentrations by diluting the stock solution with deionized water.
Batch Adsorption Experiments
-
Add a known amount of adsorbent to a series of flasks containing a fixed volume of this compound solution of a specific concentration.
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Place the flasks in a temperature-controlled shaker and agitate at a constant speed for a predetermined amount of time.
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the concentration of the remaining dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.
-
The amount of dye adsorbed per unit mass of adsorbent (q_e, in mg/g) can be calculated using the following equation:
q_e = (C_0 - C_e) * V / m
where:
-
C_0 is the initial dye concentration (mg/L)
-
C_e is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Determination of Optimal pH
-
Prepare a series of this compound solutions and adjust their pH to different values (e.g., 2, 3, 4, 5, 6, 7).
-
Add a fixed amount of adsorbent to each solution.
-
Agitate the solutions until equilibrium is reached.
-
Measure the final dye concentration in each solution.
-
Plot the adsorption capacity or percentage of dye removal versus pH to determine the optimal pH.
Mandatory Visualizations
Caption: Experimental workflow for studying the adsorption of this compound.
Caption: Troubleshooting logic for low adsorption of this compound.
References
Technical Support Center: Acid Brown 425 Staining
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Acid Brown 425 for optimal staining results. This guide includes frequently asked questions (FAQs), detailed troubleshooting, and experimental protocols to address common challenges encountered during the staining process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for this compound staining solutions?
For optimal results, the pH of the this compound staining solution should be in the acidic range, typically between 4.0 and 4.5 . Staining with an acid dye is more rapid and intense in acidic solutions because the low pH increases the number of positively charged amino groups on proteins in the tissue, which then bind to the negatively charged dye molecules.[1][2]
Q2: How do I prepare the this compound staining solution?
A typical starting concentration for the staining solution is 0.1% to 1.0% (w/v) of this compound in distilled or deionized water. The pH should be adjusted to the recommended range of 4.0-4.5 using a dilute acid, such as 1% acetic acid. It is crucial to ensure the dye is fully dissolved before use.
Q3: What is the recommended fixation method for tissues to be stained with this compound?
While specific fixation requirements for this compound have not been extensively documented for histological applications, a standard neutral-buffered formalin (NBF) fixation is a good starting point. For optimal results with acid dyes, it is important to ensure thorough fixation to preserve tissue morphology and protein structure.
Q4: How can I avoid precipitate formation in my staining solution?
Precipitate can form if the dye is not fully dissolved or if the solution has been stored for an extended period. To avoid this, prepare fresh staining solution for each use and filter it through a fine-gauge filter paper before applying it to the tissue sections. Storing stock solutions in a cool, dark place can also help to minimize precipitate formation.
Experimental Protocols
Preparation of this compound Staining Solution (0.5% w/v)
Materials:
-
This compound powder
-
Distilled or deionized water
-
1% Acetic Acid
-
pH meter or pH indicator strips
-
Volumetric flask
-
Stir plate and stir bar
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Weigh out 0.5 g of this compound powder and place it in a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled water to the flask.
-
Place a stir bar in the flask and stir on a stir plate until the dye is completely dissolved. Gentle warming may aid in dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Calibrate your pH meter and measure the pH of the solution.
-
Slowly add 1% acetic acid dropwise while stirring, and continue to monitor the pH until it reaches the desired range of 4.0-4.5.
-
Add distilled water to bring the final volume to 100 mL.
-
Filter the solution using filter paper to remove any undissolved particles.
-
Store the staining solution in a tightly capped bottle in a cool, dark place. It is recommended to use the solution within a few days of preparation.
Staining Protocol for Paraffin-Embedded Tissue Sections
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
0.5% this compound staining solution (pH 4.0-4.5)
-
1% Acetic acid solution (for differentiation, optional)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to water.
-
Staining: Immerse the slides in the 0.5% this compound staining solution for 5-10 minutes. The optimal staining time may vary depending on the tissue type and desired staining intensity, and should be determined empirically.
-
Rinsing: Briefly rinse the slides in a gentle stream of distilled water to remove excess stain.
-
Differentiation (Optional): If the staining is too intense, differentiate the slides by briefly immersing them in a 1% acetic acid solution for 10-30 seconds. Monitor the differentiation process microscopically to achieve the desired intensity.
-
Dehydration: Dehydrate the sections through a graded series of alcohols (70%, 95%, 100%).
-
Clearing: Clear the sections in xylene or a xylene substitute.
-
Mounting: Mount the coverslips using a compatible mounting medium.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Staining | Staining solution pH is too high. | Check the pH of your staining solution and adjust to the recommended range of 4.0-4.5 with a dilute acid (e.g., 1% acetic acid).[1] |
| Insufficient staining time. | Increase the incubation time of the tissue sections in the this compound solution. | |
| Dye concentration is too low. | Prepare a fresh staining solution with a higher concentration of this compound (e.g., increase from 0.5% to 1.0%). | |
| Inadequate deparaffinization. | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times during the deparaffinization step.[3] | |
| Overstaining | Staining time is too long. | Reduce the incubation time in the staining solution. |
| Dye concentration is too high. | Dilute the staining solution or prepare a new solution with a lower concentration of this compound. | |
| Insufficient differentiation. | If using a differentiation step, increase the time in the differentiating solution or use a slightly stronger acidic solution. | |
| Precipitate on Tissue Sections | Staining solution was not filtered. | Always filter the staining solution before use to remove any undissolved dye particles. |
| Staining solution is old or has been stored improperly. | Prepare fresh staining solution. If storing, keep it in a cool, dark place and use within a few days. | |
| Uneven Staining | Uneven application of staining solution. | Ensure the entire tissue section is completely covered with the staining solution during incubation. |
| Sections were allowed to dry out. | Keep the slides moist throughout the entire staining procedure. |
Visualizations
Caption: Experimental workflow for optimizing this compound staining.
Caption: Troubleshooting logic for common this compound staining issues.
References
Technical Support Center: Preventing Acid Brown 425 Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Acid Brown 425, maintaining its solubility in aqueous solutions is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions to address and prevent precipitation issues.
Troubleshooting Guide: Addressing Precipitation During Experiments
Q1: My this compound solution is cloudy and has formed a precipitate. What are the initial steps to identify the cause?
A1: Precipitation of this compound can be attributed to several factors. Begin by systematically evaluating the following parameters of your solution:
-
pH: this compound's solubility is highly dependent on pH. A 10 g/L solution of this compound in water typically has a pH between 8.5 and 9.5 at 20°C[1]. Precipitation is more likely to occur in acidic conditions.
-
Temperature: The solubility of this compound increases with temperature[1]. If the solution has cooled significantly, this may be the cause.
-
Concentration: Exceeding the solubility limit at a given temperature and pH will lead to precipitation.
-
Presence of Electrolytes: The addition of salts can decrease the solubility of acid dyes.
To systematically troubleshoot this issue, you can follow the decision-making workflow below.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q2: What is the optimal pH for dissolving this compound?
A2: An alkaline pH range of 8.5 to 9.5 is optimal for dissolving and maintaining the solubility of this compound in aqueous solutions at room temperature[1].
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of this compound in water increases with temperature. At 60°C, its solubility is 40 g/L[1]. For preparing stock solutions, gentle warming can aid dissolution.
Q4: Can I add salt to my this compound solution?
A4: It is generally not recommended to add high concentrations of electrolytes (salts) to solutions of acid dyes, as this can decrease their solubility and promote precipitation.
Q5: Are there any additives that can help prevent precipitation?
A5: Yes, co-solvents and non-ionic surfactants can be used to improve the solubility and stability of this compound solutions.
-
Urea: Can be used as a hydrotrope to increase the solubility of the dye.
-
Non-ionic Surfactants: These can prevent the aggregation of dye molecules, which is a precursor to precipitation.
Q6: What is the correct procedure for preparing a stock solution of this compound?
A6: A detailed protocol for preparing a stable stock solution is provided in the Experimental Protocols section below. The key steps involve creating a paste of the dye powder with a small amount of warm, alkaline water before diluting to the final volume.
Data Presentation
Table 1: Solubility of this compound
| Temperature (°C) | pH | Solubility (g/L) |
| 20 | 8.5 - 9.5 | >10 |
| 60 | Not Specified | 40[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 g/L this compound Stock Solution
This protocol describes the preparation of a stable 10 g/L stock solution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Sodium hydroxide (NaOH) or a suitable alkaline buffer (e.g., Tris-HCl, pH 8.5)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Weighing scale
Procedure:
-
Prepare the Alkaline Solvent: Prepare a sufficient volume of deionized water adjusted to pH 8.5-9.5 with 0.1 M NaOH or prepare a suitable alkaline buffer.
-
Weigh the Dye: Accurately weigh the required amount of this compound powder. For a 100 mL stock solution, you will need 1.0 g.
-
Create a Paste: Place the weighed powder in a beaker. Add a small volume of the warm (40-50°C) alkaline solvent (e.g., 5-10 mL) to the powder.
-
Form a Slurry: Use a spatula to mix the powder and solvent to form a smooth, lump-free paste. This "pasting" step is crucial for efficient dissolution.
-
Gradual Dilution: While continuously stirring with a magnetic stirrer, slowly add the remaining volume of the warm alkaline solvent to the paste.
-
Complete Dissolution: Continue stirring until the dye is completely dissolved. The solution should be clear with no visible particles.
-
Final Volume Adjustment: Transfer the dissolved dye solution to a volumetric flask and bring it to the final volume with the alkaline solvent.
-
Storage: Store the stock solution in a well-sealed container, protected from light. If stored at low temperatures, some dye may precipitate out. Gentle warming and stirring will be required to redissolve it before use.
The following diagram illustrates the workflow for preparing a stable this compound solution.
Caption: Workflow for preparing a stable this compound solution.
References
Technical Support Center: Stabilizing Acid Brown 425 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Acid Brown 425 solutions to ensure their long-term stability and performance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic azo metal complex dye.[1][2] It is commonly used in the textile, leather, and paper industries.[3] For laboratory applications, it is essential to understand its chemical and physical properties, which are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 119509-49-8 | [4] |
| Molecular Formula | C20H16N4O7S | [3] |
| Molecular Weight | 456.43 g/mol | [3] |
| Appearance | Brown Powder | [1] |
| Solubility in Water | 40 g/L at 60°C | [5] |
| pH of 1% Solution | 8.5 - 9.5 at 20°C | [3][5] |
Q2: What is the recommended procedure for preparing a stable stock solution of this compound?
To ensure consistency and minimize handling of the powdered dye, it is recommended to prepare a 1% (w/v) stock solution. A detailed protocol is provided in the "Experimental Protocols" section below. This concentration is a common starting point for many applications.
Q3: What are the optimal storage conditions for this compound solutions?
For long-term stability, this compound solutions should be stored in a cool, dry, and dark place.[6] Light exposure can lead to photodegradation of azo dyes.[2][7] It is advisable to use amber glass bottles to minimize light transmission. While some sources suggest a shelf life of up to 6 months for acid dye stock solutions, it is best practice to prepare fresh solutions more frequently or validate the stability for your specific storage conditions.
Q4: How does pH affect the stability and solubility of this compound solutions?
The solubility of this compound is pH-dependent due to its ionizable functional groups.[3] The dye exhibits higher solubility in slightly alkaline conditions. A 1% solution of this compound in water will have a pH between 8.5 and 9.5.[3][5] Adjusting the pH outside of this range may lead to precipitation or degradation. It is crucial to maintain a consistent pH for reproducible experimental results.
Q5: Can I freeze this compound solutions for long-term storage?
While freezing can extend the shelf life of some dye solutions, it is important to consider that freeze-thaw cycles can potentially lead to precipitation or changes in the solution's properties. If you choose to freeze your stock solution, it is recommended to aliquot it into smaller, single-use volumes to avoid repeated freezing and thawing. A stability study is recommended to validate this storage method for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Problem 1: Precipitation or Cloudiness in the Solution
-
Possible Causes:
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of the dye, leading to precipitation.[8]
-
pH Imbalance: A significant shift in the pH of the solution can cause the dye to become insoluble.[7][8]
-
High Concentration: Exceeding the solubility limit of the dye in the chosen solvent.
-
Contamination: Introduction of ions from hard water or other sources can react with the dye.[8]
-
-
Solutions:
-
Gently warm the solution while stirring to see if the precipitate redissolves.
-
Verify the pH of the solution and adjust it to the optimal range (typically 8.5-9.5 for a 1% solution) if necessary.
-
Prepare a more dilute solution.
-
Use deionized or distilled water for solution preparation.[8]
-
Filter the solution through a fine-mesh filter to remove any undissolved particles before use.[8]
-
Problem 2: Color Fading or Change in Absorbance
-
Possible Causes:
-
Photodegradation: Exposure to light, especially UV light, can break down the azo bonds in the dye molecule, leading to a loss of color.[2][7]
-
Chemical Degradation: Contact with strong oxidizing or reducing agents can destroy the dye.[5]
-
pH Shift: Extreme changes in pH can alter the chromophore of the dye.
-
-
Solutions:
-
Always store solutions in amber bottles or in the dark.
-
Ensure the dye solution does not come into contact with incompatible chemicals.
-
Buffer the solution to maintain a stable pH if necessary for your application.
-
Problem 3: Inconsistent Experimental Results
-
Possible Causes:
-
Solution Instability: Using a degraded or improperly stored stock solution.
-
Inaccurate Concentration: Errors in the initial preparation of the stock solution.
-
Precipitation: Undetected micro-precipitation affecting the effective concentration of the dye.
-
-
Solutions:
-
Prepare fresh stock solutions regularly and follow proper storage guidelines.
-
Carefully weigh the dye powder and measure the solvent volume during preparation.
-
Visually inspect the solution for any signs of precipitation before each use.
-
Perform a quick absorbance measurement on a spectrophotometer to check the consistency of the stock solution.
-
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) this compound Stock Solution
-
Materials:
-
This compound powder
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Weighing paper/boat
-
Spatula
-
Analytical balance
-
-
Procedure:
-
Accurately weigh 1.00 g of this compound powder.
-
Transfer the powder to the volumetric flask.
-
Add approximately 50 mL of deionized water to the flask.
-
Place the magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is completely dissolved. Gentle warming (to a maximum of 60°C) can aid dissolution.[5]
-
Once dissolved, allow the solution to cool to room temperature.
-
Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, clearly labeled amber glass bottle for storage.
-
Protocol 2: Accelerated Stability Study for this compound Solutions
This protocol provides a framework for users to determine the stability of their this compound solutions under their specific laboratory conditions.
-
Objective: To evaluate the stability of a 1% this compound solution under different storage conditions (e.g., room temperature, refrigerated, and frozen) over a defined period.
-
Materials:
-
Freshly prepared 1% this compound stock solution
-
Multiple amber glass vials
-
UV-Vis spectrophotometer
-
Cuvettes
-
Pipettes
-
-
Procedure:
-
Aliquot the freshly prepared 1% this compound solution into several amber glass vials.
-
Designate sets of vials for each storage condition to be tested (e.g., Room Temperature (20-25°C), Refrigerated (2-8°C), and Frozen (-20°C)).
-
At Time 0, take an initial absorbance reading of the solution at its maximum absorbance wavelength (λmax). This will serve as the baseline.
-
Store the vials under their designated conditions.
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the refrigerated and frozen samples to equilibrate to room temperature.
-
Visually inspect for any signs of precipitation or color change.
-
Measure the absorbance of each sample at λmax.
-
Calculate the percentage of degradation as follows: % Degradation = [(Absorbance_Time0 - Absorbance_TimeX) / Absorbance_Time0] * 100
-
-
Data Presentation: Record the results in a table for easy comparison.
Table 2: Example of Accelerated Stability Data Log
| Time Point | Storage Condition | Visual Observation | Absorbance at λmax | % Degradation |
| 0 | - | Clear, brown | 1.000 | 0% |
| 1 Week | Room Temperature | Clear, brown | 0.995 | 0.5% |
| 1 Week | Refrigerated | Clear, brown | 0.998 | 0.2% |
| 1 Week | Frozen | Clear, brown | 0.999 | 0.1% |
| ... | ... | ... | ... | ... |
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound solutions.
Caption: Logical troubleshooting workflow for common issues with this compound solutions.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 119509-49-8 [smolecule.com]
- 4. This compound | 119509-49-8 [chemicalbook.com]
- 5. dyespigments.net [dyespigments.net]
- 6. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinadyeingmachines.com [chinadyeingmachines.com]
Technical Support Center: Quantification of Acid Brown 425
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of Acid Brown 425.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of this compound quantification by LC-MS?
A1: The matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either signal suppression or enhancement, which compromises the accuracy, precision, and reproducibility of a quantitative method.[1] The complexity of the sample matrix, the specific sample preparation techniques used, and the chromatographic and mass spectrometric conditions all influence the extent of the matrix effect.[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using a post-extraction spike method.[2] This involves comparing the signal response of this compound in a neat solution (solvent) to its response in a sample matrix that has been spiked with the analyte after the extraction process. A significant difference in the signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[4] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement.[4][5]
Q3: What are the common sources of matrix effects in bioanalytical or environmental samples containing this compound?
A3: Common sources of matrix effects include salts, endogenous lipids, proteins, and other small molecules present in the sample. For instance, in the analysis of this compound in wastewater or biological fluids like plasma, co-extracted organic and inorganic compounds can interfere with the ionization process in the mass spectrometer's source. The physicochemical properties of this compound itself will also influence its susceptibility to these interferences.
Troubleshooting Guides
Issue 1: Poor recovery and inconsistent results for this compound.
Possible Cause: Significant ion suppression due to matrix components co-eluting with the analyte.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.
-
Solid-Phase Extraction (SPE): Develop a robust SPE method. Experiment with different sorbent chemistries (e.g., reversed-phase, ion-exchange) and elution solvents to selectively isolate this compound.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to maximize the partitioning of this compound into the organic phase while leaving interfering compounds in the aqueous phase.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): For complex matrices like food or soil, the QuEChERS method can be an effective cleanup technique.[6]
-
-
Chromatographic Separation: Improve the separation of this compound from matrix interferences.
-
Column Chemistry: Test different HPLC/UHPLC column chemistries (e.g., C18, Phenyl-Hexyl, HILIC) to alter selectivity.
-
Gradient Optimization: Modify the mobile phase gradient to increase the resolution between this compound and any interfering peaks.
-
-
Sample Dilution: A simple yet effective approach is to dilute the sample extract.[5] This reduces the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte. However, ensure that the diluted concentration of this compound remains above the limit of quantification.
Issue 2: Signal enhancement leading to overestimation of this compound concentration.
Possible Cause: Co-eluting matrix components are enhancing the ionization of this compound.
Troubleshooting Steps:
-
Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[7] This helps to compensate for the signal enhancement as the standards and samples will experience similar matrix effects.
-
Use an Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound.[4] The SIL internal standard will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used as a co-eluting internal standard.[4]
-
Standard Addition Method: This method involves adding known amounts of a standard solution of this compound to the sample.[8] A calibration curve is then generated from the spiked samples, and the original concentration is determined by extrapolation. This approach is particularly useful when a blank matrix is not available.[8]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare a Neat Standard Solution: Dissolve a known amount of this compound reference standard in the initial mobile phase solvent to prepare a stock solution. Further dilute this stock to a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using your developed sample preparation method.
-
Prepare the Post-Extraction Spiked Sample: Add a small volume of the this compound stock solution to the blank matrix extract to achieve the same final concentration as the neat standard solution.
-
Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using the LC-MS/MS method.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Method Validation for this compound Quantification
Method validation ensures that the analytical method is suitable for its intended purpose.[9] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify this compound in the presence of other components in the sample.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of this compound within a given range.[11]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Quantitative Data Summary
Table 1: Comparison of Recovery and Matrix Effect with Different Sample Preparation Techniques for this compound in Human Plasma
| Sample Preparation Method | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85.2 | 8.5 | 65.7 (Suppression) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92.8 | 6.2 | 88.3 (Suppression) |
| Solid-Phase Extraction (C18) | 98.5 | 4.1 | 97.2 (Minimal Effect) |
Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for matrix effects.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. docs.bvsalud.org [docs.bvsalud.org]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. usp.org [usp.org]
Optimizing reaction conditions for Acid Brown 425 synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Acid Brown 425.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis pathway for this compound?
This compound is a metal-complex azo dye. Its synthesis is a multi-step process that involves three key stages:
-
Diazotization: An aromatic primary amine, anthranilic acid, is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures.[1]
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, resorcinol, to form the azo dye.[1]
-
Metal Complexation: The final step involves the formation of a stable chromium complex with the azo dye, which enhances the dye's fastness properties.[1]
Q2: What are the critical reaction parameters to control during the synthesis?
Successful synthesis of this compound hinges on the precise control of several parameters:
-
Temperature: The diazotization reaction is highly temperature-sensitive and should be maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt.[1][2][3]
-
pH: The pH must be carefully controlled throughout the synthesis. An acidic medium is required for diazotization, while the coupling reaction is typically carried out under neutral to slightly alkaline conditions.[4]
-
Purity of Intermediates: The purity of the starting materials, anthranilic acid and resorcinol, is crucial for obtaining a high-quality product and minimizing side reactions.[]
Q3: What are some common safety precautions to take during the synthesis?
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
The synthesis should be carried out in a well-ventilated fume hood.[6]
-
Azo dyes are considered mildly toxic, and direct contact with the skin should be avoided.[2]
-
Diazonium salts can be explosive in a dry state. Always handle them in solution and avoid isolation of the solid salt.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the azo dye | Decomposition of the diazonium salt: The temperature during diazotization was too high (above 5°C). The diazonium salt solution was stored for too long before the coupling reaction.[2][3] | Maintain the temperature of the diazotization reaction strictly between 0-5°C using an ice bath. Use the diazonium salt solution immediately after its preparation. |
| Incorrect pH for coupling: The pH of the coupling reaction mixture was not optimal. | Adjust the pH of the coupling reaction mixture to the recommended range (typically neutral to slightly alkaline) using a suitable base (e.g., sodium carbonate or sodium hydroxide solution). Monitor the pH throughout the addition of the diazonium salt. | |
| Impure reactants: The purity of anthranilic acid or resorcinol was low. | Use high-purity starting materials. If necessary, recrystallize or purify the reactants before use. | |
| Formation of a dark, tarry precipitate instead of a fine powder | Side reactions: Uncontrolled temperature or pH can lead to the formation of byproducts. | Ensure precise control over temperature and pH at each step. Slow, controlled addition of reagents can also minimize side reactions. |
| Precipitation of the coupling component: The coupling component (resorcinol) may precipitate out if the conditions are not optimal. | Ensure the coupling component is fully dissolved before adding the diazonium salt. The addition of the diazonium salt solution should be slow and with efficient stirring.[2] | |
| The final product has a different color than expected | Presence of impurities: Side products or unreacted starting materials can affect the color of the final dye.[3] | Purify the crude product by washing with appropriate solvents to remove impurities. Recrystallization may also be necessary. |
| Incomplete metal complexation: The reaction conditions for metal complexation (temperature, pH, reaction time) were not optimal. | Ensure the metallization step is carried out at the recommended temperature and pH for a sufficient amount of time to ensure complete complex formation. | |
| Difficulty in filtering the product | Very fine particle size: The precipitated dye may be too fine, clogging the filter paper.[7] | Allow the precipitate to settle and the mother liquor to become clear before filtration. Using a different type of filter paper or a filter aid might also help. Adding ice to the solution can sometimes help to solidify the dye into larger particles.[7] |
Experimental Protocols
Diazotization of Anthranilic Acid
Materials:
-
Anthranilic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of anthranilic acid in a solution of distilled water and concentrated hydrochloric acid.
-
Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5°C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold anthranilic acid solution while maintaining the temperature between 0-5°C and stirring continuously.
-
After the complete addition of sodium nitrite, continue stirring the mixture for an additional 15-20 minutes at the same temperature to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Azo Coupling Reaction
Materials:
-
Diazonium salt solution (from the previous step)
-
Resorcinol
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Distilled water
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of resorcinol in a dilute solution of sodium carbonate or sodium hydroxide in distilled water.
-
Cool this solution in an ice bath to 0-5°C.
-
Slowly and with vigorous stirring, add the freshly prepared cold diazonium salt solution to the cold resorcinol solution.
-
Maintain the temperature of the reaction mixture at 0-5°C throughout the addition.
-
After the complete addition, continue to stir the reaction mixture for about 30-60 minutes in the ice bath. The azo dye will precipitate out of the solution.
Metal Complexation
Materials:
-
Azo dye precipitate (from the previous step)
-
Chromium(III) salt (e.g., chromium(III) chloride or chromium(III) sulfate)
-
Distilled water
Procedure:
-
Filter the precipitated azo dye from the coupling reaction mixture and wash it with cold distilled water.
-
Resuspend the washed azo dye in distilled water.
-
Prepare a solution of the chromium(III) salt in distilled water.
-
Add the chromium salt solution to the azo dye suspension.
-
Heat the mixture to a specific temperature (e.g., 80-100°C) and maintain it for a defined period (e.g., 1-2 hours) with continuous stirring to facilitate the formation of the metal complex.
-
After the reaction is complete, allow the mixture to cool. The this compound dye will precipitate.
-
Filter the final product, wash it thoroughly with hot water to remove any unreacted salts, and then dry it in an oven at a suitable temperature.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Diazotization | Azo Coupling | Metal Complexation |
| Temperature | 0-5°C | 0-5°C | 80-100°C |
| pH | Acidic (pH 1-2) | Neutral to slightly alkaline (pH 7-8) | Varies depending on the specific protocol |
| Key Reagents | Anthranilic acid, NaNO₂, HCl | Diazonium salt, Resorcinol, Na₂CO₃/NaOH | Azo dye, Chromium(III) salt |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Improving the photostability of Acid Brown 425 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the photostability of Acid Brown 425 in their experiments.
Troubleshooting Guide: Common Photostability Issues
| Issue | Potential Cause | Recommended Solution |
| Rapid fading of this compound solution upon light exposure | Inherent photosensitivity of the azo dye structure. | Incorporate a UV absorber into the solution. See Experimental Protocol 1. |
| Presence of reactive oxygen species (ROS) in the solvent. | Deoxygenate the solvent or add a radical scavenger/antioxidant. | |
| Use of a solvent that promotes photodegradation. | If possible, switch to a less reactive, non-aqueous solvent. A mixture of methanol and ethylene glycol has been shown to stabilize some dye solutions. | |
| Color change or degradation of this compound on a solid substrate (e.g., polymer film, fabric) | The substrate itself is not UV stable and its degradation products are reacting with the dye. | Apply a UV-protective coating to the substrate or incorporate a UV stabilizer into the substrate material. |
| Insufficient concentration of a UV stabilizer. | Increase the concentration of the UV absorber in the coating or after-treatment solution. See Experimental Protocol 2. | |
| Inconsistent results in photostability experiments | Fluctuations in the light source intensity. | Calibrate the light source regularly and use a radiometer to ensure consistent irradiance. |
| Variations in temperature and humidity. | Control the environmental conditions of the experiment using a climate-controlled chamber. | |
| The pH of the solution can affect the stability of the dye. | Buffer the solution to maintain a constant pH throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is a metal-complex azo dye. Azo dyes are known for their vibrant colors but can be susceptible to fading and degradation upon exposure to ultraviolet (UV) and visible light. This lack of photostability can lead to inaccurate experimental results, particularly in applications where the dye is used as a tracer, marker, or in photosensitive assays.
Q2: How do UV absorbers work to protect this compound?
UV absorbers are compounds that preferentially absorb harmful UV radiation and dissipate the energy as less damaging thermal energy. This process reduces the amount of UV radiation that reaches the this compound molecules, thereby inhibiting the photochemical reactions that lead to fading and degradation. Common classes of UV absorbers include benzotriazoles and benzophenones.
Q3: What are the main degradation pathways for azo dyes like this compound?
The photodegradation of azo dyes is a complex process that can involve several pathways. A key step is often the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. This can be initiated by the absorption of UV light, leading to the formation of reactive excited states. In the presence of oxygen and water, highly reactive species such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻) can be generated. These radicals can attack the dye molecule, leading to the breakdown of the chromophore and the formation of smaller, colorless by-products, including hydroxylated derivatives and aromatic amines.
Q4: Can I use antioxidants to improve the photostability of this compound?
Yes, antioxidants and radical scavengers can be effective in improving photostability. Since a major degradation pathway involves reactive oxygen species, compounds that can quench these radicals will help to protect the dye molecule. Ascorbic acid (Vitamin C) and Butylated Hydroxytoluene (BHT) are examples of antioxidants that can be used.
Q5: Are there any storage recommendations to maintain the stability of this compound solutions?
To prolong the shelf-life of this compound solutions, they should be stored in amber glass bottles or other containers that block UV light. Storing solutions at a low temperature (e.g., 4°C) in a refrigerator can also help to slow down potential degradation reactions.
Experimental Protocols
Experimental Protocol 1: Preparation of a Photostabilized this compound Solution
This protocol describes how to prepare a solution of this compound with an added UV absorber to enhance its photostability.
Materials:
-
This compound
-
Solvent (e.g., deionized water, ethanol)
-
Benzotriazole-based UV absorber (e.g., 2-(2-hydroxy-5-methylphenyl)benzotriazole)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Prepare the UV Absorber Stock Solution:
-
Accurately weigh a desired amount of the benzotriazole UV absorber.
-
Dissolve the UV absorber in a small amount of a suitable organic solvent (e.g., ethanol) as they may have low water solubility.
-
Once dissolved, dilute to the final desired concentration (e.g., 4 g/L) with the primary experimental solvent.
-
-
Prepare the this compound Stock Solution:
-
Accurately weigh the required amount of this compound to achieve the desired final concentration in your experiment.
-
Dissolve the dye in the prepared UV absorber solution.
-
Use a magnetic stirrer to ensure the dye and stabilizer are completely dissolved and the solution is homogeneous.
-
-
Control Solution:
-
Prepare a control solution of this compound at the same concentration but without the UV absorber.
-
-
Photostability Testing:
-
Expose both the stabilized and control solutions to a calibrated light source (e.g., a xenon arc lamp simulating sunlight) for a defined period.
-
At regular intervals, take aliquots from each solution and measure their absorbance at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Calculate the percentage of dye remaining to quantify the improvement in photostability.
-
Experimental Protocol 2: Photostability Testing on a Solid Substrate
This protocol outlines a method for evaluating the photostability of this compound applied to a solid substrate, such as a polymer film or textile.
Materials:
-
This compound solution
-
Substrate material (e.g., cotton fabric, polymer film)
-
UV absorber solution (e.g., 4 g/L benzophenone derivative in an appropriate solvent)
-
Control solution (solvent without UV absorber)
-
Shallow trays
-
Xenon arc lamp or other controlled light source
-
Spectrophotometer with a reflectance attachment or a colorimeter
Procedure:
-
Substrate Preparation:
-
Cut the substrate into uniform samples.
-
Apply the this compound solution to the substrate samples uniformly (e.g., by dipping, spin-coating, or inkjet printing) and allow them to dry completely in the dark.
-
-
Application of UV Absorber:
-
Immerse half of the dyed substrate samples in the UV absorber solution for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
Immerse the other half of the dyed samples in the control solution (solvent only) for the same duration and at the same temperature.
-
Allow all samples to air dry completely in a dark, well-ventilated area.
-
-
Light Exposure:
-
Mount the treated and control samples in a sample holder.
-
Expose the samples to a calibrated light source for a predetermined duration. It is recommended to partially cover a section of each sample to serve as an unexposed reference.
-
-
Color Measurement:
-
Measure the color of the exposed and unexposed areas of each sample using a spectrophotometer or colorimeter.
-
Calculate the color difference (ΔE) between the exposed and unexposed areas for both the stabilized and control samples. A smaller ΔE value for the stabilized sample indicates improved photostability.
-
Quantitative Data
The following table summarizes representative data on the improvement of photostability of a pigmented system when a UV stabilizer is incorporated. While this data is for a pigmented elastomer, it illustrates the type of quantitative improvement that can be expected when using UV absorbers.
| Pigment | UV Stabilizer | Exposure Time (hours) | ΔE* (Color Change) |
| Red | None (Control) | 500 | 5.19 |
| Red | Chimassorb 81 (Benzophenone) | 500 | 3.66 |
| Yellow | None (Control) | 500 | 4.99 |
| Yellow | Chimassorb 81 (Benzophenone) | 500 | 2.81 |
A lower ΔE value indicates less color change and therefore, greater photostability.*
Visualizations
Experimental Workflow for Improving Photostability
Caption: Workflow for evaluating the improvement of this compound photostability.
Logical Relationship of Photostabilization Components
Caption: Role of a UV absorber in protecting this compound from UV radiation.
Simplified Photodegradation Pathway of an Azo Dye
Technical Support Center: Disposal of Acid Brown 425 Waste
This guide provides best practices, troubleshooting, and frequently asked questions regarding the safe disposal of waste containing Acid Brown 425 (CAS No: 119509-49-8). The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: This document provides general guidance. Always prioritize your institution's Environmental Health and Safety (EHS) protocols and consult the official Safety Data Sheet (SDS) for this compound before handling or disposing of waste. Regulations can vary by location.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a brown, powdered solid classified as an azo metal complex dye.[3] It is soluble in water (40 g/L at 60°C) and is primarily used for dyeing textiles (wool, silk, nylon), leather, and paper.[4][5][6][7] According to available Safety Data Sheets (SDS), this compound is considered non-toxic and non-hazardous, with a low acute oral toxicity (LD50/oral/rat: >2000 mg/kg).[4] It is not reported to be a primary skin or mucous membrane irritant.[4] However, users should always avoid direct contact and inhalation of dust by using appropriate personal protective equipment.[4][8]
Q2: Is waste containing this compound considered regulated hazardous waste?
Based on the available SDS, this compound itself is not classified as a hazardous chemical.[4] However, waste is regulated based on its characteristics (ignitability, corrosivity, reactivity, toxicity) and composition.[9] If your this compound waste is mixed with regulated solvents or exhibits hazardous characteristics (e.g., it is in a highly acidic solution, making it corrosive), it must be managed as hazardous waste according to regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[1][9]
Q3: What is the first step for managing this compound waste in the lab?
The first and most critical step is waste segregation at the point of generation.[9]
-
Collect: Collect waste in a designated, chemically compatible container.[1][10] Plastic containers are often preferred.[1]
-
Label: Clearly label the container with its full chemical contents, including "this compound," concentrations, and any other components (e.g., "Aqueous solution of this compound in 1M Hydrochloric Acid").
-
Store: Keep the waste container closed and store it in a designated satellite accumulation area within the lab, which must be at or near the point of generation.[1][11]
Q4: Can I dispose of aqueous solutions of this compound down the drain?
No. Even though the dye itself has low toxicity, disposal of dyes and other chemicals down the sanitary sewer is broadly prohibited by laboratory safety standards and environmental regulations.[9][12] Azo dyes are known environmental pollutants that are resistant to biodegradation and can harm aquatic ecosystems.[13][14] All chemical waste, including dye solutions, should be collected for proper disposal through your institution's EHS department.
Q5: What are the officially recommended disposal methods for this compound?
The SDS for this compound recommends the following methods in order of preference[4]:
-
Recycle or Rework: If feasible within your process.
-
Incineration: Burn the material at an authorized and licensed hazardous waste facility.
-
Treatment: Process the waste at an acceptable waste treatment facility.
For a research laboratory, this means collecting the waste for pickup by your institution's EHS office, which will consolidate it for transport to a licensed disposal facility.[1][15]
Data Summary Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 119509-49-8 | [3][4][16][17] |
| Chemical Class | Azo Metal Complex | [3] |
| Physical Form | Brown Powder | [3][4] |
| Molecular Weight | 456.43 g/mol | [7] |
| Water Solubility | 40 g/L (at 60°C) | [4][7] |
| Bulk Density | 450 - 500 kg/m ³ | [4][7] |
| Acute Oral Toxicity | LD50 > 2000 mg/kg (Rat) |[4] |
Table 2: Personal Protective Equipment (PPE) for Handling this compound Waste
| Protection Type | Recommended Equipment | Rationale & Source |
|---|---|---|
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust.[4][8] |
| Hand Protection | Chemically compatible gloves (e.g., Nitrile). | Avoids direct skin contact.[4][8][12] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[12][18] |
| Respiratory | Use in a well-ventilated area. An approved dust respirator is needed if dustiness is excessive. | Avoids inhalation of dye particles.[4][8] |
Visual Guides (Diagrams)
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. online.remondis.com.au [online.remondis.com.au]
- 3. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 4. dyespigments.net [dyespigments.net]
- 5. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 6. sdinternational.com [sdinternational.com]
- 7. Buy this compound | 119509-49-8 [smolecule.com]
- 8. chembk.com [chembk.com]
- 9. danielshealth.com [danielshealth.com]
- 10. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 11. epa.gov [epa.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. azocleantech.com [azocleantech.com]
- 14. mdpi.com [mdpi.com]
- 15. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 16. This compound | CAS#:119509-49-8 | Chemsrc [chemsrc.com]
- 17. chemwhat.com [chemwhat.com]
- 18. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
Factors affecting the reproducibility of Acid Brown 425 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Acid Brown 425. The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound is a synthetic azo metal complex dye.[1] In an industrial context, it is primarily used for dyeing textiles like wool and silk, as well as leather.[2] For researchers, its properties make it potentially useful in various laboratory applications that involve staining or colorimetric quantification. While specific research applications for this compound are not widely documented, its chemical class (azo dye) suggests potential use in:
-
Histological Staining: Visualizing specific tissue components.
-
Cell-Based Assays: As a component in viability or cytotoxicity assays.
-
Spectrophotometric Quantification: As a standard for colorimetric measurements.
Q2: What are the key chemical and physical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its proper use in experiments. Key quantitative data is summarized in the table below.
Q3: How should this compound be stored to ensure its stability?
To maintain the integrity and performance of this compound, it should be stored under the following conditions:
-
The product is stable and no decomposition is expected under normal storage conditions.[3]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Avoid direct contact with strong reducing or oxidizing agents, as they can destroy the dye.[3]
Q4: What are the safety precautions for handling this compound?
While considered non-toxic, good laboratory practices should always be followed[3]:
-
Avoid direct contact with skin and eyes.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
If there is a risk of generating dust, use a respirator or mouth filter.[3]
-
In case of contact, wash the affected area thoroughly with water.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 119509-49-8 | [1][4] |
| Chemical Class | Azo Metal Complex | [1] |
| Molecular Formula | C20H16N4O7S | [4][5] |
| Molecular Weight | 456.43 g/mol | [4][5] |
| Physical Appearance | Brown Powder | |
| Solubility in Water | 40 g/L (at 60 °C) | [3] |
| Bulk Density | 450 - 500 kg/m ³ | [3] |
| Dye Content | >98% |
Experimental Protocols
Below is a hypothetical, detailed protocol for a common research application—quantification of a soluble substance using spectrophotometry—adapted for this compound. This serves as a template that should be optimized for specific experimental needs.
Protocol: Quantification of a Soluble Analyte using this compound as a Colorimetric Indicator
1. Objective: To determine the concentration of an unknown analyte in a solution by creating a standard curve for this compound.
2. Materials:
-
This compound powder
-
Distilled or deionized water
-
Appropriate buffer solution for your experiment
-
Volumetric flasks and pipettes
-
Spectrophotometer and cuvettes
-
Vortex mixer
3. Procedure:
-
Preparation of Stock Solution (1 mg/mL):
-
Weigh out 10 mg of this compound powder.
-
Dissolve the powder in 10 mL of the appropriate buffer in a 15 mL conical tube.
-
Vortex thoroughly to ensure complete dissolution. This is your stock solution.
-
-
Preparation of Standard Solutions:
-
Label a series of microcentrifuge tubes or a 96-well plate for your standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).
-
Perform serial dilutions from your stock solution to prepare the standards in your experimental buffer.
-
-
Measurement:
-
Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.
-
Set the wavelength to the absorbance maximum of this compound (this should be determined by running a scan from 400-700 nm; for this example, we will assume it is 490 nm).
-
Use your buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of your standard solutions and your unknown sample.
-
-
Data Analysis:
-
Plot the absorbance values of your standards against their known concentrations.
-
Generate a linear regression line (standard curve).
-
Use the equation of the line to calculate the concentration of your unknown sample based on its absorbance.
-
Troubleshooting Guides
Issue 1: Poor Reproducibility - Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Dye Concentration | Always prepare fresh stock solutions. Ensure the dye is fully dissolved before making dilutions. Vortex and visually inspect for particulates. |
| pH Variations | The pH of your buffer can affect the color and absorbance of the dye. Ensure the pH is consistent across all experiments. |
| Temperature Fluctuations | Temperature can influence reaction rates and dye solubility. Perform experiments at a consistent room temperature or in a temperature-controlled environment. |
| Instrument Drift | Always allow the spectrophotometer to warm up sufficiently before taking readings. Re-blank the instrument periodically during long experiments. |
Issue 2: Staining Issues - Uneven or Weak Staining
| Potential Cause | Recommended Solution |
| Incomplete Dye Solubilization | "Freckling" or spots of concentrated color can be caused by undissolved dye particles.[5] Filter the staining solution before use. Ensure the dye is fully dissolved in the solvent, gently heating if necessary (check for temperature stability). |
| Insufficient Incubation Time | Optimize the staining time for your specific application. Increase the incubation period and observe the effect on staining intensity. |
| Incorrect pH of Staining Solution | The binding of acid dyes is pH-dependent. Adjust the pH of your staining solution (typically acidic for acid dyes) to optimize binding to your substrate. |
| Presence of Contaminants | Ensure that the substrate to be stained (e.g., tissue section, cells) is clean and properly prepared. Contaminants can interfere with dye binding. |
Issue 3: Spectrophotometry Problems - Inaccurate or Unstable Readings
| Potential Cause | Recommended Solution |
| High Background Absorbance | Ensure your blank solution is the same buffer/solvent as your sample. Clean cuvettes thoroughly between readings. |
| Readings Outside Linear Range | If absorbance readings are too high (>1.5-2.0), dilute your sample and re-measure. If readings are too low, you may need to use a more concentrated sample. |
| Air Bubbles in Cuvette | Bubbles will scatter light and lead to inaccurate readings. Gently tap the cuvette to dislodge any bubbles before placing it in the spectrophotometer. |
| Incorrect Wavelength | Ensure you are measuring at the absorbance maximum for this compound in your specific buffer. |
Visualizations
Caption: A typical experimental workflow for quantitative analysis.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. broadpharm.com [broadpharm.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Quantification of cerebral amyloid angiopathy and parenchymal amyloid plaques with Congo red histochemical stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
Optimizing flow rate for Acid Brown 425 removal in column studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers optimizing the flow rate in column studies for Acid Brown 425 removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my breakthrough time significantly shorter than expected, especially at higher flow rates?
A1: A short breakthrough time, where the dye appears in the effluent faster than anticipated, is often a direct consequence of a high flow rate. At higher flow rates, the this compound molecules have insufficient contact time with the adsorbent material within the column.[1][2] This reduced residence time means the dye doesn't have enough time to diffuse into the pores of the adsorbent and bind to the active sites, leading to a rapid saturation of the outer layers of the adsorbent bed and an early "breakthrough."[2][3][4]
Q2: I've noticed that increasing the flow rate decreases the overall dye removal efficiency. Why does this happen?
A2: The decrease in removal efficiency with an increased flow rate is directly linked to the reduced contact time between the adsorbate (dye) and the adsorbent.[2] The adsorption process requires time for the dye molecules to be transported from the bulk solution to the surface of the adsorbent and then to diffuse into the porous structure. When the flow rate is too high, the system operates under non-equilibrium conditions, and the adsorbent's total capacity is not fully utilized before the dye exits the column.[1][4] Studies on other dyes have shown that dye removal efficiency decreases as the flow rate increases.[2][4]
Q3: My column is experiencing high backpressure after starting the experiment. What are the common causes?
A3: High backpressure can be caused by several factors:
-
Clogged Column Inlet: Fine particles from the adsorbent or impurities in the dye solution can clog the inlet frit or the top of the adsorbent bed.
-
Compacted Adsorbent Bed: An improperly packed column can lead to the bed compacting under pressure, reducing the void space and restricting flow.
-
Adsorbent Particle Size: Using an adsorbent with a very fine particle size can lead to high resistance to flow.[5]
-
Air Trapped in the Column: Air bubbles within the packed bed can obstruct the flow path. It is crucial to wet the adsorbent and pack the column carefully to eliminate trapped air.[1]
Q4: The breakthrough curve for my experiment is very shallow or spread out. What does this indicate?
A4: A shallow or broad breakthrough curve indicates a large mass transfer zone. This means that the region within the column where the dye is actively being adsorbed is very long, which is an inefficient use of the adsorbent. This can be caused by factors that limit the rate of adsorption, such as a low diffusion rate of the dye into the adsorbent pores or non-ideal flow patterns within the column. A lower flow rate and smaller adsorbent particle size can help to create a sharper, more defined breakthrough curve, indicating better column performance.
Q5: How do I determine the optimal flow rate for my specific experiment?
A5: The optimal flow rate is a balance between treating a sufficient volume of effluent in a reasonable amount of time and achieving high removal efficiency. To determine this, you must conduct the column study using several different flow rates while keeping other parameters (e.g., bed height, initial dye concentration) constant.[1][2][6] By comparing the resulting breakthrough curves, breakthrough times, and total dye adsorbed at each flow rate, you can identify the rate that provides the best performance for your specific requirements.
Data Presentation: Effect of Flow Rate on Column Performance
The following table summarizes the general effects of key parameters on the performance of a fixed-bed adsorption column, based on typical findings in dye removal studies.
| Parameter | Typical Range | Effect of Increase on Breakthrough Time | Effect of Increase on Adsorption Capacity (q_e) | Reference |
| Flow Rate | 1 - 30 mL/min | Decreases | Generally Decreases | [1][2][4][7] |
| Bed Height | 2 - 10 cm | Increases | Increases | [1][7][8] |
| Initial Dye Concentration | 25 - 500 mg/L | Decreases | Increases | [1][7] |
Experimental Protocols
This section outlines a standard methodology for conducting fixed-bed column studies to optimize the flow rate for this compound removal.
1. Materials and Reagents
-
Adsorbent material (e.g., activated carbon, biochar)
-
This compound Dye (C.I. 119509-49-8)[9]
-
Deionized water
-
Glass column (e.g., 2.5 cm inner diameter, 30 cm length)
-
Peristaltic pump
-
Fraction collector or sample vials
-
UV-Visible Spectrophotometer
-
Glass wool or frits
2. Column Preparation
-
Place a small plug of glass wool or a frit at the bottom of the glass column to retain the adsorbent.
-
Prepare a slurry of the adsorbent material in deionized water.
-
Carefully pour the slurry into the column. Allow the adsorbent to settle uniformly, ensuring no air bubbles are trapped. This is crucial to prevent channeling and ensure consistent flow.[1][10]
-
Once the desired bed height is achieved, place another plug of glass wool or a frit on top of the adsorbent bed to prevent it from being disturbed by the influent flow.[2]
-
Wash the packed column with deionized water in an upflow direction for 30 minutes to remove any fines and allow the bed to stabilize.
3. Experimental Setup and Operation
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.
-
Connect the inlet of the column to the peristaltic pump and the dye solution reservoir.
-
Set the peristaltic pump to the desired initial flow rate (e.g., 5 mL/min).
-
Pump the dye solution downwards through the column.[6]
-
Begin collecting the effluent (the solution exiting the column) at regular, predefined time intervals (e.g., every 5-10 minutes).[1]
4. Sample Analysis and Data Interpretation
-
Measure the concentration of this compound in each collected effluent sample using a UV-Visible Spectrophotometer at its maximum wavelength (λ_max).
-
Continue the experiment until the effluent concentration (C_t) is nearly equal to the influent concentration (C_0), at which point the adsorbent is considered exhausted or saturated.
-
Plot the ratio of effluent to influent concentration (C_t/C_0) against time (t) to generate the breakthrough curve.
-
From the breakthrough curve, determine key parameters such as the breakthrough time (time at which C_t/C_0 ≈ 0.05) and the exhaustion time (time at which C_t/C_0 ≈ 0.95).
-
Calculate the total amount of dye adsorbed in the column to evaluate the adsorbent's capacity at that flow rate.
-
Repeat steps 3-5 for different flow rates to find the optimal condition.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for optimizing the flow rate in a column adsorption study.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activated carbon - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Continuous Adsorption of Acid Wood Dyes onto an Activated Carbon Prepared from Pine Sawdust [mdpi.com]
- 8. globaljournals.org [globaljournals.org]
- 9. colorantsgroup.com [colorantsgroup.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Adsorption of Acid Brown 425
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate adsorbent for the removal of Acid Brown 425. It includes detailed experimental protocols, troubleshooting guides, and comparative data on various adsorbents.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of adsorbents used for this compound removal?
A1: Based on studies of this compound and other similar acidic dyes, the most commonly investigated adsorbents include activated carbon, bentonite clay, and fly ash. Each of these materials has different surface properties and adsorption capacities.
Q2: What are the key experimental parameters that influence the adsorption of this compound?
A2: The efficiency of this compound adsorption is primarily influenced by pH, initial dye concentration, adsorbent dosage, contact time, and temperature. Optimizing these parameters is crucial for achieving maximum dye removal.
Q3: How do I determine the adsorption capacity of an adsorbent for this compound?
A3: The adsorption capacity is determined by conducting batch adsorption experiments. By analyzing the equilibrium data using adsorption isotherm models like the Langmuir and Freundlich models, you can calculate the maximum adsorption capacity (q_max) and other relevant parameters.
Q4: What kinetic models are typically used to describe the adsorption of this compound?
A4: The adsorption kinetics of acidic dyes like this compound are often described by pseudo-first-order and pseudo-second-order models. A study on this compound found that its adsorption onto activated carbon conforms to the pseudo-second-order kinetic model[1].
Q5: Is it possible to regenerate and reuse the adsorbent after the removal of this compound?
A5: Yes, regeneration is a crucial aspect of sustainable and cost-effective adsorption processes. Common regeneration methods include chemical treatment with acids, bases, or organic solvents, as well as thermal reactivation for adsorbents like activated carbon[2][3][4]. The reusability of the adsorbent depends on the regeneration method and the stability of the adsorbent material.
Adsorbent Selection Guide
Choosing the right adsorbent is critical for the efficient removal of this compound. This section provides a comparative overview of commonly used adsorbents. Please note that while data for this compound is limited, the following tables include data for similar acid dyes to provide a basis for comparison.
Table 1: Comparison of Adsorption Capacities for Various Adsorbents for Acidic Dyes
| Adsorbent | Target Dye | Adsorption Capacity (mg/g) | Reference |
| Activated Carbon | Acid Blue 83 | Not specified | [5] |
| Activated Carbon | Naphthol Blue Black | 213 | [6] |
| Activated Carbon | Acid Dyes (general) | 150 - 1300 | [7][8] |
| Bentonite (acid-activated) | Methyl Orange | 67.4 | [9] |
| Bentonite (surfactant-modified) | Congo Red | 210.10 | [10] |
| Fly Ash (acid-modified) | Methylene Blue | 7.67 | [11] |
| Fly Ash | Mordant Orange 1 | >100 | [12] |
Note: The adsorption capacity can vary significantly depending on the specific experimental conditions.
Table 2: Kinetic and Isotherm Model Parameters for Acid Dye Adsorption
| Adsorbent | Target Dye | Kinetic Model | Isotherm Model | Reference |
| Activated Carbon | This compound | Pseudo-second-order | Freundlich | [1] |
| Bentonite (acid-activated) | Fast Green FCF | Pseudo-second-order | Freundlich | [13] |
| Bentonite (surfactant-modified) | Acid Blue 80 | Pseudo-second-order | Langmuir | [14] |
| Fly Ash | Reactive Blue 25 | Pseudo-second-order | Freundlich | [15] |
| Fly Ash (acid-modified) | Methylene Blue | Pseudo-second-order | Langmuir | [11] |
Experimental Protocols
This section provides a detailed step-by-step protocol for conducting a batch adsorption experiment to evaluate the performance of an adsorbent for this compound removal.
Batch Adsorption Experimental Protocol
Objective: To determine the adsorption capacity of a selected adsorbent for this compound.
Materials:
-
This compound dye
-
Selected adsorbent (e.g., activated carbon, bentonite, fly ash)
-
Distilled water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Conical flasks (250 mL)
-
Mechanical shaker
-
UV-Vis Spectrophotometer
-
Centrifuge or filtration setup
-
pH meter
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a specific amount of this compound dye powder.
-
Dissolve it in a known volume of distilled water to prepare a stock solution of a desired concentration (e.g., 1000 mg/L).
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions with different concentrations (e.g., 5, 10, 20, 50, 100 mg/L) by diluting the stock solution.
-
Measure the absorbance of each standard solution at the maximum wavelength (λ_max) of this compound using a UV-Vis spectrophotometer to create a calibration curve.
-
-
Batch Adsorption Experiments:
-
Take a series of conical flasks and add a fixed volume of this compound solution of a known initial concentration to each flask (e.g., 50 mL of 50 mg/L solution).
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Add a pre-weighed amount of the adsorbent to each flask.
-
Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a specific contact time.
-
At different time intervals (for kinetic studies) or after reaching equilibrium (for isotherm studies), withdraw samples from the flasks.
-
-
Sample Analysis:
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the absorbance of the supernatant/filtrate at the λ_max of this compound using the UV-Vis spectrophotometer.
-
Determine the final concentration of the dye using the calibration curve.
-
-
Data Analysis:
-
Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (q_e, in mg/g) using the following equation: q_e = (C_0 - C_e) * V / m where:
-
C_0 is the initial dye concentration (mg/L)
-
C_e is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order).
-
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments.
Troubleshooting UV-Vis Spectrophotometer Measurements
| Issue | Possible Cause | Solution | Reference |
| Inconsistent or drifting readings | Aging lamp, instrument not warmed up | Replace the lamp if necessary. Allow the instrument to warm up and stabilize before taking readings. | [3] |
| High or noisy baseline | Dirty or scratched cuvettes, contaminated blank solution | Clean or replace the cuvettes. Prepare a fresh blank solution. | [16][17] |
| Negative absorbance values | Incorrect blanking, sample less absorbent than the blank | Re-blank the instrument with the correct solvent. Ensure the sample is correctly placed in the light path. | [18] |
| Non-linear calibration curve | High dye concentrations (deviation from Beer-Lambert law), preparation errors | Dilute the samples to fall within the linear range of the instrument. Re-prepare standard solutions carefully. | [19] |
Troubleshooting Standard Solution Preparation
| Issue | Possible Cause | Solution | Reference |
| Inaccurate concentrations | Impure dye, weighing errors, improper dissolution | Use high-purity dye. Use a calibrated analytical balance and ensure complete transfer of the weighed solid. Ensure the dye is fully dissolved in the solvent. | [2][4] |
| Contamination | Dirty glassware, contaminated solvent | Thoroughly clean all glassware before use. Use high-purity distilled or deionized water. | [4] |
| Degradation of dye solution | Exposure to light, microbial growth | Store stock solutions in dark, airtight containers and refrigerate if necessary. Prepare fresh dilutions for each experiment. |
Visualizations
Experimental Workflow for Batch Adsorption Study
The following diagram illustrates the typical workflow for a batch adsorption experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Activated carbon - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical regeneration of activated carbon used for dye adsorption | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 6. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 7. omicsonline.org [omicsonline.org]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Regeneration performance of clay-based adsorbents for the removal of industrial dyes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Regeneration performance of clay-based adsorbents for the removal of industrial dyes: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04290J [pubs.rsc.org]
Validation & Comparative
Comparative Guide to the Analysis of Acid Brown 425: HPLC vs. UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantitative analysis of Acid Brown 425: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of products in the textile, leather, and paper industries where this compound is utilized.[1][2] This document presents a detailed evaluation of both methods, supported by hypothetical experimental data that reflects typical performance characteristics.
Methodology Comparison
High-Performance Liquid Chromatography offers separation and quantification capabilities, providing a high degree of selectivity and sensitivity. In contrast, UV-Vis Spectrophotometry is a simpler, more rapid technique that measures the absorbance of light by the analyte at a specific wavelength. While spectrophotometric methods are a primary approach for dye content determination, HPLC provides more detailed information about the purity of the sample.[1]
A summary of the key performance parameters for a typical validated HPLC method compared to a standard UV-Vis spectrophotometric method for the analysis of this compound is presented below.
| Parameter | HPLC Method | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | Lower (e.g., 0.1 µg/mL) | Higher (e.g., 1 µg/mL) |
| Limit of Quantification (LOQ) | Lower (e.g., 0.3 µg/mL) | Higher (e.g., 3 µg/mL) |
| Specificity | High (separates from impurities) | Low (interference from other absorbing species) |
| Analysis Time per Sample | Longer (e.g., 10-15 minutes) | Shorter (e.g., < 1 minute) |
| Cost per Analysis | Higher | Lower |
| Instrumentation Complexity | High | Low |
Experimental Protocols
Detailed methodologies for both the HPLC and UV-Vis spectrophotometric analysis of this compound are provided below. These protocols are based on established practices for the analysis of acidic dyes and organic compounds.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound, ensuring high specificity and accuracy.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of this type of analyte.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 10% B, increasing to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound, which should be determined by scanning a standard solution (e.g., 425 nm).[7]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the diluent, and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix at three different concentration levels. The recovery should be within 98.0 - 102.0%.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. The relative standard deviation (%RSD) should be < 2.0%. For intermediate precision (inter-day), repeat the analysis on a different day.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UV-Vis Spectrophotometric Method
This method provides a rapid and simple approach for the quantification of this compound.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL) by diluting the stock solution with deionized water.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in deionized water, and dilute to obtain an absorbance reading within the linear range of the calibration curve.
3. Measurement and Validation:
-
Wavelength Scan: Scan a standard solution of this compound from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).
-
Linearity: Measure the absorbance of the calibration standards at the λmax. Construct a calibration curve by plotting absorbance against concentration. The correlation coefficient (R²) should be > 0.995.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix. The recovery should be within 95.0 - 105.0%.
-
Precision: Assess repeatability by measuring the absorbance of a standard solution six times. The %RSD should be < 5.0%.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the method validation and comparison process.
Caption: Experimental workflow for the validation and comparison of HPLC and UV-Vis methods.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the application.
-
HPLC is the preferred method when high accuracy, precision, and specificity are required, such as in quality control of pharmaceutical-grade products or in research and development for the identification of impurities and degradation products.
-
UV-Vis Spectrophotometry is a suitable alternative for routine analysis where speed and cost-effectiveness are the primary considerations, and the sample matrix is relatively simple with no interfering substances. This method is often employed for rapid dye content determination in industrial settings.
For drug development professionals and researchers, the HPLC method provides more comprehensive and reliable data, ensuring a thorough understanding of the product's quality and stability.
References
- 1. Buy this compound | 119509-49-8 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. staff-old.najah.edu [staff-old.najah.edu]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. The Determination of Food Dyes in Vitamins by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of Acid Brown Azo Dyes: A Comparative Analysis with Other Azo Dyes
The widespread use of azo dyes in various industries, including textiles, leather, and printing, has led to significant environmental concerns due to their persistence and potential toxicity in wastewater. Among these, brown azo dyes are a complex group that presents unique challenges for degradation. This guide provides a comparative analysis of the degradation of Acid Brown azo dyes, with a focus on available data for Acid Brown 14, 83, and 98 as surrogates for the broader class, against other commonly studied azo dyes: Acid Orange 7, Reactive Black 5, and Direct Blue 71. The comparison is based on experimental data from various degradation techniques, primarily Advanced Oxidation Processes (AOPs) and bioremediation.
Comparative Degradation Efficiency
The degradation efficiency of azo dyes is highly dependent on the specific dye's molecular structure, the chosen degradation method, and the experimental conditions. The following table summarizes quantitative data from various studies to facilitate a comparison of the degradation performance of selected Acid Brown dyes with other notable azo dyes.
| Dye | Degradation Method | Catalyst/Microorganism | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time | Reference |
| Acid Brown 14 | Sono-photocatalysis (US/UV) | ZnO nanoparticles & Persulphate | Not Specified | ~100% | Not Specified | [1] |
| Acid Brown 14 | Catalytic Ozonation | CaO₂/TiO₂ | 50 | 97.25% | 60 min | [2] |
| Acid Brown 83 | Ultrasound-assisted H₂O₂ Oxidation | Fe(II) | Not Specified | 95% | 60 min | [3][4] |
| Acid Brown 98 | Electrochemical Oxidation | Ti/Ru₀.₃Ti₀.₇O₂ anode | Not Specified | >90% (discoloration) | 35 min | [5] |
| Acid Brown 98 | Photocatalysis (UV) | Chitosan-zinc sulfide nanoparticles | 30 | 92.6% | 165 min | [6][7] |
| Acid Orange 7 | Bioremediation | Flavobacterium mizutaii L-15 | 20 | 60.45% | 3 days | [1] |
| Acid Orange 7 | Microbial Fuel Cell | Shewanella oneidensis | Not Specified | 97% | 96 h | [8] |
| Reactive Black 5 | Bioremediation | Pseudomonas entomophila BS1 | Not Specified | 93% | 120 h | [9] |
| Reactive Black 5 | Reduction | Nanocrystalline Fe₈₀Si₁₀B₁₀ | 200 | 99% | 3-5 min | [4] |
| Direct Blue 71 | Anaerobic Bioremediation | Mixed culture with CSCM | 50 | 72% | Not Specified | [10] |
| Direct Blue 71 | Photocatalysis (Visible Light) | CuFeO₂/ZnO | Not Specified | Not Specified | Not Specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key degradation methods cited in the comparison.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade organic pollutants.
1. Sono-photocatalytic Degradation of Acid Brown 14:
-
Objective: To study the degradation of Acid Brown 14 using a combination of ultrasound (US) and ultraviolet (UV) irradiation with a catalyst.
-
Materials: Acid Brown 14 dye, zinc oxide (ZnO) nanoparticles, persulphate (PS).
-
Apparatus: An ultrasonic bath and a UV lamp.
-
Procedure:
-
A solution of Acid Brown 14 of a specific initial concentration is prepared.
-
ZnO nanoparticles and persulphate are added to the solution.
-
The solution is subjected to simultaneous ultrasonic and UV irradiation.
-
The degradation is monitored by measuring the change in dye concentration over time using a spectrophotometer.
-
Operating parameters such as pH, catalyst dose, and initial dye concentration are varied to determine optimal degradation conditions.[1]
-
2. Electrochemical Oxidation of Acid Brown 98:
-
Objective: To investigate the degradation of Acid Brown 98 using an electrochemical method.
-
Materials: Acid Brown 98 dye, sodium chloride (NaCl) as electrolyte.
-
Apparatus: A laboratory-scale electrochemical reactor with a Ti/Ru₀.₃Ti₀.₇O₂ composite anode.
-
Procedure:
-
A synthetic wastewater solution containing Acid Brown 98 is prepared.
-
The experiment is conducted at ambient temperature and pressure.
-
The influence of parameters such as pH, electrolyte concentration, and current density is evaluated.
-
The degradation of the dye and the extent of mineralization are monitored using UV-Visible Spectroscopy and Total Organic Carbon (TOC) analysis.[9][11]
-
Bioremediation
Bioremediation utilizes microorganisms to break down pollutants into less harmful substances.
1. Bacterial Degradation of Acid Orange 7:
-
Objective: To assess the degradation of Acid Orange 7 by a specific bacterial strain.
-
Microorganism: Flavobacterium mizutaii L-15.
-
Culture Medium: A suitable growth medium containing Acid Orange 7 as the target pollutant.
-
Procedure:
-
The bacterial strain is cultured in a shake-flask containing the dye solution.
-
The effects of culture conditions such as temperature, pH, and salt concentration on degradation efficiency are investigated.
-
The degradation rate is determined by measuring the decrease in dye concentration over time.[1]
-
2. Anaerobic Decolorization of Multiple Azo Dyes:
-
Objective: To compare the anaerobic degradation of Acid Orange 7, Reactive Black 5, and Direct Blue 71.
-
System: A carbon-based membrane bioreactor (CSCM) with an anaerobic mixed culture.
-
Procedure:
-
The bioreactor is operated with a feed solution containing one of the azo dyes.
-
The influence of permeate flux and initial dye concentration on the decolorization efficiency is studied.
-
The color removal is monitored to determine the degradation rate for each dye.[10]
-
Degradation Pathway and Experimental Workflow
The degradation of azo dyes, whether through AOPs or bioremediation, typically involves the cleavage of the azo bond (-N=N-), which is responsible for the color of the dye. This initial step leads to the formation of aromatic amines, which are often colorless but can be more toxic than the parent dye. Subsequent reactions in an effective degradation process will lead to the mineralization of these intermediates into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions.
Below is a conceptual workflow for a typical photocatalytic degradation experiment.
Caption: A generalized workflow for a photocatalytic degradation experiment of an azo dye.
Signaling Pathway in Photocatalytic Degradation
The mechanism of photocatalytic degradation involves the generation of reactive oxygen species (ROS) upon the irradiation of a semiconductor photocatalyst.
Caption: Simplified signaling pathway of azo dye degradation via photocatalysis.
References
- 1. iwaponline.com [iwaponline.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of electrochemical advanced oxidation processes applied for the removal of azo-dyes [inis.iaea.org]
- 8. Frontiers | Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation [frontiersin.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. biomedres.us [biomedres.us]
Efficacy of Advanced Oxidation Processes for Azo Dye Degradation: A Comparative Guide
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with highly reactive species, primarily hydroxyl radicals (•OH).[1] These processes are particularly effective for the degradation of complex and recalcitrant molecules like azo dyes, which are common in textile industry effluents. This guide compares the efficacy of four common AOPs: Fenton, Photo-Fenton, Ozonation, and Photocatalysis for the degradation of various azo dyes.
Comparative Performance of Advanced Oxidation Processes
The following table summarizes the quantitative data on the degradation of different azo dyes using various AOPs under optimized experimental conditions.
| Advanced Oxidation Process | Azo Dye | Degradation Efficiency (%) | TOC/COD Removal (%) | Key Experimental Conditions | Reference |
| Fenton | Acid Light Yellow 2G | 94.66 (Color Removal) | Not Reported | [Dye] = 20 mg/L, [Fe²⁺] = 0.1 mmol/L, [H₂O₂] = 0.6 mmol/L, pH = 3, Time = 300 s | [2] |
| Carmoisine | 94 (Discoloration) | Not Reported | [Dye] = 1 g/L, [Fe²⁺] = 3.57 mmol/L, [H₂O₂] = 194.1 mmol/L, pH = 3, Time = 20 min | [3] | |
| Reactive Black 5 | 97.5 (Decolorization) | 21.6 (TOC Removal) | Optimal ratio [H₂O₂]₀/[RB5]₀ = 4.9:1, [H₂O₂]₀/[Fe²⁺]₀ = 9.6:1, pH = 3.0 | [4] | |
| Photo-Fenton | Acid Yellow 36 & Methyl Orange | 100 (Decolorization) | 100 (TOC Removal) | Time = 180 min, UV light (365 nm) | [5][6] |
| Orange II | 99.9 | 100 (Mineralization) | Time = 90 min, Homogeneous catalysis | [7] | |
| Acid Red 18, Acid Red 66, Orange 2 | 62.3 (AR18), 79.6 (AR66), 83.8 (OR2) | Not Reported | [Dye] = 0.33 mmol/L, [Catalyst] = 1.4 g/L, [H₂O₂] = 60 mg/L, pH = 3.0, UV radiation, Time = 180 min | [8] | |
| Reactive Black 5 | 98.1 (Decolorization) | 46.4 (TOC Removal) | Optimal ratio [H₂O₂]₀/[RB5]₀ = 4.9:1, [H₂O₂]₀/[Fe²⁺]₀ = 9.6:1, pH = 3.0 | [4] | |
| Ozonation | Reactive Black 5 | 94 (Dye Removal) | 90 (COD Removal) | Time < 25 min | [9] |
| C.I. Acid Red 114 | >95 (Color & Dye Removal) | 79 (COD Removal) | Time = 50 min | [10] | |
| Photocatalysis | Methyl Orange | 100 (MO Removal) | ~90 (COD Removal) | Catalyst: Cu-Ni/TiO₂, Time = 90 min, Visible light | [11][12] |
| Acid Red 26 | High clearance rates | Not Reported | Catalyst: g-C₃N₄, UV-A light | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
1. Fenton Process for Acid Light Yellow 2G Degradation [2]
-
Reactor Setup: The Fenton oxidation was carried out in a 500 mL vessel. A peristaltic pump was used to circulate the simulated dye wastewater into a cuvette of a UV-Vis spectrophotometer for online monitoring of absorbance at the maximal absorption peak of the dye.
-
Reactants and Conditions:
-
Initial Dye Concentration: 20 mg/L of Acid Light Yellow 2G.
-
Fe²⁺ Dosage: 0.1 mmol/L (from FeSO₄).
-
H₂O₂ Dosage: 0.6 mmol/L.
-
pH: Adjusted to 3.
-
Temperature: 25°C.
-
-
Procedure:
-
Prepare a 20 mg/L aqueous solution of Acid Light Yellow 2G.
-
Adjust the pH of the solution to 3 using a suitable acid.
-
Add the specified amount of FeSO₄ to the solution and ensure it is completely dissolved.
-
Initiate the reaction by adding the required volume of H₂O₂.
-
Continuously monitor the absorbance of the solution using the online spectrophotometer for 300 seconds to determine the color removal rate.
-
2. Photo-Fenton Process for Azo Dye Mixture Degradation [5][6]
-
Reactor Setup: The degradation was performed in a photoreactor equipped with an artificial UV light source emitting at 365 nm.
-
Reactants and Conditions:
-
Dye Mixture: Acid Yellow 36 (AY36) and Methyl Orange (MO).
-
Light Source: Artificial UV light (365 nm).
-
-
Procedure:
-
Prepare an aqueous solution containing the azo dye mixture.
-
Adjust the initial pH of the solution to the desired value (typically acidic for Fenton-based processes).
-
Add the optimized concentrations of Fe²⁺ and H₂O₂ to the solution.
-
Expose the solution to UV irradiation at 365 nm for 180 minutes.
-
Collect samples at regular intervals to measure decolorization (via UV-Vis spectrophotometry) and mineralization (via Total Organic Carbon analysis).
-
3. Ozonation of Reactive Black 5 [9]
-
Reactor Setup: Ozonation was carried out in a suitable reactor where ozone gas is bubbled through the dye solution.
-
Reactants and Conditions:
-
Initial Dye Concentration: 1500 mg/L of Reactive Black 5.
-
-
Procedure:
-
Prepare a 1500 mg/L aqueous solution of Reactive Black 5.
-
Introduce ozone gas into the solution.
-
Monitor the dye concentration over a period of 25 minutes.
-
Measure the Chemical Oxygen Demand (COD) reduction to assess mineralization. After 10 minutes of ozonation, a 50% reduction in COD was observed.
-
4. Photocatalysis of Methyl Orange [11][12]
-
Reactor Setup: The photocatalytic degradation was conducted in a reactor under visible light irradiation.
-
Reactants and Conditions:
-
Dye: Methyl Orange (MO).
-
Photocatalyst: Bimetallic Cu-Ni/TiO₂.
-
Light Source: Visible light.
-
-
Procedure:
-
Synthesize the bimetallic Cu-Ni/TiO₂ photocatalyst.
-
Disperse the photocatalyst in an aqueous solution of Methyl Orange.
-
Irradiate the suspension with visible light for 90 minutes.
-
Analyze the removal of Methyl Orange and the reduction in Chemical Oxygen Demand (COD) to determine the degradation and mineralization efficiency.
-
Visualizing the Mechanism and Workflow
General Mechanism of Advanced Oxidation Processes for Dye Degradation
AOPs primarily rely on the generation of highly reactive hydroxyl radicals (•OH) that non-selectively attack and degrade organic dye molecules.[1] The process can be generalized into the following key steps, as illustrated in the diagram below.
References
- 1. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 2. neptjournal.com [neptjournal.com]
- 3. mail.ej-eng.org [mail.ej-eng.org]
- 4. researchgate.net [researchgate.net]
- 5. Performance of the photo-Fenton process in the degradation of a model azo dye mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Heterogeneous Photo-Fenton Degradation of Azo Dyes over a Magnetite-Based Catalyst: Kinetic and Thermodynamic Studies [mdpi.com]
- 9. Dye decomposition by combined ozonation and anaerobic treatment: Cost effective technology | Journal of Applied Research and Technology. JART [elsevier.es]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of Adsorbents for the Removal of Acid Brown Dyes from Aqueous Solutions
A comprehensive review of various adsorbent materials for the remediation of wastewater contaminated with Acid Brown dyes, providing key performance data and detailed experimental protocols for researchers and scientists in drug development and environmental science.
Due to limited available research specifically focused on Acid Brown 425, this guide provides a comparative study of adsorbents for a range of Acid Brown dyes. The data presented herein is compiled from various studies and offers insights into the potential efficacy of different materials for the removal of this class of dyes.
Performance of Various Adsorbents for Acid Brown Dye Removal
The efficiency of an adsorbent is primarily evaluated based on its adsorption capacity and the percentage of dye removal achieved under specific experimental conditions. The following tables summarize the performance of several adsorbents against different Acid Brown dyes.
Table 1: Adsorption Capacities and Removal Efficiencies of Various Adsorbents for Acid Brown Dyes
| Adsorbent | Target Dye | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Contact Time (min) |
| Activated Carbon | This compound | Data not available | Data not available | Data not available | Data not available |
| Unmodified Fly Ash Granule (Un-G) | Acid Brown 75 | Low | - | - | - |
| Surfactant Modified Fly Ash Granule (Mo-G) | Acid Brown 75 | Significantly increased from Un-G | - | - | - |
| Aminized Cellulose Acetate Nanofibers | Acid Brown 354 | - | High | 2 | 20 |
| Haloxylon recurvum Stem Biomass | Acid Brown 354 | - | High | 2 | 20 |
| Exfoliated Graphite | Acid Brown 348 | - | 90 | 1 | 120 |
| Silica Monolith Particles | Acid Brown 340 | - | High | 2 | 75 |
| Fluorene Functionalized Nanoporous SBA-15 | Acid Brown 214 | - | - | 4 | 5 |
Table 2: Experimental Conditions for Acid Brown Dye Adsorption Studies
| Adsorbent | Target Dye | Initial Dye Concentration | Adsorbent Dosage | Temperature (°C) |
| Unmodified & Surfactant Modified Fly Ash Granule | Acid Brown 75 | Varied | - | - |
| Aminized Cellulose Acetate Nanofibers | Acid Brown 354 | 10 mg/L | 0.1 g | 25 |
| Haloxylon recurvum Stem Biomass | Acid Brown 354 | - | - | Decreased with increasing temp. |
| Exfoliated Graphite | Acid Brown 348 | - | 2 g/L | 40 |
| Silica Monolith Particles | Acid Brown 340 | 10 ppm | 0.06 g | - |
| Fluorene Functionalized Nanoporous SBA-15 | Acid Brown 214 | 50 mg/L | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of adsorbents for Acid Brown dye removal.
Adsorbent Preparation
-
Activated Carbon: Typically produced from carbonaceous source materials (e.g., wood, coconut shells) through pyrolysis followed by activation. The activation process can be physical (using hot gases) or chemical (using activating agents like phosphoric acid or zinc chloride) to create a porous structure with a large surface area.
-
Fly Ash Granules: Unmodified granules are prepared by the wet granulation of fly ash powder. Surfactant-modified granules are then produced by treating the unmodified granules with a surfactant solution to enhance their adsorption capabilities for anionic dyes.
-
Aminized Cellulose Acetate Nanofibers: These are fabricated by modifying the surface of cellulose acetate nanofibers with a chemical agent to introduce amine functional groups, thereby increasing the affinity for acid dyes.
-
Biochar: Produced by the pyrolysis of biomass (e.g., agricultural waste) in an oxygen-limited environment. The resulting material can be used directly or further activated to improve its adsorption properties.
Batch Adsorption Experiments
Batch adsorption studies are conducted to evaluate the performance of an adsorbent under various conditions. A typical procedure is as follows:
-
A known mass of the adsorbent is added to a fixed volume of the Acid Brown dye solution of a specific initial concentration in a series of flasks.
-
The pH of the solutions is adjusted to the desired value using dilute acid or base solutions.
-
The flasks are then agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium.
-
After agitation, the solid adsorbent is separated from the solution by centrifugation or filtration.
-
The final concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the specific Acid Brown dye.
-
The amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity, qe) and the percentage of dye removal are calculated using the following equations:
-
Adsorption Capacity (qe): qe = (C0 - Ce) * V / m where:
-
C0 is the initial dye concentration (mg/L)
-
Ce is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Removal Efficiency (%): % Removal = ((C0 - Ce) / C0) * 100
-
Characterization of Adsorbents
The physical and chemical properties of the adsorbents are characterized using various analytical techniques to understand their adsorption mechanisms. These include:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and porosity of the adsorbent.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the adsorbent surface that are involved in the adsorption process.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution of the adsorbent.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of adsorbents for dye removal.
Caption: Experimental workflow for the comparative study of adsorbents.
Acid Brown 425: A Comparative Analysis of Textile Fastness Properties
For researchers and scientists in the textile and dyeing industries, the selection of a dye with optimal fastness properties is paramount to ensure the longevity and quality of the final product. This guide provides a comparative analysis of Acid Brown 425 against other commercially available acid dyes, focusing on their performance in key textile fastness tests. The data presented is supported by standardized experimental protocols to aid in informed decision-making.
Comparative Fastness Performance of Selected Acid Dyes
The following table summarizes the quantitative fastness data for this compound and a selection of other acid dyes commonly used on protein fibers such as wool. The ratings are based on the Blue Wool Scale for lightfastness and the Grey Scale for staining and color change in wash and rubbing fastness tests.
| Dye Name | C.I. Name | CAS Number | Lightfastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) - Staining | Wash Fastness (ISO 105-C06) - Color Change | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| This compound | This compound | 119509-49-8 | 3-4 | 2-3 | - | - | - |
| Acid Brown 355 | Acid Brown 355 | 60181-77-3 | 7-8[1][2] | 4-5[1][2] | - | 4-5 | 4 |
| Acid Brown 165 | Acid Brown 165 | 61724-14-9 | 4-5[3] | 4-5[3] | - | 4-5[3] | - |
| Acid Orange 86 | Acid Orange 86 | 12220-07-4 | 6-7[4] | 5[4] | - | - | - |
Experimental Protocols
The fastness data presented in this guide is determined by standardized testing methods established by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). Adherence to these protocols is crucial for obtaining reliable and reproducible results.
Lightfastness Testing (ISO 105-B02)
This method is designed to determine the resistance of the color of textiles to the action of an artificial light source that is representative of natural daylight (D65).
-
Specimen Preparation: A sample of the dyed textile is prepared according to the standard's specifications.
-
Exposure: The specimen is exposed to a controlled artificial light source (typically a Xenon arc lamp) under specified conditions of temperature and humidity.
-
Evaluation: The change in color of the exposed specimen is assessed by comparing it with the unexposed original fabric. The degree of fading is rated against the Blue Wool Scale, which consists of eight blue wool standards with varying degrees of lightfastness. The rating is given on a scale of 1 (very poor) to 8 (excellent).
Wash Fastness Testing (ISO 105-C06)
This test evaluates the resistance of a textile's color to domestic or commercial laundering procedures.
-
Specimen Preparation: A specimen of the dyed textile is stitched together with a multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of a standard soap solution and a set number of stainless steel balls. The container is then agitated in a laundering machine at a specified temperature and for a specific duration.
-
Evaluation: After washing and drying, the change in color of the specimen is assessed using the Grey Scale for Color Change. The staining of the adjacent multifiber fabric is evaluated using the Grey Scale for Staining. Both scales range from 1 (severe change/staining) to 5 (no change/staining).
Rubbing Fastness (Crocking) Testing (ISO 105-X12)
This method assesses the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.
-
Specimen Preparation: A test specimen is mounted on the base of a crockmeter.
-
Rubbing Procedure: A standard white cotton cloth (crocking cloth) is mounted on the rubbing finger of the crockmeter. The test is performed under both dry and wet conditions. For the wet test, the crocking cloth is wetted with a specified amount of water. The rubbing finger is then moved back and forth across the specimen for a set number of cycles with a specified pressure.
-
Evaluation: The amount of color transferred to the white crocking cloth is assessed by comparing it with the Grey Scale for Staining. The rating is on a scale of 1 (heavy staining) to 5 (no staining).
Logical Workflow for Dye Fastness Comparison
The following diagram illustrates the logical workflow for comparing the fastness properties of textile dyes.
Caption: Workflow for comparing textile dye fastness.
Conclusion
This guide provides a foundational comparison of this compound against other acid dyes based on available fastness data. For a comprehensive evaluation, it is recommended that researchers and scientists conduct their own in-house testing on specific substrates using the standardized protocols outlined. The selection of the most appropriate dye will ultimately depend on the specific performance requirements of the end-use application.
References
A Comparative Guide to Inter-Laboratory Analysis of Acid Brown 425
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Acid Brown 425, a synthetic azo dye used extensively in the textile, leather, and paper industries.[1][2] The objective is to offer researchers, scientists, and drug development professionals a detailed resource for selecting and implementing appropriate analytical methodologies, thereby fostering consistency and comparability of results across different laboratories.
Introduction to this compound and its Analytical Importance
This compound, with the molecular formula C₂₀H₁₆N₄O₇S, is a brown powdery solid soluble in water.[1][2] Its primary applications include dyeing protein fibers like wool and silk, as well as leather and paper.[1][2] Accurate and precise quantification of this compound is crucial for quality control in manufacturing, ensuring product consistency, and for monitoring its presence in environmental samples or in the context of toxicological studies.
The selection of an appropriate analytical method is paramount for obtaining reliable data. This guide focuses on two prevalent techniques for the analysis of azo dyes: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC) .
Comparison of Analytical Methods
The choice between UV-Vis Spectrophotometry and HPLC depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and selectivity.
| Parameter | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorbance of light by the dye solution at a specific wavelength. | Separates the dye from other components in a mixture based on its interaction with a stationary phase, followed by detection. |
| Selectivity | Lower; susceptible to interference from other colored compounds or matrix components that absorb at the same wavelength. | Higher; capable of separating the target analyte from impurities and other components, providing more specific quantification. |
| Sensitivity | Good; typical detection limits for brown acid dyes are in the range of 2-12 µg/mL. | Excellent; limits of quantification for azo dyes can be as low as 1.0-10.0 µg/kg. |
| Precision | Good; Relative Standard Deviation (RSD) for replicate measurements is typically acceptable for quality control. | Excellent; RSD values are often less than 15%, with well-validated methods achieving <2-4%. |
| Linearity | Good over a defined concentration range (typically with R² > 0.99). | Excellent over a wide concentration range (R² > 0.99). |
| Throughput | High; rapid sample analysis once the instrument is calibrated. | Lower; longer analysis time per sample due to the chromatographic separation. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and ongoing expenses for columns, solvents, and maintenance. |
| Typical Application | Routine quality control, dye content determination in relatively pure samples. | Impurity profiling, quantitative analysis in complex matrices, and regulatory compliance testing. |
Experimental Protocols
Detailed methodologies for the two key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific laboratory setup and sample matrix.
Method 1: UV-Visible Spectrophotometry
This method is suitable for the rapid quantification of this compound in solutions with minimal interfering substances.
3.1.1. Equipment and Reagents
-
UV-Visible Spectrophotometer
-
Matched quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound reference standard
-
Distilled or deionized water (solvent)
3.1.2. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of this compound reference standard.
-
Dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the samples (e.g., 2, 5, 10, 15, 20 µg/mL).
-
-
Determination of Maximum Wavelength (λmax):
-
Use one of the standard solutions (e.g., 10 µg/mL) to scan the absorbance across the visible spectrum (typically 400-700 nm) to identify the wavelength of maximum absorbance (λmax). For brown acid dyes, this is often in the 400-500 nm range.
-
-
Calibration Curve Construction:
-
Set the spectrophotometer to the determined λmax.
-
Use distilled water as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
-
Sample Analysis:
-
Prepare the sample solution by dissolving a known weight or volume of the material containing this compound in a known volume of distilled water. Dilute as necessary to bring the absorbance within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
This method provides high selectivity and sensitivity for the quantification of this compound, especially in complex matrices.
3.2.1. Equipment and Reagents
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
HPLC grade solvents (e.g., methanol, acetonitrile)
-
Reagent grade chemicals for buffer preparation (e.g., ammonium acetate)
-
Syringe filters (0.45 µm)
-
This compound reference standard
3.2.2. Chromatographic Conditions (Example)
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 20 mM ammonium acetate) is commonly used for the separation of acid dyes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: The λmax determined by UV-Vis spectrophotometry.
3.2.3. Procedure
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample by extracting the dye from the matrix using a suitable solvent, followed by filtration through a 0.45 µm syringe filter to remove particulate matter.
-
-
System Suitability:
-
Before sample analysis, perform system suitability tests by injecting a standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and peak shapes).
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for UV-Visible Spectrophotometric Analysis.
References
Comparative Analysis of Treatment Methods for Acid Brown 425: A Cost-Effectiveness Evaluation
For Immediate Release
A comprehensive analysis of various treatment methods for the industrial dye Acid Brown 425 reveals significant differences in cost-effectiveness and operational feasibility. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available data on the performance of leading technologies, including advanced oxidation processes (AOPs) and adsorption, to provide a framework for informed decision-making in wastewater remediation.
This compound, a widely used azo dye in the textile, leather, and paper industries, presents a significant environmental challenge due to its complex structure and low biodegradability.[1] Effective removal of this dye from industrial effluents is crucial to mitigate its potential ecological impact. This guide evaluates the economic and technical aspects of prominent treatment solutions.
Performance and Cost Comparison of Treatment Methods
The primary methods for the degradation of this compound and similar azo dyes fall into two main categories: Advanced Oxidation Processes (AOPs) and Adsorption. AOPs, such as the Fenton process, photo-Fenton, and ozonation, utilize highly reactive hydroxyl radicals to break down the complex dye molecules.[2][3] Adsorption methods, on the other hand, physically remove the dye from water using porous materials like activated carbon.
While specific cost-effectiveness data for this compound is limited in publicly available literature, a comparative analysis based on the treatment of similar "Acid Brown" dyes and general textile wastewater provides valuable insights.
| Treatment Method | Reagents/Materials | Operating Conditions | Degradation Efficiency (%) | Estimated Operating Cost | Advantages | Disadvantages |
| Fenton Process | Fe²⁺ salt (e.g., FeSO₄), H₂O₂ | Acidic pH (typically ~3) | High (often >90%) | Moderate to High | Rapid degradation, effective for recalcitrant compounds. | Sludge production, requires pH adjustment, reagent costs.[1][4] |
| Photo-Fenton | Fe²⁺ salt, H₂O₂, UV light | Acidic pH | Very High (often >95%) | High | Faster degradation than Fenton, can utilize solar light.[1] | Higher energy consumption (if using UV lamps), sludge production.[5] |
| Ozonation | Ozone (O₃) | Varies, can be effective at neutral pH | High (often >90%) | High | No sludge production, effective disinfection. | High capital and energy costs, potential for byproduct formation.[1][6] |
| Adsorption (Activated Carbon) | Activated Carbon | Typically neutral pH | High (depends on adsorbent capacity) | Low to Moderate | High removal efficiency, simple operation, potential for adsorbent regeneration. | Adsorbent cost, regeneration can be energy-intensive, disposal of spent adsorbent.[7][8] |
| Adsorption (Low-Cost Adsorbents) | Agricultural waste, industrial byproducts | Typically neutral pH | Moderate to High | Low | Very low material cost, sustainable. | Lower adsorption capacity than activated carbon, may require pre-treatment. |
Note: The operating costs are estimates and can vary significantly based on local reagent and energy prices, wastewater characteristics, and scale of operation.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing treatment efficacy. The following sections outline typical experimental protocols for the Fenton process and adsorption using activated carbon.
Fenton Process Experimental Protocol
A standard Fenton process for the degradation of an azo dye like this compound typically involves the following steps:
-
Wastewater Preparation: An aqueous solution of this compound of a known concentration (e.g., 100 mg/L) is prepared.
-
pH Adjustment: The pH of the solution is adjusted to the optimal range for the Fenton reaction, which is typically around 3.0, using sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Fenton's Reagent Addition: A predetermined amount of a ferrous salt, such as ferrous sulfate (FeSO₄·7H₂O), is added to the solution and stirred until dissolved. This is followed by the addition of hydrogen peroxide (H₂O₂). The molar ratio of Fe²⁺ to H₂O₂ is a critical parameter that needs to be optimized for maximum efficiency.
-
Reaction: The reaction is allowed to proceed for a specific duration (e.g., 60-120 minutes) under constant stirring at room temperature.
-
pH Neutralization and Flocculation: After the reaction, the pH is raised to around 7.0-8.0 using a base like sodium hydroxide (NaOH) to precipitate the iron as ferric hydroxide (Fe(OH)₃). This step also helps in the removal of residual iron and adsorbed dye molecules through flocculation.
-
Sedimentation and Analysis: The solution is allowed to settle, and the supernatant is collected for analysis. The degradation of this compound is typically monitored by measuring the absorbance at its maximum wavelength (λmax) using a UV-Vis spectrophotometer. The percentage of degradation is calculated from the change in absorbance.
Adsorption by Activated Carbon Experimental Protocol
The removal of this compound through adsorption onto activated carbon generally follows these steps:
-
Adsorbent Preparation: Commercially available activated carbon is washed with deionized water to remove any impurities and then dried in an oven.
-
Adsorption Experiment: A known mass of the prepared activated carbon is added to a fixed volume of the this compound solution with a specific initial concentration.
-
Equilibrium Study: The mixture is agitated in a shaker at a constant temperature for a predetermined period to ensure equilibrium is reached. The effect of various parameters such as adsorbent dosage, initial dye concentration, pH, and contact time on the adsorption efficiency is typically investigated.
-
Analysis: After agitation, the solution is filtered to separate the activated carbon. The concentration of the remaining this compound in the filtrate is determined using a UV-Vis spectrophotometer.
-
Adsorption Capacity Calculation: The amount of dye adsorbed per unit mass of activated carbon at equilibrium (qe) is calculated using the mass balance equation.
Visualizing the Process: Experimental Workflow
To better illustrate the experimental procedures, the following diagrams created using Graphviz depict the workflows for the Fenton process and activated carbon adsorption.
Conclusion
The selection of an optimal treatment method for this compound requires a careful consideration of various factors, including the desired degradation efficiency, capital and operational costs, and the generation of secondary pollutants like sludge. Advanced Oxidation Processes, particularly the Fenton and photo-Fenton processes, offer high degradation efficiencies but at a higher operational cost and with the challenge of sludge management. Adsorption using activated carbon presents a simpler and often more cost-effective alternative, though the cost of the adsorbent and its regeneration or disposal needs to be factored in. The use of low-cost adsorbents from waste materials is a promising avenue for sustainable and economical dye removal. Further research focusing on pilot-scale studies and detailed economic analyses specific to this compound is warranted to provide more definitive guidance for industrial applications.
References
Reproducibility of Acid Brown 425 Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of synthesis methods for key chemical compounds is paramount. This guide provides a comparative analysis of the known synthesis methodologies for Acid Brown 425, a complex azo dye. Due to the limited availability of detailed, publicly accessible experimental data, this guide focuses on the most scientifically plausible synthesis route and outlines the necessary experimental parameters for reproducible manufacturing.
This compound is a metal-complex azo dye, with the chemical formula C₂₀H₁₆N₄O₇S.[1] Its synthesis is a multi-step process requiring precise control over reaction conditions to ensure product consistency and purity. The most referenced and chemically sound method involves a three-stage process: diazotization, azo coupling, and metal complexation.
Experimental Protocols
Method 1: Diazotization and Azo Coupling followed by Metal Complexation
This method is the most scientifically supported pathway for the synthesis of a metal-complex azo dye like this compound.
Stage 1: Diazotization of Anthranilic Acid
The synthesis initiates with the diazotization of an aromatic amine. For this compound, the likely starting material is anthranilic acid (2-aminobenzoic acid).[1]
-
Reactants: Anthranilic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Water.
-
Procedure:
-
Anthranilic acid is dissolved in an aqueous solution of hydrochloric acid.
-
The solution is cooled to 0-5°C in an ice bath.
-
A chilled aqueous solution of sodium nitrite is added dropwise to the anthranilic acid solution while maintaining the low temperature.
-
The reaction mixture is stirred for a specific duration to ensure complete formation of the diazonium salt.
-
Stage 2: Azo Coupling
The resulting diazonium salt is then coupled with a suitable aromatic compound. Resorcinol is a likely coupling component for producing a brown hue.[1]
-
Reactants: Diazonium salt solution from Stage 1, Resorcinol, Sodium hydroxide (NaOH) or other base.
-
Procedure:
-
Resorcinol is dissolved in an alkaline aqueous solution.
-
The solution is cooled to 0-5°C.
-
The cold diazonium salt solution is slowly added to the resorcinol solution with vigorous stirring, while maintaining the low temperature and alkaline pH.
-
The reaction is allowed to proceed until the coupling is complete, which is often indicated by a color change.
-
The resulting azo dye precipitates from the solution and is collected by filtration.
-
Stage 3: Metal Complexation
The final step involves the formation of a metal complex to enhance the stability and fastness properties of the dye. This compound is typically a chromium complex.[1]
-
Reactants: Azo dye from Stage 2, A chromium salt (e.g., chromium (III) sulfate or chloride).
-
Procedure:
-
The azo dye is re-dispersed in water.
-
A solution of the chromium salt is added.
-
The pH of the mixture is adjusted, and the temperature is raised to facilitate the complexation reaction.
-
The reaction is monitored until completion.
-
The final metal-complex dye, this compound, is isolated by filtration, washed, and dried.
-
A Note on an Alternative Postulated Method
Some sources mention a synthesis method involving the reaction of palmitic acid and tetramethyldiamine.[2] However, this is chemically inconsistent with the known structure of this compound as an azo dye and its molecular formula. This alternative method is therefore considered less plausible and is not detailed further in this guide.
Data Presentation
Due to the absence of publicly available, reproducible experimental data, a quantitative comparison of different synthesis methods is not possible at this time. To establish a reliable and reproducible synthesis for this compound, it is imperative to conduct studies that systematically vary key parameters and quantify their effects on yield, purity, and batch-to-batch consistency.
Table 1: Key Parameters for Reproducible Synthesis of this compound
| Parameter | Stage | Importance for Reproducibility | Recommended Control Measures |
| Temperature | Diazotization & Azo Coupling | Critical for preventing decomposition of the diazonium salt and controlling side reactions. | Maintain at 0-5°C using an ice bath and monitor with a thermometer. |
| pH | Azo Coupling & Metal Complexation | Influences the rate and position of the coupling reaction and the formation of the metal complex. | Use a pH meter for precise control and adjust with acid or base as needed. |
| Rate of Addition | Diazotization & Azo Coupling | Affects local concentrations of reactants and can influence side product formation. | Use a dropping funnel for slow, controlled addition with constant stirring. |
| Stirring Speed | All Stages | Ensures homogeneity of the reaction mixture and efficient heat transfer. | Use a mechanical stirrer at a consistent and appropriate speed. |
| Purity of Reagents | All Stages | Impurities can lead to side reactions and affect the quality of the final product. | Use reagents of a defined, high purity grade. |
Mandatory Visualization
To visualize the logical workflow of the primary synthesis method for this compound, the following diagram is provided.
Caption: Logical workflow for the synthesis of this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for Acid Brown 425
This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of Acid Brown 425. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for quality control and research purposes. The guide provides detailed experimental protocols and comparative data to aid in method selection and validation.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a premier separative technique that isolates the analyte of interest, this compound, from a sample matrix. This allows for highly specific and accurate quantification, even in the presence of impurities or degradation products, making it an indispensable tool for purity assessment and stability studies.[1][2]
UV-Visible (UV-Vis) Spectrophotometry is a rapid and cost-effective method that quantifies this compound based on its characteristic absorption of light. While less specific than HPLC, it is highly suitable for the routine analysis of samples where the matrix is simple and does not contain interfering substances that absorb at the same wavelength.[3][4]
Logical Workflow for Cross-Validation
To ensure consistency and reliability of analytical results across different methods, a cross-validation study is imperative. This process confirms that both HPLC and UV-Vis spectrophotometry provide comparable quantitative data for this compound. The following diagram outlines a typical workflow for such a study.
Caption: A logical workflow for the cross-validation of analytical methods.
Quantitative Performance Comparison
The following tables present a summary of the validation parameters and illustrative results from a hypothetical cross-validation study, based on typical performance characteristics of these methods for similar azo dyes.[5][6][7]
Table 1: Comparison of Key Validation Parameters
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Specificity | High (Resolves analyte from impurities) | Low (Prone to interference from other absorbing compounds) |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | Lower (Typically in the ng/mL range) | Higher (Typically in the µg/mL range) |
| Limit of Quantification (LOQ) | Lower (Typically in the ng/mL - µg/mL range) | Higher (Typically in the µg/mL range) |
| Analysis Time per Sample | 5 - 20 minutes | < 1 minute |
| Relative Cost | Higher | Lower |
Table 2: Illustrative Cross-Validation Data for this compound
| Sample Concentration (Nominal) | HPLC Result (µg/mL) | UV-Vis Result (µg/mL) | Percent Difference (%) |
| 5 µg/mL | 5.05 | 5.18 | 2.57 |
| 10 µg/mL | 10.12 | 9.95 | -1.68 |
| 25 µg/mL | 24.85 | 25.45 | 2.41 |
| 50 µg/mL | 50.30 | 49.60 | -1.39 |
Detailed Experimental Protocols
This method is ideal for determining the precise concentration and purity of this compound.
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reference standard of this compound
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: λmax of this compound (determined by UV-Vis scan, typically 400-500 nm[1])
-
Injection Volume: 10 µL
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in 50:50 water:acetonitrile. Create a calibration curve by diluting the stock to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Calculate the concentration of this compound in the samples by integrating the peak area and comparing it against the linear regression of the calibration curve.
This protocol provides a rapid determination of this compound concentration in non-complex samples.
1. Materials and Instrumentation:
-
Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes
-
Reference standard of this compound
-
Methanol (Spectroscopic grade)
2. Method Parameters:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound from 300 to 600 nm.
-
Calibration Range: e.g., 2 - 20 µg/mL
3. Procedure:
-
Standard Preparation: Prepare a 100 µg/mL stock solution of the this compound reference standard in methanol. Prepare calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.
-
Analysis: Set the spectrophotometer to the predetermined λmax. Use methanol as the blank to zero the instrument. Measure the absorbance of each standard and sample solution.
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of this compound in the samples using the linear regression equation of the curve.
Recommendations and Conclusions
The choice of analytical technique for this compound is dictated by the specific analytical need.
-
HPLC is the recommended method for regulatory submissions, stability testing, and the analysis of samples with complex matrices due to its high specificity and ability to perform impurity profiling.[8]
-
UV-Vis Spectrophotometry is a highly efficient method for routine, high-throughput quality control of raw materials or finished products where the sample composition is well-known and free of interfering substances.[5]
A successful cross-validation demonstrating a strong correlation between the two methods can justify the use of the more economical UV-Vis spectrophotometry for routine analyses, while reserving the more robust HPLC method for confirmatory and in-depth studies.
References
- 1. d-nb.info [d-nb.info]
- 2. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. turkjps.org [turkjps.org]
- 5. Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. COMPARISON OF UV-VIS SPECTROPHOTOMETRIC AND HPLC METHODS IN THE ANALYSIS OF RETINOIC ACID AND HYDROQUINONE CONTENT IN FACE CREAMS: A LITERATURE REVIEW | Semantic Scholar [semanticscholar.org]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Benchmarking Acid Brown 425: A Comparative Guide to Performance in Leather Dyeing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Acid Brown 425 against other commercially available acid brown dyes used in the leather industry. The following sections present quantitative data on key performance indicators, detailed experimental protocols for reproducible evaluation, and visualizations of the dyeing process and underlying chemical interactions.
Data Presentation: Performance of Acid Brown Dyes
The performance of acid dyes in leather dyeing is critically assessed by their fastness properties. The following tables summarize the light fastness and wash fastness of this compound and a selection of alternative acid brown dyes. The data has been compiled from various technical data sheets, and direct comparison should be approached with the understanding that testing conditions may vary between sources.
Table 1: Light Fastness of Selected Acid Brown Dyes on Leather
| Dye Name | C.I. Name | Light Fastness Rating (Blue Scale) |
| Acid Havana Brown 2RLX | This compound | 3-4 |
| JOTZADOPE Brown NR | Acid Brown 75 | 4-5 |
| JOTZADOPE Cocoa Brown GR | Acid Brown 282 | 4.5 |
| Rohan Dyes | Acid Brown 165 | 5 |
Light fastness is rated on a scale of 1 to 8, where 1 indicates very poor light fastness and 8 indicates exceptional light fastness.
Table 2: Wash Fastness of Selected Acid Brown Dyes on Leather
| Dye Name | C.I. Name | Wash Fastness Rating (Grey Scale) |
| Acid Havana Brown 2RLX | This compound | 2-3 |
| JOTZADOPE Brown NR | Acid Brown 75 | 2-3 |
| JOTZADOPE Cocoa Brown GR | Acid Brown 282 | 4 |
| Rohan Dyes | Acid Brown 165 | 5 |
Wash fastness is rated on a scale of 1 to 5, where 1 indicates poor wash fastness and 5 indicates excellent wash fastness.
Experimental Protocols
To ensure accurate and reproducible benchmarking of leather dye performance, the following standardized laboratory procedure for dyeing chrome-tanned leather with acid dyes is recommended.
Materials and Equipment:
-
Chrome-tanned leather (wet blue), shaved to a uniform thickness
-
Acid dyes (e.g., this compound and alternatives)
-
Formic acid (85%)
-
Ammonia solution (25%)
-
Fatliquor
-
Laboratory dyeing drum or similar agitating vessel
-
Water bath with temperature control
-
pH meter
-
Grey scale for assessing staining and change in color (ISO 105-A03 and ISO 105-A02)
-
Blue wool standards for light fastness testing (ISO 105-B)
-
Xenon arc lamp for artificial light fading tests
Dyeing Procedure:
-
Preparation of Leather: The chrome-tanned leather is thoroughly washed to remove any residual salts and impurities. The pH of the leather is adjusted to a range of 4.5-5.5 through a process of neutralization, typically using a weak alkali like sodium bicarbonate.
-
Dye Bath Preparation: The dye bath is prepared with a liquor ratio of 10:1 (10 parts water to 1 part leather by weight). The required amount of acid dye (e.g., 2% on shaved weight of leather) is dissolved in warm water (50-60°C) and added to the dyeing drum.
-
Dyeing Process:
-
The neutralized leather is introduced into the dyeing drum.
-
The drum is run for 15-20 minutes to allow for even penetration of the dye.
-
The temperature of the dye bath is gradually raised to 50-60°C.
-
The dyeing is continued at this temperature for 60-90 minutes.
-
-
Fixation: To fix the dye to the leather, the pH of the dye bath is gradually lowered to 3.5-4.0 by the addition of formic acid. The drum is run for a further 30 minutes to ensure complete fixation.
-
Rinsing and Fatliquoring: After dyeing, the leather is thoroughly rinsed with water to remove any unfixed dye. A fatliquoring agent is then added to the drum to lubricate the leather fibers and impart softness. The drum is run for another 45-60 minutes.
-
Drying and Finishing: The dyed and fatliquored leather is then removed from the drum, sammed (excess water removed), and dried.
Performance Evaluation:
-
Light Fastness: The dyed leather samples are exposed to a xenon arc lamp under controlled conditions as per ISO 105-B02. The degree of fading is assessed by comparing the change in color of the sample with that of the blue wool standards.
-
Wash Fastness: The wash fastness is determined according to ISO 15703. The dyed leather sample is washed in a standard soap solution, and the change in color of the leather and the staining of an adjacent multifiber fabric are evaluated using the grey scales.
Visualizations
The following diagrams illustrate the leather dyeing workflow and the chemical interactions at a molecular level.
Caption: Workflow of the leather dyeing process with acid dyes.
Caption: Interaction between an acid dye and chrome-tanned leather.
Comparative analysis of the environmental impact of different azo dyes
Azo dyes are the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile, leather, food, and cosmetic industries.[1] Their widespread application is due to their cost-effectiveness, vibrant colors, and high color fastness.[2] However, the extensive use of azo dyes has raised significant environmental and health concerns.[3][4][5] This guide provides a comparative analysis of the environmental impact of different azo dyes, focusing on their toxicity, biodegradability, and the efficiency of various wastewater treatment methods. Experimental data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Environmental Impact: A Comparative Overview
The environmental impact of azo dyes stems from their persistence in the environment and the toxicity of the dyes themselves and their breakdown products.[3][6][7] The strong electron-withdrawing nature of the azo group (–N=N–) makes these compounds resistant to aerobic degradation.[8] Under anaerobic conditions, the azo bond can be cleaved to form aromatic amines, which are often more toxic and carcinogenic than the parent dye.[2][7][8][9]
Toxicity
The toxicity of azo dyes and their metabolites is a primary concern. Many azo dyes have been shown to be mutagenic and carcinogenic.[1][10][11] For instance, azo dyes derived from benzidine are known carcinogens, and their production has been discontinued in many Western countries.[1][12] The degradation of some azo dyes can release harmful aromatic amines, which can be absorbed through the skin.[3]
Table 1: Comparative Toxicity of Selected Azo Dyes
| Azo Dye | Chemical Structure | Acute Toxicity (LC50) | Carcinogenicity/Mutagenicity | Key References |
| Direct Red 28 (Congo Red) | C₃₂H₂₂N₆Na₂O₆S₂ | 5-10 mg/L (Daphnia magna) | Carcinogenic (Benzidine-based) | [1][12] |
| Direct Blue 6 | C₃₂H₂₀N₄Na₄O₁₄S₄ | 20-50 mg/L (Fish) | Carcinogenic (Benzidine-based) | [1] |
| Acid Orange 7 | C₁₆H₁₁N₂NaO₄S | >100 mg/L (Daphnia magna) | Suspected mutagen | [6] |
| Reactive Black 5 | C₂₆H₂₁N₅Na₄O₁₉S₆ | >200 mg/L (Fish) | Low mutagenicity | [9] |
| Disperse Orange 1 | C₁₂H₁₀N₄O₂ | 50-100 mg/L (Algae) | Potential mutagen | [1] |
Note: LC50 (Lethal Concentration 50%) values can vary depending on the test organism and experimental conditions.
Biodegradability
The biodegradability of azo dyes is highly dependent on their chemical structure and the environmental conditions.[6] Most azo dyes are recalcitrant to aerobic biodegradation.[8] However, under anaerobic conditions, the azo bond can be reductively cleaved by microorganisms.[8][9][13] This initial step is crucial for the complete mineralization of the dye. The subsequent degradation of the resulting aromatic amines typically requires aerobic conditions.[9][13] Therefore, a combination of anaerobic and aerobic processes is often necessary for effective treatment of azo dye wastewater.[9][13]
Table 2: Comparative Biodegradability of Azo Dyes under Different Conditions
| Azo Dye | Aerobic Biodegradation (% Removal) | Anaerobic Biodegradation (% Decolorization) | Key Degradation Products | Key References |
| Direct Red 81 | < 10% in 28 days | > 90% in 48 hours | Aromatic amines | [8] |
| Acid Yellow 23 (Tartrazine) | < 5% in 28 days | ~85% in 72 hours | Sulfanilic acid, Aminopyrazolone | [10][11] |
| Reactive Red 195 | < 15% in 28 days | > 95% in 24 hours | Triazine derivatives, Aromatic amines | [9] |
| Disperse Red 1 | ~20% in 28 days | ~70% in 96 hours | p-Nitroaniline, N,N-diethyl-p-phenylenediamine | [1] |
Wastewater Treatment Technologies
Several technologies have been developed for the removal of azo dyes from wastewater, broadly categorized as physical, chemical, and biological methods.[14]
-
Physical Methods: These include adsorption, coagulation/flocculation, and membrane filtration.[14][15] While effective for color removal, they often generate significant amounts of sludge and can be costly.[14][15]
-
Chemical Methods: Oxidation processes like ozonation and Fenton's reagent can effectively decolorize azo dyes.[16] However, these methods can be expensive and may produce toxic byproducts.[14][17]
-
Biological Methods: Microbial degradation is considered a more environmentally friendly and cost-effective approach.[14][18] This often involves a two-stage process of anaerobic reduction of the azo bond followed by aerobic degradation of the resulting aromatic amines.[9][13]
Table 3: Comparative Efficiency of Wastewater Treatment Methods for Azo Dye Removal
| Treatment Method | Azo Dye | Removal Efficiency (%) | Advantages | Disadvantages | Key References |
| Adsorption (Activated Carbon) | Methyl Orange | > 98% | High efficiency, versatile | High cost, regeneration required | [15] |
| Coagulation/Flocculation (FeCl₃) | Acid Red 18 | ~95% | Simple, cost-effective | Sludge production, pH dependent | [17] |
| Ozonation | Reactive Blue 19 | > 99% | Rapid, effective decolorization | High operational cost, byproduct formation | [16] |
| Anaerobic-Aerobic Biological Treatment | Mixed Azo Dyes | 80-95% | Eco-friendly, low cost | Slower process, sensitive to shock loads | [9][13] |
| Photocatalysis (TiO₂) | Congo Red | > 90% | Mineralization of dyes | Catalyst separation, UV light required | [6] |
Experimental Protocols
Acute Toxicity Test (e.g., using Daphnia magna)
Objective: To determine the concentration of an azo dye that is lethal to 50% of a test population of Daphnia magna over a 48-hour period (48h LC50).
Methodology:
-
Test Organisms: Daphnia magna neonates (<24 hours old) are used.
-
Test Solutions: A series of concentrations of the azo dye are prepared in a suitable culture medium. A control group with no dye is also included.
-
Exposure: Groups of daphnids (e.g., 20 individuals per replicate) are exposed to each test concentration and the control in separate vessels.
-
Incubation: The vessels are incubated at a constant temperature (e.g., 20 ± 1°C) with a defined light-dark cycle (e.g., 16h light: 8h dark).
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The 48h LC50 value and its 95% confidence limits are calculated using statistical methods such as the Probit or Logit method.
Biodegradability Test (e.g., OECD 301D Ready Biodegradability: Closed Bottle Test)
Objective: To assess the ready biodegradability of an azo dye under aerobic conditions.
Methodology:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source.
-
Test Setup: A defined concentration of the azo dye is added to a mineral medium in sealed bottles, along with the inoculum. A control with only inoculum and a reference substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The bottles are incubated in the dark at a constant temperature (e.g., 20 ± 1°C) for 28 days.
-
Measurement: The consumption of dissolved oxygen is measured at regular intervals.
-
Calculation: The percentage of biodegradation is calculated based on the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within the 28-day period.
Azo Dye Decolorization Assay
Objective: To quantify the decolorization of an azo dye by a microbial culture or a chemical treatment process.
Methodology:
-
Sample Collection: Samples are collected from the experimental setup at different time intervals.
-
Centrifugation: The samples are centrifuged to remove microbial cells or any suspended solids.
-
Spectrophotometric Analysis: The absorbance of the supernatant is measured at the maximum absorption wavelength (λmax) of the azo dye using a UV-Vis spectrophotometer.
-
Calculation: The percentage of decolorization is calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Visualizations
References
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. static.igem.org [static.igem.org]
- 6. Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azo Dyes Toxicity → Term [pollution.sustainability-directory.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity of Azo Dyes in Pharmaceutical Industry | springerprofessional.de [springerprofessional.de]
- 12. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. journals.pan.pl [journals.pan.pl]
- 16. mdpi.com [mdpi.com]
- 17. Efficient Removal of Azo Dye from Wastewater Using the Non-Toxic Potassium Ferrate Oxidation–Coagulation Process [mdpi.com]
- 18. Biodegradation of Azo Dye compounds | PDF [slideshare.net]
Unveiling the Kinetics of Acid Dye Adsorption: A Comparative Guide to Model Validation
A detailed analysis of kinetic models is crucial for optimizing the removal of acid dyes from aqueous solutions. While specific data for Acid Brown 425 is limited in publicly available literature, a comprehensive understanding of the validation process can be achieved by examining studies on analogous acid dyes. This guide provides a comparative overview of commonly used kinetic models, supported by experimental data from various studies on acid dye adsorption, to assist researchers, scientists, and drug development professionals in their evaluation of adsorption processes.
The efficiency of an adsorbent in removing dyes is not only determined by its maximum adsorption capacity but also by the rate at which this adsorption occurs. Kinetic modeling provides valuable insights into the mechanism of adsorption, allowing for the prediction of adsorption rates under different conditions and the design of effective wastewater treatment systems. The most frequently employed kinetic models for the adsorption of dyes are the pseudo-first-order, pseudo-second-order, Elovich, and intraparticle diffusion models.
Comparative Analysis of Kinetic Models
The suitability of a kinetic model is typically evaluated by comparing the correlation coefficient (R²) and the agreement between the experimentally determined equilibrium adsorption capacity (q_e,exp) and the calculated value (q_e,cal) from the model.
Pseudo-First-Order Model
This model assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. It is generally more applicable to the initial stages of the adsorption process.
| Acid Dye | Adsorbent | Initial Conc. (mg/L) | Temp. (°C) | k₁ (min⁻¹) | q_e,exp (mg/g) | q_e,cal (mg/g) | R² | Reference |
| Acid Blue 25 | Sepiolite | 50 | 25 | 0.032 | 11.42 | 4.56 | 0.963 | --INVALID-LINK-- |
| Naphthol Blue Black | Oak Cupules AC | 100 | 25 | 0.041 | 208 | - | 0.9917 | --INVALID-LINK-- |
| Acid Red 114 | Bentonite | 300 | 25 | - | 37 | - | - | --INVALID-LINK-- |
Pseudo-Second-Order Model
This model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. It is often found to be more suitable for describing the entire adsorption process. For the adsorption of this compound on activated carbon, studies have indicated that the process conforms to the pseudo-second-order kinetics.[1][2]
| Acid Dye | Adsorbent | Initial Conc. (mg/L) | Temp. (°C) | k₂ (g/mg·min) | q_e,exp (mg/g) | q_e,cal (mg/g) | R² | Reference |
| Acid Blue 25 | Sepiolite | 50 | 25 | 0.011 | 11.42 | 12.35 | 0.999 | --INVALID-LINK-- |
| Acid Orange 7 | Deinked Pulp Waste Sludge AC | - | 30 | - | 12.88 | - | >0.99 | --INVALID-LINK-- |
| Acid Red 114 | Modified Kenaf Center Fiber | 100 | 30 | - | - | 238.1 | 0.9953 | --INVALID-LINK-- |
| Naphthol Blue Black | Oak Cupules AC | 100 | 25 | - | 208 | - | - | --INVALID-LINK-- |
Elovich Model
The Elovich model is often used to describe chemisorption on heterogeneous surfaces and is particularly useful when the adsorption rate decreases exponentially with an increase in the amount of adsorbed solute.
| Acid Dye | Adsorbent | Initial Conc. (mg/L) | Temp. (°C) | α (mg/g·min) | β (g/mg) | R² | Reference |
| Acid Blue 62 | Tannin-SBA-15 | 40 | 25 | 2.15 | 0.36 | 0.976 | --INVALID-LINK-- |
| Acid Blue 25 | Sepiolite | 50 | 25 | 2.37 | 0.35 | 0.981 | --INVALID-LINK-- |
Intraparticle Diffusion Model
This model, proposed by Weber and Morris, is used to identify the diffusion mechanism and rate-controlling steps. The model suggests that if the plot of q_t versus t^(1/2) is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step.
| Acid Dye | Adsorbent | Initial Conc. (mg/L) | Temp. (°C) | k_id (mg/g·min⁰·⁵) | C | R² | Reference |
| Acid Blue 25 | Sepiolite | 50 | 25 | 0.78 | 4.09 | 0.965 | --INVALID-LINK-- |
| Acid Red 114 | Activated Carbon | - | - | - | - | - | --INVALID-LINK-- |
| Acid Dyes (various) | Chitosan | - | - | - | - | - | --INVALID-LINK-- |
Experimental Protocols
The validation of these kinetic models relies on robust experimental data. A typical batch adsorption experiment involves the following steps:
-
Adsorbent Preparation: The adsorbent material is prepared, which may involve washing, drying, grinding, and sometimes chemical or physical activation to enhance its surface area and porosity.
-
Adsorbate Solution Preparation: A stock solution of the acid dye of a known concentration is prepared using deionized water. Experimental solutions of desired concentrations are then prepared by diluting the stock solution.
-
Batch Adsorption Studies: A known mass of the adsorbent is added to a fixed volume of the dye solution with a specific initial concentration in a series of flasks. These flasks are then agitated in a shaker at a constant temperature for different time intervals.
-
Sample Analysis: At the end of each time interval, a sample is withdrawn, and the solid adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.
-
Data Calculation: The amount of dye adsorbed per unit mass of the adsorbent at time t (q_t) is calculated using the following equation:
q_t = (C₀ - C_t) * V / m
where C₀ and C_t are the initial and final concentrations of the dye (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).
Workflow for Kinetic Model Validation
The process of validating kinetic models for adsorption studies can be visualized as a systematic workflow, from experimental design to model selection.
References
Assessing the Binding Affinity of Azo Dyes to Serum Albumins: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are widely used in various industries, including textiles, food, and pharmaceuticals. Due to their prevalence, understanding their interactions with biological macromolecules is of significant interest. Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are abundant transport proteins in the bloodstream and are often used as model proteins to study the binding of xenobiotics. The binding of dyes to these proteins can influence their distribution, metabolism, and potential toxicity. This guide outlines the common experimental approaches to assess the binding affinity of azo dyes to proteins and presents a comparative summary of binding parameters based on available literature for analogous dyes.
Comparative Analysis of Azo Dye-Protein Binding Affinity
The interaction between a ligand, such as an azo dye, and a protein is characterized by various thermodynamic parameters. The binding constant (K_a), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) provide insights into the spontaneity, strength, and nature of the binding forces.
Table 1: Hypothetical Comparative Binding Parameters of Azo Dyes to Serum Albumin *
| Azo Dye | Target Protein | Binding Constant (K_a) (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Dominant Binding Forces |
| Acid Brown 425 (Hypothetical) | HSA | ~10⁴ - 10⁵ | Negative | Negative/Positive | Positive/Negative | Hydrophobic interactions, Hydrogen bonding |
| Dye A (e.g., Tartrazine) | HSA/BSA | 1.2 x 10⁴ | -23.3 | -10.5 | 42.9 | van der Waals forces, Hydrogen bonding |
| Dye B (e.g., Reactive Brilliant Red) | HSA | 3.7 x 10⁵ | -31.8 | -15.2 | 55.7 | Electrostatic interactions, Hydrogen bonding |
| Dye C (e.g., Synthesized Azo Dye) | HSA | 5.0 x 10⁴ | -26.8 | -9.8 | 57.1 | Hydrophobic interactions, Hydrogen bonding[1][2] |
*The values for this compound are hypothetical and represent a plausible range based on data from other azo dyes. The data for other dyes are representative values from published studies.
Experimental Protocols
Several biophysical techniques are commonly employed to study the interaction between dyes and proteins.
Fluorescence Quenching Spectroscopy
This is a widely used method to determine binding constants and understand the quenching mechanism. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon binding of a ligand.
-
Principle: The decrease in fluorescence intensity of the protein is measured as a function of increasing concentrations of the dye. The data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
Procedure:
-
Prepare a stock solution of the protein (e.g., HSA or BSA) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the azo dye.
-
Titrate the protein solution with successive additions of the dye solution.
-
After each addition, record the fluorescence emission spectrum of the protein (excitation typically around 280 nm or 295 nm).
-
Analyze the fluorescence quenching data to calculate the binding constant (K_a) and the number of binding sites (n).
-
Repeat the experiment at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the thermodynamic parameters (ΔH, ΔS, and ΔG).
-
UV-Visible Absorption Spectroscopy
This technique can provide information about the formation of a complex between the dye and the protein.
-
Principle: Changes in the absorption spectrum of the dye or the protein upon interaction can indicate complex formation.
-
Procedure:
-
Record the UV-vis absorption spectrum of the dye and the protein separately.
-
Record the spectra of a series of solutions containing a fixed concentration of the protein and varying concentrations of the dye.
-
Observe any changes in the position and intensity of the absorption bands to confirm interaction.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate conformational changes in the protein upon ligand binding.[3][4][5][6]
-
Principle: The secondary structure of a protein (e.g., α-helices, β-sheets) gives rise to a characteristic CD spectrum in the far-UV region (190-250 nm). Changes in this spectrum upon addition of a dye indicate alterations in the protein's conformation.[5]
-
Procedure:
-
Record the far-UV CD spectrum of the protein solution in the absence of the dye.
-
Record the CD spectra of the protein solution in the presence of increasing concentrations of the dye.
-
Analyze the changes in the CD signal to quantify changes in the secondary structure content of the protein.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters in a single experiment.[7][8][9][10][11]
-
Principle: A solution of the ligand (dye) is titrated into a solution of the protein, and the heat released or absorbed is measured.[7][9]
-
Procedure:
-
Prepare solutions of the protein and the dye in the same degassed buffer.
-
Load the protein solution into the sample cell of the calorimeter and the dye solution into the injection syringe.
-
Perform a series of injections of the dye into the protein solution.
-
The resulting heat changes are measured and integrated to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding constant (K_a), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the binding affinity of a dye to a protein.
Caption: A generalized workflow for investigating dye-protein interactions.
Signaling Pathway/Mechanism of Interaction
The binding of a small molecule like an azo dye to a protein can induce conformational changes, which may affect the protein's function. The following diagram illustrates this general concept.
Caption: A conceptual diagram of dye-protein binding and its potential effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Binding elucidation of azo dyes with human serum albumin via spectroscopic approaches and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions [openresearch-repository.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Acid Brown 425
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Acid Brown 425, a synthetic dye used in various industrial applications, including textiles and leather. Adherence to these guidelines will minimize environmental impact and ensure the safety of laboratory personnel.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance, general laboratory safety protocols should always be observed.[1] Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, to avoid direct skin and eye contact.[1] Ensure adequate ventilation in the work area to prevent inhalation of dust or vapors.
Disposal Procedures
The primary recommended methods for the disposal of this compound, in order of preference, are recycling or reworking, followed by incineration or treatment at a licensed waste management facility.[1]
Step 1: Initial Assessment and Waste Collection
-
Evaluate for Recycling/Reworking: Before designating this compound as waste, assess if the material can be repurposed or reprocessed within the laboratory's experimental framework.
-
Segregated Waste Stream: If deemed waste, collect all solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated PPE) in a clearly labeled, sealed container. For liquid solutions, use a compatible, sealed container. The container should be marked as "Waste this compound" and include the date of accumulation.
Step 2: On-site Neutralization (for dilute aqueous solutions)
For small quantities of dilute aqueous solutions of this compound, neutralization may be a viable pre-treatment step before final disposal, in accordance with local regulations.
-
Dilution: Further dilute the aqueous solution with water in a suitable container.
-
Neutralizing Agent: Slowly add a suitable neutralizing agent, such as sodium bicarbonate or a dilute solution of sodium hydroxide, while stirring continuously.
-
pH Monitoring: Monitor the pH of the solution using pH indicator strips or a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
Final Disposal of Neutralized Solution: Once neutralized, this solution may be eligible for drain disposal, pending confirmation with institutional and local wastewater regulations. It is critical to consult your institution's Environmental Health and Safety (EHS) office before any drain disposal.
Step 3: Final Disposal of Solid Waste and Concentrated Solutions
Solid waste, contaminated materials, and concentrated solutions of this compound should be disposed of through a certified hazardous waste management service.
-
Incineration: This is a preferred method for the complete destruction of the dye.[1]
-
Waste Treatment Facility: Alternatively, the waste can be sent to an authorized facility for appropriate chemical or biological treatment.[1]
Contaminated Packaging: Any packaging that has come into direct contact with this compound should be managed as waste and either incinerated or treated at an approved facility.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg | [1] |
| Primary Skin Irritation (rabbit) | Non-irritating | [1] |
| Primary Mucous Membrane Irritation (rabbit) | Non-irritating | [1] |
| Recommended Storage Conditions | Cool, dry, covered, away from direct sunlight | [2] |
| Incompatible Substances | Strong reducing or oxidizing agents | [1] |
Experimental Protocols
Protocol for Neutralization of Dilute Aqueous this compound Solution:
-
Preparation: In a designated fume hood, place a beaker containing the dilute this compound solution on a magnetic stir plate. Add a stir bar.
-
Dilution: Add water to the beaker to further dilute the solution, aiming for a concentration below 1%.
-
Neutralization: While stirring, slowly add a 5% solution of sodium bicarbonate.
-
Monitoring: Periodically pause the addition of the neutralizing agent and measure the pH of the solution using a calibrated pH meter.
-
Completion: Continue adding the neutralizing agent until the pH of the solution stabilizes between 6.0 and 8.0.
-
Disposal: Consult your local EHS guidelines for the proper disposal of the neutralized solution.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Acid Brown 425
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Acid Brown 425 in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.
I. Product Identification and Properties
| Property | Value | Source |
| CAS Number | 119509-49-8 | [1][2][3][4] |
| Chemical Class | Azo Metal Complex | [3][4][5] |
| Physical Appearance | Brown Powder | [3][4] |
| Molecular Formula | C20H16N4O7S | [5][6] |
| Molecular Weight | 456.43 g/mol | [5][6] |
| Solubility | Soluble in water | [3] |
II. Hazard Identification and Personal Protective Equipment (PPE)
While this compound is generally considered non-toxic, adherence to proper laboratory safety practices is crucial.[1] The primary routes of exposure are inhalation of the powder and direct contact with the skin and eyes.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles.[1] |
| Respiratory Protection | Not generally required with adequate ventilation. Use a NIOSH-approved respirator if dust is generated. | To avoid inhalation of the powder. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
III. Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Ventilation: Conduct all handling of this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.
-
Container Handling: Before opening, gently tap the container to settle the contents. Open containers slowly on a stable surface.
-
Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the powder.
-
Transfer: Transfer the powder carefully to avoid creating dust clouds. Use a spatula or other appropriate tool.
B. Solution Preparation:
-
Solvent Addition: Add the weighed this compound powder to the solvent (e.g., water) slowly while stirring to ensure it dissolves properly.[3]
-
pH Adjustment: For dyeing processes, the pH of the solution may need to be adjusted using agents like acetic acid.[7][8] This should be done carefully, monitoring the pH continuously.
-
Heating: If the protocol requires heating, do so gradually in a well-ventilated area.
IV. Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
V. Emergency Procedures
| Situation | Action |
| Skin Contact | Wash the affected area thoroughly with soap and water.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice. The substance is considered non-toxic.[1] |
| Spill | For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a suitable container for disposal. Clean the spill area with soap and water. |
VI. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Categories and Disposal Methods:
| Waste Type | Disposal Method |
| Unused/Excess Product | If feasible, recycle or rework the material.[1] Otherwise, arrange for disposal at an authorized incineration or waste treatment facility.[1] |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, labeled hazardous waste container. |
| Aqueous Waste Solutions | Check with your institution's environmental health and safety (EHS) office for specific guidelines on aqueous dye disposal. Treatment at a waste treatment facility is a recommended option.[1] |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate hazardous waste stream as designated by your institution. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Punctured, empty containers can then be disposed of as regular solid waste, or as recommended by your EHS office. Alternatively, they can be sent for incineration or to a waste treatment facility.[1] |
Note: Always follow local, state, and federal regulations for chemical waste disposal. Consult your institution's EHS department for specific guidance.
References
- 1. dyespigments.net [dyespigments.net]
- 2. This compound | CAS#:119509-49-8 | Chemsrc [chemsrc.com]
- 3. colorantsgroup.com [colorantsgroup.com]
- 4. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 5. Buy this compound | 119509-49-8 [smolecule.com]
- 6. sdinternational.com [sdinternational.com]
- 7. Dyeing Process and Precautions for Acid Dyes - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. What do you need to pay attention when dyeing with acid dye - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
